Fmoc-5-chloro-L-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVDPQCSRZAYPG-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-5-chloro-L-tryptophan: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Halogenation in Peptide Therapeutics
The introduction of halogen atoms into peptide structures represents a powerful strategy in modern drug discovery. Halogenation, particularly at the indole ring of tryptophan, can significantly modulate a peptide's conformational preferences, metabolic stability, and binding affinity to biological targets. The 5-chloro- substitution on the L-tryptophan side chain is a noteworthy modification, offering a unique electronic and steric profile that can be exploited to fine-tune the pharmacological properties of peptide-based therapeutics. This guide provides a comprehensive technical overview of Nα-Fmoc-5-chloro-L-tryptophan, a key building block for the site-specific incorporation of this non-canonical amino acid into synthetic peptides.
Physicochemical Properties of Fmoc-5-chloro-L-tryptophan
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in solid-phase peptide synthesis (SPPS).
Core Chemical Identity
| Property | Value | Source |
| Chemical Name | (2S)-3-(5-chloro-1H-indol-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| CAS Number | 1257849-07-2 | [1] |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [2] |
| Molecular Weight | 460.9 g/mol | [2] |
| Appearance | White to off-white powder/solid | [3] |
Solubility Profile
Precise solubility data in solvents commonly used for SPPS is crucial for efficient stock solution preparation and coupling reactions. While comprehensive quantitative data for this compound is not extensively published, empirical testing is recommended. Based on the behavior of similar Fmoc-amino acids, the following qualitative solubility is expected:
-
High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
Moderate to Low Solubility: Dichloromethane (DCM), Chloroform
-
Insoluble: Water, Diethyl ether, Hexanes
For optimal results, dissolving this compound in a minimal amount of DMF before dilution with other co-solvents is advisable.
Thermal and Spectroscopic Data
| Property | Value | Notes |
| Melting Point | Data not available | The melting point of the analogous Fmoc-5-fluoro-L-tryptophan is reported as 139-143 °C.[4] |
| Optical Rotation | Data not available | The optical rotation of the analogous Fmoc-5-fluoro-L-tryptophan is [α]D20 = -20.5 ± 2° (c=1 in DMF).[3] |
| ¹H NMR | Spectral data not publicly available in detail. Expected signals would correspond to the Fmoc group, the tryptophan indole ring, and the amino acid backbone. | |
| ¹³C NMR | Spectral data not publicly available in detail. | |
| Mass Spectrometry | Expected [M+H]⁺ = 461.1 |
Stability and Storage
Proper storage is critical to maintain the integrity of this compound.
-
Storage Temperature: 2-8°C[1]
-
Conditions: Store in a tightly sealed container in a dry and well-ventilated place. Protect from light.
-
Incompatibilities: Strong oxidizing agents.
The Critical Role of Indole Protection in Tryptophan Chemistry
The indole side chain of tryptophan is susceptible to various side reactions during Fmoc-based SPPS, primarily due to its electron-rich nature. These side reactions can lead to impurities that are difficult to remove and can compromise the biological activity of the final peptide.
Common Side Reactions of the Tryptophan Indole Ring
-
Alkylation: During the final trifluoroacetic acid (TFA)-mediated cleavage, carbocations generated from side-chain protecting groups (e.g., from arginine) can alkylate the indole ring.[5]
-
Oxidation: The indole ring is susceptible to oxidation, which can occur during synthesis or cleavage.
-
Modification by Scavengers: Some scavengers used in cleavage cocktails can react with the tryptophan side chain.
The Necessity of Indole Protection for Halogenated Tryptophans
The presence of a halogen on the indole ring can influence its reactivity. While the chloro- group is deactivating, the potential for side reactions remains. Therefore, protection of the indole nitrogen is highly recommended for incorporating 5-chloro-L-tryptophan into peptides to ensure high purity and yield. The most common and effective protecting group for the indole nitrogen in Fmoc-SPPS is the tert-butyloxycarbonyl (Boc) group.[6]
Experimental Protocol: Solid-Phase Synthesis of a Peptide Containing 5-chloro-L-tryptophan
This section outlines a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. The protocol assumes the use of a standard solid-phase support, such as Rink Amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acid peptides.
Materials and Reagents
-
This compound (ideally with Boc-protected indole, i.e., Fmoc-L-Trp(5-Cl, Boc)-OH)
-
Appropriate solid-phase resin (e.g., Rink Amide or Wang resin)
-
Other Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Alternatively, a uronium/aminium salt such as HBTU, HATU, or COMU with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7]
-
-
Solvents: DMF, DCM, NMP (peptide synthesis grade)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/v/v/v) is a robust choice for peptides containing sensitive residues like tryptophan.[8] A less odorous alternative is Reagent B (TFA/phenol/water/triisopropylsilane; 88:5:5:2 v/v/v/v).[9]
-
Cold diethyl ether for peptide precipitation
Synthesis Workflow
The following diagram illustrates a single cycle of amino acid incorporation in Fmoc-SPPS.
Caption: General workflow for one cycle of Fmoc-SPPS.
Step-by-Step Protocol (0.1 mmol scale)
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the deprotection step for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
Pre-activation (recommended): In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. The coupling time may need to be extended for this sterically hindered amino acid.
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.[10] If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and dry the peptide pellet.
Purification
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with an appropriate water/acetonitrile gradient containing 0.1% TFA.
Impact of 5-chloro Substitution on Peptide Properties
The incorporation of 5-chloro-L-tryptophan can impart several beneficial properties to a peptide:
-
Increased Hydrophobicity: The chloro- group increases the hydrophobicity of the tryptophan side chain, which can enhance membrane permeability and protein-protein interactions.
-
Altered Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence hydrogen bonding interactions and the overall electronic landscape of the indole ring.
-
Enhanced Metabolic Stability: Halogenation can block sites of enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraints: The steric bulk of the chloro- group can introduce conformational constraints, potentially locking the peptide into a bioactive conformation.
Conclusion and Future Perspectives
This compound is a valuable building block for the synthesis of novel peptide-based therapeutics. The strategic incorporation of this halogenated amino acid can lead to peptides with enhanced pharmacological profiles. A thorough understanding of its chemical properties and the nuances of its use in SPPS, particularly the importance of indole protection, is essential for its successful application. As the field of peptide drug discovery continues to evolve, the use of non-canonical amino acids like 5-chloro-L-tryptophan will undoubtedly play an increasingly important role in the design of next-generation therapeutics.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- Hofmann, F., & Kappenberg, F. (2020). Enzymatic Late‐Stage Halogenation of Peptides. Chemistry–A European Journal, 26(62), 14163-14167.
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- PubChem. (n.d.). Fmoc-L-tryptophan.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 5(10), 457-461.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Loffet, A., & Zhang, H. X. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International journal of peptide and protein research, 48(6), 553-558.
- Rehman, M. M. U., Jabeen, A., & Mariya, M. (2023). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 1-11.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Stathopoulos, P., Papas, S., Tsikaris, V., & Sakarellos, C. (2001). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Journal of peptide science, 7(10), 523-529.
- Anaspec. (n.d.). Fmoc-5-chloro-DL-tryptophan - 100 mg.
- Giralt, E., Rizo, J., & Pedroso, E. (1999). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
- Han, Y., Bontems, S. L., Hegyes, P., Munson, M. C., Minor, C. A., Kates, S. A., ... & Barany, G. (1996). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International journal of peptide and protein research, 47(1-2), 9-20.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
- Fields, C. G., & Fields, G. B. (1991). A cleavage cocktail for methionine-containing peptides. International journal of peptide and protein research, 37(4), 298-301.
- Fields, G. B., & Noble, R. L. (1990). Advances in Fmoc solid-phase peptide synthesis. International journal of peptide and protein research, 35(3), 161-214.
- Ladner, C. L., Tran, K., Le, M., Turner, R. J., & Edwards, R. A. (2014). The light-induced reactions of tryptophan with halocompounds. Photochemistry and photobiology, 90(5), 1027-1033.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Aslantaş, M., Kendi, E., Soylu, M. S., & Tümer, M. (2007). Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). Journal of the Serbian Chemical Society, 72(10), 955-965.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929).
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Camarero, J. A., Adeva, A., & Muir, T. W. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(10), 2465.
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International journal of peptide research and therapeutics, 19(4), 313-323.
- Dömling, A. (2002). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 102(10), 3731-3792.
- Burianova, V. K., Zeng, L., Thom, A. W., Radcliffe-Kennedy, N. C., Magennis, S. W., & Sutherland, A. (2015). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions.
- Ladner, C. L., Tran, K., Le, M., Turner, R. J., & Edwards, R. A. (2014). Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. Photochemistry and photobiology, 90(5), 1027-1033.
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- 7. bachem.com [bachem.com]
- 8. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
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- 10. luxembourg-bio.com [luxembourg-bio.com]
An In-depth Technical Guide to Fmoc-5-chloro-L-tryptophan: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of Nα-Fmoc-5-chloro-L-tryptophan (Fmoc-Trp(5-Cl)-OH), a halogenated amino acid derivative essential for advanced peptide synthesis and drug discovery. The incorporation of a chlorine atom onto the indole ring of tryptophan offers a strategic tool for modulating the biological activity, conformational properties, and metabolic stability of synthetic peptides. This document details the physicochemical properties of Fmoc-5-chloro-L-tryptophan, outlines its application in solid-phase peptide synthesis (SPPS), provides a detailed experimental protocol for its use, and discusses the significance of halogenation in the development of novel peptide-based therapeutics, including antibiotics. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide science.
Introduction: The Strategic Role of Halogenation in Peptide Chemistry
The precise modification of amino acid side chains is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide and protein function. Halogenation, in particular, has emerged as a powerful strategy. The introduction of halogen atoms, such as chlorine, can profoundly influence a peptide's properties by altering its electronic distribution, lipophilicity, and steric profile. These modifications can lead to enhanced binding affinity for biological targets, improved resistance to enzymatic degradation, and novel pharmacological activities.[1]
This compound is a key building block for introducing a chloro-substituent at the 5-position of the tryptophan indole ring. This specific modification has been identified in naturally occurring antibiotics and has been exploited in synthetic peptides to create analogues with unique or enhanced functions.[2][3] The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this derivative fully compatible with the most common and versatile method for peptide synthesis: Fmoc-based solid-phase peptide synthesis (SPPS).[4] This guide will explore the technical details and strategic considerations for utilizing this important unnatural amino acid.
Physicochemical and Handling Properties
Accurate characterization of the starting material is fundamental to any successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (2S)-3-(5-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | [5] |
| Common Synonyms | Fmoc-Trp(5-Cl)-OH; 5-Chloro-N-Fmoc-L-tryptophan | [6][7] |
| CAS Number | 1257849-07-2 | [5] |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [6][7] |
| Molecular Weight | 460.91 g/mol | [5] |
| Appearance | Solid / White to off-white powder | [5] |
| Purity | Typically ≥95% - 97% (by HPLC) | [2][5] |
| Storage Conditions | Sealed in a dry environment, recommended at 2-8°C | [5] |
Rationale and Application in Peptide Synthesis
The decision to incorporate 5-chlorotryptophan into a peptide sequence is driven by specific desired outcomes. The chlorine atom is not merely a steric addition; its electronegativity and size introduce significant changes to the indole side chain, which can be leveraged for rational drug design.
Modulating Biological Activity
Halogenation of the tryptophan indole ring is a known strategy for altering the bioactivity of peptides. Research has shown that peptides containing 5-chlorotryptophan can exhibit divergent and sometimes enhanced antimicrobial specificity compared to their non-halogenated parent molecules.[8] For example, in a study synthesizing analogues of the cyclic peptide argyrin, the inclusion of a 5-chloro-tryptophan residue resulted in a significant loss of antibacterial activity against P. aeruginosa, whereas a 5-methoxy-tryptophan analogue retained some activity.[9] This demonstrates that halogenation provides a critical tool for probing structure-activity relationships (SAR).
Enhancing Pharmacokinetic Properties
The introduction of a chlorine atom increases the lipophilicity of the tryptophan side chain. This can influence how a peptide interacts with cell membranes or hydrophobic pockets in protein targets, potentially improving cell permeability or modulating receptor binding affinity.
Spectroscopic Probing
While not its primary use, the chlorine atom can serve as a heavy-atom probe in certain biophysical studies, such as X-ray crystallography, to aid in phase determination.
The logical workflow for deciding to use a halogenated amino acid is outlined in the diagram below.
Caption: Logic diagram for the strategic incorporation of halogenated amino acids.
Experimental Protocol: Incorporation via Fmoc-SPPS
The incorporation of this compound into a growing peptide chain follows standard protocols for Fmoc solid-phase peptide synthesis.[5][6] The indole side chain of tryptophan itself does not typically require protection in Fmoc chemistry, although side reactions like alkylation can occur during final cleavage.[10][11] The presence of the electron-withdrawing chlorine atom at the 5-position can slightly deactivate the indole ring towards electrophilic attack, but standard scavengers during cleavage are still highly recommended.
The following is a generalized, manual protocol for a single coupling cycle on a 0.1 mmol scale.
Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM)
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing Solvents: Methanol
-
Qualitative Test: Ninhydrin (Kaiser) test kit
Step-by-Step Methodology
-
Resin Swelling:
-
Place the peptide-resin (0.1 mmol) from the previous cycle into a suitable reaction vessel.
-
Add DMF (approx. 10 mL/g resin) and agitate gently for 30 minutes to swell the resin.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine. A positive ninhydrin test (deep blue color) should confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) if using HBTU, in DMF (~5 mL).
-
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a ninhydrin test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated ("double coupling").
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.
-
This iterative process is repeated until the full peptide sequence is assembled.
Caption: General workflow for a single Fmoc-SPPS cycle with this compound.
Analytical Characterization
Post-synthesis, the identity and purity of the final peptide must be confirmed.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying it. The increased hydrophobicity from the chlorine atom will typically result in a longer retention time compared to the non-halogenated analogue.[8]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final peptide. The incorporation of one 5-chlorotryptophan residue in place of a standard tryptophan will result in a mass increase of 33.96 Da (Mass of ³⁵Cl - Mass of ¹H). The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) provides a definitive signature of successful incorporation.
Case Study: Halogenated Tryptophan in Natural Product Discovery
A compelling example of the importance of 5-chlorotryptophan comes from the field of natural product discovery. In a high-throughput screen to find novel antibiotics, researchers identified two bacterial strains that produced a metabolite with selective inhibitory activity: 5-chlorotryptophan.[2] Further investigation revealed that this amino acid was incorporated by the bacteria into two families of nonribosomal peptides, the longicatenamycins and nonopeptins. The most active of these, nonopeptin D, demonstrated broad-spectrum antibiotic activity, including against Gram-negative pathogens.[2][3] This discovery highlights nature's use of halogenation as a tool to create potent bioactive molecules and provides a strong rationale for using building blocks like this compound in the synthesis of new antibiotic candidates.
Conclusion
This compound is a valuable and highly versatile tool in the repertoire of the peptide chemist. It provides a straightforward and efficient means to introduce a chlorine atom at a specific position within a peptide sequence using standard, well-established Fmoc-SPPS protocols. The resulting modification can profoundly impact the peptide's biological activity, selectivity, and pharmacokinetic profile. As demonstrated by both natural product discovery and rational drug design, the strategic use of halogenated amino acids is a proven approach for advancing the development of novel peptide-based diagnostics and therapeutics.
References
- Bader, C. D., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Chemical Biology.
- ChemRxiv. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening.
- PubChem. (n.d.). (2S)-3-(5-chloro-1H-indol-3-yl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid.
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ACS Publications. (2023). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology.
- Sewald, N., & Lategahn, J. (2021). Tuning the Biological Activity of RGD Peptides with Halotryptophans. Journal of Medicinal Chemistry, 64(2), 974-988.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol. 289. Academic Press.
- White, P. D. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 349-363.
- Tan, Y. S., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(43), 8750-8755.
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- 1. Tuning the Biological Activity of RGD Peptides with Halotryptophans† - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Fmoc-5-chloro-L-tryptophan: Synthesis, Application, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Halogenated Tryptophans in Peptide Science
The deliberate modification of amino acid side chains is a cornerstone of modern peptide and protein engineering. Among these modifications, halogenation stands out as a powerful tool to modulate the physicochemical and biological properties of peptides. The incorporation of halogen atoms, such as chlorine, into the indole ring of tryptophan can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets. This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of Nα-Fmoc-5-chloro-L-tryptophan (Fmoc-Trp(5-Cl)-OH), a key building block for the synthesis of peptides with enhanced therapeutic potential. We will delve into its core properties, its application in Solid-Phase Peptide Synthesis (SPPS), and the analytical techniques required for the characterization of the resulting peptides.
Part 1: Core Properties of Fmoc-5-chloro-L-tryptophan
A thorough understanding of the fundamental properties of Fmoc-Trp(5-Cl)-OH is paramount for its successful application. This non-proteinogenic amino acid derivative is distinguished by a chlorine atom at the 5-position of the indole ring and the standard fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group.
| Property | Value | Source(s) |
| CAS Number | 1257849-07-2 | [1][2][3][4][5] |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [6] |
| Molecular Weight | 460.91 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7][8] |
| Purity | Typically ≥95-98% (HPLC) | [6] |
| Solubility | Soluble in polar aprotic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) | [9][10] |
| Storage | Sealed in a dry environment at 2-8°C |
The presence of the electron-withdrawing chlorine atom on the indole ring subtly alters its electronic properties, which can have implications for both the synthesis process and the final peptide's biological activity.[2][11] This modification can enhance the stability of the indole ring towards oxidation compared to unsubstituted tryptophan.
Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Trp(5-Cl)-OH is primarily utilized in the Fmoc/tBu (tert-butyl) strategy of SPPS. The Fmoc group provides temporary protection of the N-terminus, which is removed at each cycle, while acid-labile groups protect the side chains of other amino acids until the final cleavage step.
The Rationale for Using an Unprotected Indole Side Chain
A key consideration in the synthesis of tryptophan-containing peptides is the protection of the indole side chain. While derivatives like Fmoc-Trp(Boc)-OH are often used to prevent side reactions during the final acidolytic cleavage, the use of Fmoc-Trp(5-Cl)-OH without side-chain protection is a viable and often practiced strategy.[12][13] The electron-withdrawing nature of the chlorine atom deactivates the indole ring, making it less susceptible to electrophilic attack by carbocations generated during cleavage. However, for particularly long or complex peptides, or when using arginine protecting groups known to generate highly reactive species (e.g., Pmc), the use of scavengers in the cleavage cocktail is crucial.[13][14]
Experimental Workflow: A Step-by-Step Guide
The following protocols are based on standard Fmoc-SPPS methodologies and are adapted for the incorporation of Fmoc-Trp(5-Cl)-OH. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
Diagram: Standard Fmoc-SPPS Cycle
Caption: A simplified workflow of the Fmoc-SPPS cycle.
Protocol 1: Nα-Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF. For sequences prone to aggregation or difficult deprotections, a solution containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP can be a more potent alternative.[15][16][17][18]
-
Deprotection Reaction: Drain the DMF from the resin and add the deprotection solution. Agitate the resin for 3-5 minutes. Drain and repeat the treatment for an additional 5-10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Expert Insight: The completeness of Fmoc removal is critical to prevent the formation of deletion sequences. A qualitative ninhydrin (Kaiser) test should be performed after the washing step. A positive result (blue beads) indicates incomplete deprotection, necessitating a repeated deprotection cycle.
Protocol 2: Coupling of this compound
The choice of coupling reagent is dictated by the complexity of the peptide sequence, with carbodiimide-based and aminium/uronium salt-based reagents being the most common.
Method A: DIC/HOBt Activation
-
Activation Mixture: In a separate vial, dissolve Fmoc-Trp(5-Cl)-OH (3-5 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents) in a minimal amount of DMF.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid/HOBt solution and allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the coupling reaction using the ninhydrin test. A negative result (colorless or yellow beads) indicates a complete reaction. Once complete, drain the coupling solution and wash the resin thoroughly with DMF.
Method B: HBTU Activation
-
Activation Mixture: Dissolve Fmoc-Trp(5-Cl)-OH (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
-
Coupling Reaction: Immediately add the solution to the deprotected peptide-resin and agitate for 30-60 minutes.[19]
-
Monitoring and Washing: Monitor and wash as described in Method A.
Expert Insight: For sterically hindered couplings or "difficult sequences," HBTU or HATU are generally more efficient than carbodiimide-based methods.[3] The electron-withdrawing effect of the chlorine on the indole ring does not significantly hinder the standard coupling reactions.
Diagram: Coupling Activation Mechanisms
Caption: Activation pathways for amino acids in SPPS.
Protocol 3: Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously using a strong acid, typically trifluoroacetic acid (TFA).
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail that is effective for peptides containing 5-chlorotryptophan is Reagent K :
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.[20]
-
Drying: Dry the crude peptide pellet under vacuum.
Expert Insight on Scavengers: The choice and use of scavengers are critical for obtaining high-purity tryptophan-containing peptides.
-
Water: Acts as a scavenger and helps to hydrolyze any remaining protecting groups.
-
Thioanisole and EDT: Are soft nucleophiles that effectively scavenge carbocations, particularly those generated from arginine (Pmc, Pbf) and trityl (Trt) protecting groups, which could otherwise alkylate the indole ring.[12][21][22]
-
Phenol: Also acts as a carbocation scavenger.
The use of a scavenger cocktail is essential to prevent side reactions, even though the 5-chloro substituent offers some protection to the indole ring.[23]
Part 3: Analytical Characterization of 5-Chlorotryptophan-Containing Peptides
Rigorous analytical characterization is required to confirm the identity, purity, and structural integrity of the synthesized peptide.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for its purification.
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% TFA, is standard.[24][25]
-
Detection: UV detection at 220 nm (for the peptide backbone) and 280 nm (for the indole ring of tryptophan) is common.
The incorporation of 5-chlorotryptophan will increase the hydrophobicity of the peptide, generally leading to a longer retention time on a C18 column compared to its non-halogenated counterpart.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.
-
Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are the most common techniques.[26]
-
Key Feature: A key diagnostic feature for a peptide containing a single 5-chlorotryptophan is the characteristic isotopic pattern of chlorine. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in a distinctive A+2 peak with roughly one-third the intensity of the monoisotopic (A) peak in the mass spectrum, providing unambiguous confirmation of chlorine incorporation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a detailed structural characterization, particularly for elucidating the three-dimensional structure in solution, multi-dimensional NMR spectroscopy is the gold standard.
-
Experiments: 2D experiments such as TOCSY and NOESY are used to assign proton resonances and determine through-bond and through-space correlations, respectively.[27]
-
Impact of 5-Chloro Substitution: The chlorine atom will influence the chemical shifts of the adjacent protons on the indole ring (H4, H6, and H7). These shifts can be predicted and used to confirm the site of halogenation.[1][28]
Conclusion
This compound is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its successful incorporation into peptide sequences relies on a solid understanding of its chemical properties and the application of robust SPPS protocols. As demonstrated in the synthesis of argyrin analogues, the strategic placement of this modified amino acid can significantly impact biological activity.[5][29] By following the detailed protocols for coupling, deprotection, and cleavage, and by employing rigorous analytical characterization, researchers can confidently synthesize and validate novel 5-chlorotryptophan-containing peptides, paving the way for new discoveries in drug development and chemical biology.
References
- Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC - NIH.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Total synthesis of argyrin A and analogues thereof. Nottingham ePrints.
- Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research.
- Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides.
- Fmoc-Trp(5-Cl)-OH | CAS#:1257849-07-2. Chemsrc.
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
- Scavengers for Boc deprotection to prevent side product form
- Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- www.rsc.org/advances.
- Effects of electron‐withdrawing groups. | Download Scientific Diagram.
- A Facile Approach to Tryptophan Derivatives for the Total Synthesis of Argyrin Analogues.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- A Comprehensive Technical Guide to the Solubility of Fmoc-D-Trp-OH in Common Labor
- Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF.
- Comparison of DKP development by 20% piperidine/DMF and 2% DBU, 5%...
- Solutions for peptide synthesis. Chemie Brunschwig.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- High‐Performance Liquid Chromatography–Mass Spectrometry in Peptide and Protein Analysis.
- Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. PubMed.
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- A side-reaction in the SPPS of Trp-containing peptides.
- Late-stage diversification of indole skeletons through nitrogen
- Modification of indole by electron-rich atoms and their application in novel electron donor materials | Request PDF.
- High Resolution Liquid Chromatographic Mass Spectrometric Identification of Peptides Using Electrospray Ioniz
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed.
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
- Peptide Mapping Overview.
- Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. PubMed.
- Synthesis and NMR Characterization of the Prenyl
- Biotechnological production optimization of argyrins – a potent immunomodulatory n
- "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi. Chapman University Digital Commons.
- Atomic-resolution chemical characterization of (2x)
- Synthesis and NMR Characterization of the Prenyl
- Fast conventional Fmoc solid-phase peptide synthesis with HCTU. PubMed.
- Webinar: SPPS Tips for Success: Designing a Synthesis. Gyros Protein Technologies.
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- 2. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of argyrin A and analogues thereof - Nottingham ePrints [eprints.nottingham.ac.uk]
- 6. Fmoc-Trp(5-Cl)-OH | CAS#:1257849-07-2 | Chemsrc [chemsrc.com]
- 7. Fmoc-Trp-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 11. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
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- 15. peptide.com [peptide.com]
- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
- 19. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
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- 28. Atomic-resolution chemical characterization of (2x)72-kDa tryptophan synthase via four- and five-dimensional 1H-detected solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Fmoc-5-chloro-L-tryptophan
This guide provides an in-depth analysis of the spectroscopic data for Nα-(9-Fluorenylmethoxycarbonyl)-5-chloro-L-tryptophan (Fmoc-5-chloro-L-tryptophan), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptide-based therapeutics and research tools. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to verify the structure and purity of this compound.
Introduction
This compound is a synthetic amino acid derivative where the alpha-amino group of 5-chloro-L-tryptophan is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] The introduction of a chlorine atom onto the indole ring of tryptophan can modulate the electronic and steric properties of the resulting peptide, potentially enhancing its biological activity or stability. Accurate characterization of this building block is paramount to ensure the fidelity of the synthesized peptide. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and purity of this compound.
Molecular Structure and Spectroscopic Overview
A comprehensive characterization workflow is essential to confirm the covalent structure of this compound. The following diagram outlines the typical analytical process.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Experimental Protocol: NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[2]
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of protected amino acids and for its exchangeable proton signals (e.g., -COOH and -NH) which are readily observable.
-
-
Instrumental Parameters :
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse program is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[2]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum for integration and peak picking.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound displays characteristic signals for the Fmoc, tryptophan, and chloro-indole moieties. The following table summarizes the expected chemical shifts, with interpretation based on the known spectrum.[3]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indole N-H | ~11.1 | Singlet (broad) | The chemical shift is solvent-dependent. |
| Fmoc aromatic protons | 7.89 - 7.30 | Multiplets | A complex region showing signals for the 8 protons of the fluorenyl group. |
| Indole aromatic protons | 7.6 - 7.0 | Multiplets | The presence of the electron-withdrawing chlorine atom at the 5-position will influence the chemical shifts of the indole protons compared to unsubstituted tryptophan. |
| Amide N-H | ~7.5 | Doublet | Coupling to the α-proton. |
| α-CH | ~4.4 | Multiplet | Coupled to the amide proton and the β-protons. |
| Fmoc CH & CH₂ | 4.30 - 4.20 | Multiplets | Signals for the CH and CH₂ groups of the fluorenylmethoxycarbonyl moiety. |
| β-CH₂ | ~3.2 | Multiplet | Diastereotopic protons adjacent to the chiral center, often appearing as a complex multiplet. |
| Carboxylic Acid O-H | ~12.7 | Singlet (broad) | Highly dependent on solvent and concentration; may not always be observed. |
¹³C NMR Spectral Data and Interpretation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid C=O | ~173 | |
| Fmoc C=O | ~156 | |
| Fmoc aromatic carbons | 144 - 120 | Multiple signals for the fluorenyl group. |
| Indole aromatic carbons | 135 - 108 | The carbon bearing the chlorine (C5) will be shifted, and other indole carbons will also be affected. |
| α-CH | ~55 | |
| Fmoc CH & CH₂ | ~66, ~47 | |
| β-CH₂ | ~28 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol: FTIR Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.[4][5][6]
-
ATR-FTIR :
-
A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The spectrum is then recorded. This method requires minimal sample preparation.[6]
-
-
KBr Pellet :
-
1-2 mg of the sample is finely ground with ~100-200 mg of dry KBr powder.[4]
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is then placed in the IR beam for analysis.
-
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups. The table below outlines the expected vibrational frequencies, based on data from similar compounds.[7][8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | -COOH |
| N-H Stretch (Amide & Indole) | 3400 - 3300 | Medium | -NH |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Ar-H |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | -CH, -CH₂ |
| C=O Stretch (Carboxylic Acid) | ~1720 | Strong | -COOH |
| C=O Stretch (Urethane/Fmoc) | ~1690 | Strong | -O-(C=O)-NH- |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak | Aromatic Rings |
| N-H Bend (Amide II) | ~1530 | Medium | -NH |
| C-O Stretch | 1320 - 1210 | Strong | Carboxylic Acid & Fmoc |
| C-Cl Stretch | 800 - 600 | Medium-Strong | Aryl-Cl |
The presence of these key bands provides strong evidence for the correct chemical structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that can provide the molecular weight of the intact molecule with high accuracy.[9][10]
Experimental Protocol: ESI-MS
-
Sample Preparation :
-
Prepare a dilute solution of the sample (typically in the low µM to pM range) in a suitable solvent system, such as methanol or acetonitrile with a small percentage of formic acid to promote protonation.
-
-
Instrumental Parameters :
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over an appropriate m/z range.
-
Mass Spectral Data and Interpretation
The molecular formula of this compound is C₂₆H₂₁ClN₂O₄, with a monoisotopic mass of approximately 460.12 Da.[11]
Molecular Ion Peak and Isotopic Pattern: A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2.[12][13][14] Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two major peaks in the molecular ion cluster:
-
[M+H]⁺: The peak corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2+H]⁺: The peak for the molecule with the ³⁷Cl isotope, which is 2 Da heavier.
The relative intensity of the [M+H]⁺ to the [M+2+H]⁺ peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[14]
Expected m/z Values:
-
[C₂₆H₂₁³⁵ClN₂O₄ + H]⁺: m/z ≈ 461.12
-
[C₂₆H₂₁³⁷ClN₂O₄ + H]⁺: m/z ≈ 463.12
Fragmentation: In ESI-MS, fragmentation can be induced to provide further structural information (MS/MS). For tryptophan derivatives, a common fragmentation pathway involves the loss of the side chain from the α-carbon.[15][16] For Fmoc-protected amino acids, cleavage of the Fmoc group is also a characteristic fragmentation.
Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for structural confirmation and purity assessment. ¹H and ¹³C NMR establish the precise connectivity of atoms, IR spectroscopy confirms the presence of all key functional groups, and high-resolution mass spectrometry verifies the elemental composition and molecular weight, with the characteristic 3:1 isotopic pattern confirming the presence of chlorine. Together, these techniques provide the necessary analytical rigor for the use of this important building block in peptide synthesis and drug development.
References
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- mass spectra - the M+2 peak. Chemguide.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Sample Preparation for FTIR Analysis. Drawell.
- Vibrational spectroscopic analysis of Fmoc – Phe – Gly. ResearchGate.
- Sample preparation for FT-IR.
- Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
- ATR-FTIR spectroscopy of biological samples. Specac Ltd.
- Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary... PubMed.
- Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. MDPI.
- In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. ACS Publications.
- Electrospray Mass Spectrometry. Yale School of Medicine.
- Analysis of peptide synthesis products by electrospray ionization mass spectrometry.
- Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Chemistry LibreTexts.
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
- H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
- This compound. Aralez Bio eStore.
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Navigating the Solubility Landscape of Fmoc-5-chloro-L-tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of halogenated amino acids, such as 5-chloro-L-tryptophan, into peptide structures is a powerful strategy for modulating the physicochemical and biological properties of therapeutic peptides. However, the successful solid-phase peptide synthesis (SPPS) of such modified peptides hinges on the effective dissolution of the requisite building blocks. This technical guide provides a comprehensive exploration of the solubility of Nα-Fmoc-5-chloro-L-tryptophan (Fmoc-Trp(5-Cl)-OH) in N,N-Dimethylformamide (DMF) and other pertinent organic solvents. While specific quantitative solubility data for this derivative is not extensively documented in public literature, this guide synthesizes foundational principles of Fmoc-amino acid solubility, the influence of halogenation, and field-proven methodologies to empower researchers with the knowledge to confidently handle this specialized reagent. Detailed experimental protocols for solubility determination and dissolution for SPPS are provided, alongside troubleshooting strategies for common challenges.
Introduction: The Significance of Fmoc-5-chloro-L-tryptophan in Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] The introduction of a chlorine atom at the 5-position of the tryptophan indole ring can significantly alter the resulting peptide's conformation, hydrophobicity, and binding affinity to its target.[2] This modification has been explored to enhance the efficacy and metabolic stability of peptide-based therapeutics.[3]
However, the very modifications that confer these desirable biological properties can also present challenges during synthesis, most notably, the solubility of the Fmoc-amino acid derivative. Inadequate solubility can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purifications, ultimately compromising the yield and purity of the target peptide.[4] A thorough understanding of the solubility characteristics of this compound is therefore a critical prerequisite for its successful application.
Physicochemical Properties and Expected Solubility Profile
The solubility of an Fmoc-amino acid is governed by a delicate interplay of factors, including the nature of the amino acid side chain, the protecting groups, and the properties of the solvent.[4]
Key Influencing Factors:
-
Fmoc Group: The large, hydrophobic fluorenylmethyloxycarbonyl group significantly influences the solubility profile, generally favoring dissolution in polar aprotic solvents.[5]
-
Tryptophan Side Chain: The indole side chain of tryptophan is aromatic and contributes to the overall hydrophobicity of the molecule.
-
Chlorination: The addition of a chlorine atom to the indole ring is expected to increase the hydrophobicity of the tryptophan side chain. This can potentially decrease its solubility in more polar solvents compared to its non-halogenated counterpart, Fmoc-L-tryptophan.
-
Solvent Properties: Polar aprotic solvents like DMF, N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are generally effective at solvating Fmoc-amino acids due to their ability to disrupt intermolecular interactions.[6][7]
Based on these principles, this compound is anticipated to exhibit good to moderate solubility in DMF and NMP. However, due to the increased hydrophobicity from the chloro-substituent, its solubility might be lower than that of Fmoc-L-tryptophan, and challenges may arise, particularly at high concentrations.
Solubility in DMF and Other Common Solvents: A Qualitative Overview
While precise quantitative data is scarce, a qualitative assessment of the solubility of this compound in common SPPS solvents can be extrapolated from general knowledge of Fmoc-amino acid behavior.
| Solvent | Chemical Formula | Expected Solubility | Rationale & Considerations |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Good to Moderate | The standard and most widely used solvent for SPPS.[7] Its polar aprotic nature is well-suited for dissolving Fmoc-amino acids. However, the purity of DMF is critical, as degradation to dimethylamine can cause premature Fmoc deprotection.[7] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Good to Moderate | Often used as an alternative to DMF, NMP has a higher solvating power for some hydrophobic sequences.[7] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Good | A stronger solvent than DMF, often used as a co-solvent to enhance the solubility of difficult-to-dissolve Fmoc-amino acids.[6] |
| Dichloromethane (DCM) | CH₂Cl₂ | Poor to Moderate | While used for swelling some resins and in specific protocols, DCM is generally a poorer solvent for Fmoc-amino acids compared to DMF or NMP.[7][8] It is sometimes used in combination with DMF.[8] |
| Acetonitrile (ACN) | C₂H₃N | Poor | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling reactions. |
| Water | H₂O | Insoluble | The hydrophobic nature of the Fmoc group and the chloro-tryptophan side chain renders it insoluble in aqueous solutions.[5] |
Experimental Protocol for Determining Solubility
Given the lack of specific quantitative data, it is highly recommended that researchers empirically determine the solubility of this compound in their specific solvent and conditions. The following is a generalized static gravimetric method.[5]
Materials:
-
This compound
-
Solvent of interest (e.g., high-purity, amine-free DMF)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Micropipettes
-
Pre-weighed vials
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Tightly cap the vial and vortex vigorously for 2-3 minutes to create a suspension.
-
Place the vial in a thermostatic shaker at the desired temperature (e.g., room temperature, 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.
-
-
Determination of Solute Concentration:
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator until a constant weight of the dried solute is achieved.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the vial from the final weight.
-
Divide the mass of the dissolved solute by the volume of the supernatant withdrawn to determine the solubility in mg/mL or g/L.
-
Caption: Workflow for determining the solubility of this compound.
Recommended Protocol for Dissolution in DMF for SPPS
For practical application in solid-phase peptide synthesis, the following protocol is recommended for dissolving this compound.
Materials:
-
This compound
-
High-purity, amine-free DMF
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Heating block or water bath (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry reaction vessel or vial.
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration for the coupling reaction.
-
Initial Dissolution: Vortex the mixture for 1-2 minutes. For many applications, this may be sufficient for complete dissolution.
-
Troubleshooting Poor Solubility:
-
Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. This can help to break up aggregates and enhance dissolution.
-
Gentle Warming: If sonication is ineffective, gently warm the solution to approximately 30-40°C with intermittent vortexing. Avoid excessive or prolonged heating, as this can lead to degradation of the Fmoc-amino acid.
-
Co-solvent Addition: For particularly challenging cases, the addition of a small percentage (e.g., 5-10% v/v) of DMSO to the DMF can significantly improve solubility. Prepare this mixture before adding it to the amino acid.
-
Causality Behind Experimental Choices:
-
High-Purity DMF: The use of amine-free DMF is crucial to prevent premature deprotection of the Fmoc group, which would lead to undesired side reactions during peptide synthesis.[7]
-
Vortexing and Sonication: These methods provide mechanical energy to overcome the intermolecular forces holding the solid crystal lattice together, facilitating the solvation process.
-
Gentle Heating: Increasing the temperature provides thermal energy to the system, which generally increases the solubility of solids in liquids. However, this must be balanced against the thermal stability of the Fmoc-amino acid.
-
DMSO as a Co-solvent: DMSO is a highly polar aprotic solvent with excellent solvating properties. Its inclusion can disrupt strong intermolecular interactions that are resistant to dissolution in pure DMF.[6]
Caption: Recommended workflow for dissolving this compound for SPPS.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures for chemical reagents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption.
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
While the halogenation of tryptophan offers exciting possibilities for peptide drug discovery, it necessitates a careful consideration of the solubility of the corresponding Fmoc-protected amino acid. This compound is expected to be soluble in DMF, the workhorse solvent of SPPS, but its increased hydrophobicity may require optimization of the dissolution protocol. By understanding the underlying physicochemical principles and employing the systematic approaches outlined in this guide, researchers can effectively navigate the solubility challenges associated with this valuable building block, paving the way for the successful synthesis of novel halogenated peptides. Empirical determination of solubility in the specific context of use remains the most reliable approach for ensuring robust and reproducible synthetic outcomes.
References
- Benchchem. A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.
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- PubChem. 5-chloro-L-tryptophan. National Institutes of Health.
- Aapptec Peptides. Technical Support Information Bulletin 1027.
- ResearchGate. Solubility of Fmoc protected amino acids used in Project C.
- UCI Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Solvents for Solid Phase Peptide Synthesis.
- PubMed Central. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. National Institutes of Health.
- Benchchem. A Comprehensive Technical Guide to the Solubility of Fmoc-D-Trp-OH in Common Laboratory Solvents.
- PubMed Central. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. National Institutes of Health.
- PubMed. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. National Institutes of Health.
- National Institutes of Health. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4.
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A Technical Guide to the Structural and Conformational Analysis of Fmoc-5-chloro-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract: Fmoc-5-chloro-L-tryptophan is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the introduction of a halogenated tryptophan residue to modulate the biological activity and physicochemical properties of synthetic peptides. Understanding its three-dimensional structure and conformational preferences is paramount for predicting its behavior during synthesis and its influence on the final peptide's structure-activity relationship. This in-depth technical guide addresses the structural analysis of this compound. While a public crystal structure is not currently available, this guide provides a comprehensive framework for its determination, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, it delves into the analysis of its solution-state conformation using NMR spectroscopy and discusses the profound implications of the 5-chloro substitution for peptide chemistry and drug discovery.
Part 1: Introduction to this compound
Nα-(9-Fluorenylmethoxycarbonyl)-5-chloro-L-tryptophan, commonly abbreviated as Fmoc-Trp(5-Cl)-OH, is a synthetic derivative of the essential amino acid L-tryptophan. It belongs to the class of Fmoc-protected amino acids, which are the foundational components of modern SPPS.[1] The Fmoc group serves as a temporary protecting group for the α-amino function, which is stable to acidic conditions but readily cleaved by a mild base, typically piperidine.[] This orthogonality with acid-labile side-chain protecting groups is a cornerstone of the Fmoc/tBu strategy, allowing for the stepwise assembly of complex peptide chains with high fidelity.[3]
The defining feature of this molecule is the chlorine atom at the 5-position of the indole side chain. Halogenation of peptides is a key strategy in medicinal chemistry to enhance biological properties.[4] The introduction of a chloro group can increase metabolic stability, improve membrane permeability, and modulate binding affinity through halogen bonding or altered electronic properties.[5][6] Consequently, Fmoc-Trp(5-Cl)-OH is an invaluable reagent for developing peptide-based therapeutics with improved potency and selectivity.[7]
| Property | Value | Source |
| Molecular Formula | C26H21ClN2O4 | [8] |
| Molecular Weight | 460.9 g/mol | [8] |
| IUPAC Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-chloro-1H-indol-3-yl)propanoic acid | [9] |
| Appearance | White to off-white powder | [10] |
| Typical Purity | ≥98% | [11] |
Part 2: Solid-State Conformation & Crystal Structure Determination
A definitive understanding of a molecule's three-dimensional arrangement and intermolecular interactions is best achieved through single-crystal X-ray diffraction.[12] As of the writing of this guide, a solved crystal structure for this compound has not been deposited in public databases. However, this section provides both a predictive analysis based on homologous structures and a detailed, field-proven workflow for its determination.
Predictive Conformational Analysis
Based on known crystal structures of other Fmoc-protected amino acids, we can anticipate key conformational features:[13]
-
Urethane Moiety: The Fmoc-N-Cα-C' backbone will exhibit distinct conformational preferences. The urethane bond (O-C(=O)-N) is expected to be planar.
-
Fmoc Group Orientation: The bulky, hydrophobic Fmoc group significantly influences crystal packing, often leading to π-π stacking interactions between the fluorenyl rings.[14] This aggregation tendency is a known factor in the solubility challenges associated with these compounds.[15][16]
-
Tryptophan Side Chain: The conformation of the indole side chain is described by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). In related tryptophan structures, the most populated conformations for χ1 are typically gauche(+) (~-60°) and trans (~180°).[17][18] The 5-chloro substituent is not expected to dramatically alter these fundamental preferences but will influence intermolecular packing through potential halogen bonding and altered electrostatic interactions.
Experimental Workflow for Crystal Structure Determination
Determining the crystal structure of a small molecule like this compound is a systematic process involving synthesis, purification, crystallization, and data analysis.[19][20]
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Step-by-Step Experimental Protocol:
-
Synthesis and Purification:
-
Objective: To obtain highly pure (>99%) this compound, as impurities can severely inhibit crystallization.
-
Protocol: The synthesis is typically achieved by reacting 5-chloro-L-tryptophan with an Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic aqueous conditions (e.g., in a dioxane/water mixture with NaHCO3).[21]
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to achieve high purity and crystallinity.[22][23] Purity must be rigorously confirmed by HPLC, LC-MS, and NMR.
-
-
Crystallization Screening:
-
Objective: To identify initial conditions that yield diffraction-quality single crystals (typically >0.1 mm in all dimensions).[24]
-
Protocol:
-
Prepare a near-saturated solution of the purified compound in a primary solvent (e.g., ethanol, acetone, THF).
-
Employ various crystallization methods:
-
Slow Evaporation: Leave the solution in a loosely capped vial to allow the solvent to evaporate over days or weeks.
-
Vapor Diffusion (Hanging/Sitting Drop): Place a drop of the compound solution on a slide over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces solubility, promoting crystal growth.[19]
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of the compound in a good solvent. Crystals may form at the interface.
-
-
-
Causality: The choice of solvents is critical. A combination of a good solvent and a miscible poor solvent (precipitant) is often used to carefully control the rate of precipitation, which is essential for growing large, well-ordered crystals rather than amorphous powder.
-
-
X-ray Diffraction and Structure Solution:
-
Objective: To obtain the electron density map and solve the three-dimensional atomic structure.
-
Protocol:
-
A suitable crystal is mounted on a goniometer and cooled in a cryostream (typically to 100 K) to minimize thermal motion and radiation damage.[12]
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[24]
-
The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using direct methods, which is standard for small molecules, to generate an initial electron density map.[24]
-
An atomic model is built into the electron density map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and angles.[20]
-
-
Part 3: Solution-State Conformation and Dynamics
While the crystal structure provides a static snapshot, the conformation in solution is often more relevant to the compound's reactivity in SPPS and its interactions in biological systems.[25] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this analysis.[26]
3.1 NMR Analysis for Conformational Insights
-
1D ¹H NMR: The chemical shifts of the protons, particularly the amide (NH), α-H, and β-H protons, are sensitive to the local electronic environment and thus to conformation. The dispersion of these signals can indicate whether the molecule is in a well-defined conformation or is flexible.[25]
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies through-bond proton-proton couplings, allowing for the assignment of the amino acid spin system (the connected network of NH-CαH-CβH2 protons).
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for conformational analysis. It detects through-space correlations between protons that are close to each other (<5 Å), regardless of whether they are connected by bonds. Key NOEs between the Fmoc group protons and the amino acid backbone or side chain can define the orientation of the protecting group relative to the rest of the molecule.[26]
-
-
Aggregation Studies: The large, hydrophobic Fmoc group can drive self-assembly and aggregation, especially in solvents used for SPPS like DMF.[14][27] This can lead to poor solubility and incomplete reactions.[15] NMR can also probe this phenomenon; concentration-dependent chemical shift changes or significant line broadening can be indicative of aggregation.
Part 4: Implications for Peptide Synthesis and Drug Development
The specific conformation and the presence of the 5-chloro substituent have profound consequences for the application of Fmoc-Trp(5-Cl)-OH.
-
Reactivity in SPPS: The conformation around the α-carbon can influence the accessibility of the carboxyl group for activation and coupling, potentially affecting reaction kinetics. Aggregation can hinder reagent access, leading to failed couplings and deletion sequences.[28]
-
Modulation of Peptide Properties: The 5-chloro group significantly alters the electronic properties of the indole ring, making it more electron-deficient. This can:
-
Introduce Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming specific, stabilizing interactions with electron-rich atoms (like oxygen or nitrogen) in a binding pocket, thereby enhancing affinity and selectivity.[5]
-
Increase Hydrophobicity: This can improve the peptide's ability to cross cell membranes.
-
Block Metabolic Oxidation: The 5-position of tryptophan is a potential site for metabolic oxidation by cytochrome P450 enzymes. A chlorine atom at this position can block this pathway, increasing the in vivo half-life of the peptide therapeutic.
-
Alter Biological Activity: Studies have shown that halogenation of tryptophan residues in antimicrobial peptides can dramatically alter their activity spectrum, sometimes increasing potency against specific bacterial strains.[5][6] However, the effect is not always predictable, as seen in argyrin analogues where a 5-chloro-tryptophan residue led to inactivity, while a 5-methoxy-tryptophan was tolerated.[7]
-
Conclusion
This compound is a powerful tool for peptide chemists and drug developers. While its precise solid-state structure remains to be publicly elucidated, this guide provides the complete methodological blueprint for its determination. The predictive analysis, grounded in the behavior of homologous compounds, suggests a conformation dominated by the planar urethane linkage and the bulky, aggregation-prone Fmoc group. In solution, NMR spectroscopy offers a window into the dynamic conformational landscape relevant to its synthetic applications. The strategic placement of the chlorine atom on the indole ring provides a versatile handle to enhance the pharmacokinetic and pharmacodynamic properties of peptide drug candidates, making a thorough understanding of this building block's structural chemistry essential for its rational application in modern therapeutic design.
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- The University of Queensland. (n.d.). Small molecule X-ray crystallography.
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- Google Patents. (n.d.). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
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- ResearchGate. (2015, June 11). Hydrogels formed from Fmoc Amino Acids.
- ACS Publications. (2025, September 12). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- PubChem. (n.d.). (2S)-3-(5-chloro-1H-indol-3-yl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid.
- PMC - NIH. (2022, December 8). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
- Wiley Periodicals, Inc. (2014, March 30). A comprehensive conformational analysis of tryptophan, its ionic and dimeric forms.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- RSC Publishing. (2014, October 22). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tryptophan Derivatives in Enhancing Peptide Properties.
- Biosynthesis. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
- PubChem. (n.d.). Fmoc-L-Trp-Ome.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- CSIRO Publishing. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.
- Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins.
- PMC - NIH. (2025, September 12). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants.
- MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- RCSB PDB. (n.d.). 1A5S: CRYSTAL STRUCTURE OF WILD-TYPE TRYPTOPHAN SYNTHASE COMPLEXED WITH 5-FLUOROINDOLE PROPANOL PHOSPHATE AND L-SER BOUND AS AMINO ACRYLATE TO THE BETA SITE.
- Zerbe/Bader. (n.d.). Peptide/Protein NMR.
- Aapptec Peptides. (n.d.). Fmoc-Trp-OH, Nalpha-Fmoc-L-tryptophan; CAS 35737-15-6.
- ANU Open Research. (2019, July 9). Structural Biology using NMR Spectroscopy.
- ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
- PMC - NIH. (n.d.). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion.
- ChemicalBook. (2025, September 25). Nalpha-FMOC-L-Tryptophan.
- MDPI. (n.d.). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
- PMC - NIH. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
- IUPAC. (n.d.). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS.
- Chem-Impex. (n.d.). Nα-Fmoc-Nin-Boc-L-tryptophan.
- PubChem - NIH. (n.d.). 5-chloro-L-tryptophan.
- BLD Pharm. (n.d.). 1257849-07-2|this compound.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C26H21ClN2O4, 5 grams.
Sources
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- 6. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. (2S)-3-(5-chloro-1H-indol-3-yl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C26H21ClN2O4 | CID 56972868 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Technical Guide to the Purity Analysis of Fmoc-5-chloro-L-tryptophan by High-Performance Liquid Chromatography
This document provides an in-depth technical guide for the purity assessment of N-α-Fmoc-5-chloro-L-tryptophan (C₂₆H₂₁ClN₂O₄, MW: 460.9 g/mol )[1][2], a critical raw material in solid-phase peptide synthesis (SPPS). The integrity of the final peptide product is directly contingent upon the chemical and chiral purity of its constituent amino acid building blocks.[3] Impurities introduced at this stage can lead to the synthesis of truncated or modified peptides, complicating downstream purification and potentially altering the biological activity of the final product.[4]
This guide is structured to provide not just a methodology, but a comprehensive analytical strategy. We will explore the causal reasoning behind chromatographic choices, detail self-validating protocols for both chemical and enantiomeric purity, and provide a logical framework for interpreting the results, ensuring researchers and drug development professionals can implement a robust and reliable quality control system.
The Analytical Imperative: Understanding Potential Impurities
A successful purity analysis is predicated on a thorough understanding of what impurities may be present. For Fmoc-amino acids, these impurities typically arise from the synthesis and storage of the material.[4][5] A high purity value from a standard analysis does not inherently guarantee the absence of co-eluting or enantiomeric contaminants.[4]
Key impurity classes include:
-
Synthesis-Related Impurities :
-
Free 5-chloro-L-tryptophan : Resulting from incomplete Fmoc protection or degradation during storage.[6] Its presence can lead to double incorporation events during SPPS.[5]
-
Fmoc-Dipeptides (Fmoc-Trp(5-Cl)-Trp(5-Cl)-OH) : Formed when the Fmoc-protection reagent reacts with an already formed Fmoc-amino acid.[4][6] This leads to the insertion of an extra amino acid residue.
-
β-Alanyl Impurities : These can arise from the rearrangement of Fmoc-OSu, a common reagent for introducing the Fmoc group, resulting in the potential insertion of a β-alanine residue into the peptide sequence.[4][7]
-
Reagent Carryover : Residuals from the synthesis, such as Fmoc-Cl or its hydrolysis product Fmoc-OH, may be present.[8] Traces of acetic acid are particularly problematic as they can act as capping agents, leading to truncated sequences.[5]
-
-
Enantiomeric Impurity :
-
Fmoc-5-chloro-D-tryptophan : The presence of the undesired D-enantiomer is a critical quality attribute, as it leads to the formation of diastereomeric peptides that are often difficult to separate and can drastically alter biological function.[4][5] The expected enantiomeric purity for most commercial Fmoc-amino acids is >99.0% enantiomeric excess (ee), with higher grades requiring ≥99.8% ee.[3]
-
-
Degradation Products :
-
Fmoc-5-chloro-L-tryptophan, like other tryptophan derivatives, can be susceptible to oxidation. The indole side chain can undergo various modifications, leading to a complex impurity profile. The conditions of downstream processing, such as shifts in pH, can also induce decomposition.[9]
-
Reversed-Phase HPLC for Chemical Purity Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for determining the chemical purity of Fmoc-amino acids due to its high resolution and robustness.[4] The method separates compounds based on their hydrophobicity. The large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group imparts significant hydrophobic character to the molecule, making it ideally suited for retention on a nonpolar stationary phase like C18.
Causality of Method Parameters
-
Stationary Phase (Column) : A C18 reversed-phase column is the workhorse for this analysis.[4] Its octadecylsilane-bonded silica provides a highly hydrophobic surface that strongly interacts with the Fmoc group, allowing for effective separation from more polar impurities like the free amino acid.
-
Mobile Phase : A binary gradient system of water and acetonitrile (ACN) with trifluoroacetic acid (TFA) is standard.[4]
-
Acetonitrile (ACN) acts as the strong, organic modifier. Increasing its concentration decreases the retention of analytes.
-
Trifluoroacetic Acid (TFA) at a low concentration (0.1%) serves multiple purposes. It acts as an ion-pairing agent, sharpening peak shape by forming a neutral complex with any ionized analytes. It also acidifies the mobile phase, ensuring that the carboxylic acid group of the tryptophan derivative is fully protonated, which leads to more consistent retention.[3][4]
-
-
Detection : The fluorenyl group of the Fmoc moiety is an excellent chromophore, exhibiting strong UV absorbance. Monitoring at a wavelength around 265 nm provides high sensitivity for the main component and any Fmoc-containing impurities.[4] A secondary wavelength, such as 220 nm, can also be used to detect impurities that may lack the Fmoc group.[4]
Experimental Protocol: Chemical Purity
This protocol is a self-validating system designed to ensure robust and reproducible results.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.[4]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.[4]
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).[4]
-
This compound sample and reference standard.
Procedure:
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.[4]
-
HPLC Conditions : Configure the HPLC system according to the parameters summarized in Table 1 .
-
System Equilibration : Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST) : Before sample analysis, perform at least five replicate injections of the reference standard solution. The results must meet the criteria outlined in Table 2 . This step validates that the system is performing correctly on the day of analysis.
-
Sample Analysis : Inject the prepared sample solution.
-
Data Acquisition : Record the chromatogram for a sufficient duration to allow for the elution of late-eluting impurities.
Data Presentation and System Validation
Table 1: Recommended HPLC Method Parameters for Chemical Purity
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | Industry standard for hydrophobic Fmoc-amino acids, providing excellent resolution.[4] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase; TFA ensures protonation of analytes for consistent retention.[4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier; elutes hydrophobic compounds.[4] |
| Gradient | 5% to 95% B over 20 min | Broad gradient ensures elution of all potential impurities with varying polarities.[4] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure.[4] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[4] |
| Detection | UV at 265 nm | High sensitivity for the Fmoc chromophore.[4] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading while ensuring good sensitivity. |
Table 2: System Suitability Criteria (based on ICH Guidelines)
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry; ensures accurate integration.[10] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% for n≥5 injections | Demonstrates the precision of the injection and detection system.[10][11] |
| RSD of Retention Time | ≤ 1.0% for n≥5 injections | Confirms the stability and precision of the pumping system.[10][11] |
Visualization of the Analytical Workflow
The overall process from sample handling to final result can be visualized as a clear, sequential workflow.
Caption: General workflow for the HPLC purity analysis of this compound.
Chiral HPLC for Enantiomeric Purity Analysis
The assessment of enantiomeric purity requires a different analytical approach, as enantiomers have identical physical properties and cannot be separated by standard RP-HPLC. Chiral HPLC, which uses a chiral stationary phase (CSP), is the technique of choice.[3] Polysaccharide-based CSPs are highly effective for separating the L- and D-enantiomers of Fmoc-protected amino acids.[3][12]
Experimental Protocol: Enantiomeric Purity
Instrumentation and Materials:
-
HPLC system as described previously.
-
Chiral Stationary Phase Column (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: Isocratic mixture, e.g., Acetonitrile/Water (60:40 v/v) with 0.1% TFA.[3]
-
Sample Diluent: Mobile Phase.
-
This compound sample and a racemic (D/L) reference standard if available.
Procedure:
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions : Set the flow rate to 1.0 mL/min and detection to 220 nm or 254 nm.[3][4] Run in isocratic mode.
-
Analysis : Inject a D/L standard first to confirm the retention times of both enantiomers. Then, inject the sample to be tested.
-
Calculation : Calculate the enantiomeric excess (ee) or the percentage of the D-isomer using the peak areas of the L- and D-enantiomers.
Data Interpretation and Impurity Profiling
The final step is the accurate interpretation of the chromatographic data. Purity is typically calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 [4]
Identifying unknown peaks is a critical part of the analysis. The logical flow diagram below, combined with the impurity reference table, provides a framework for this process.
Visualization of Impurity Identification Logic
Caption: A logical decision flow for the initial identification of impurities.
Common Impurity Profile
Table 3: Potential Impurities and Their Chromatographic Characteristics
| Potential Impurity | Likely Origin | Expected Relative Retention Time (RRT) | Notes |
|---|---|---|---|
| 5-chloro-L-tryptophan | Incomplete reaction / degradation | < 1.0 | Significantly more polar due to absence of Fmoc group.[5][6] |
| Fmoc-OH | Hydrolysis of Fmoc-Cl | > 1.0 | A common process-related impurity. |
| Fmoc-dipeptide | Side reaction during Fmoc protection | > 1.0 | Larger and more hydrophobic than the monomer.[4] |
| Fmoc-β-alanine adduct | Rearrangement of Fmoc-OSu | > 1.0 | Can be difficult to resolve from the main peak.[4][7] |
| Fmoc-5-chloro-D-tryptophan | Racemization / starting material | ~1.0 (on RP column) | Requires a dedicated chiral method for resolution.[3] |
References
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
- Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed.
- Steps for HPLC Method Development. Pharma Times Official.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
- Related impurities in peptide medicines. PubMed.
- FMOC-chloride. ChemBK.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Steps for HPLC Method Validation. Pharmaguideline.
- Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. ResearchGate.
- 5-chloro-L-tryptophan. PubChem.
- (2S)-3-(5-chloro-1H-indol-3-yl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid. PubChem.
- Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan. PubMed.
- Fmoc-5-chloro-DL-tryptophan - 100 mg. Anaspec.
- 5-Chloro-L-tryptophan. Advent Bio.
- Quantification of tryptophan in plasma by high performance liquid chromatography. SciELO.
- A simplified HPLC method for determination of tryptophan in some cereals and legumes. PubMed.
Sources
- 1. This compound - Creative Peptides [creative-peptides.com]
- 2. (2S)-3-(5-chloro-1H-indol-3-yl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C26H21ClN2O4 | CID 56972868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Physicochemical characteristics of halogenated tryptophan derivatives
<An In-depth Technical Guide to the Physicochemical Characteristics of Halogenated Tryptophan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogen atoms into the tryptophan indole ring is a powerful, yet nuanced, tool in medicinal chemistry and chemical biology. Halogenation profoundly alters the fundamental physicochemical properties of this essential amino acid, including its lipophilicity, acidity, and spectroscopic signature. These modifications can enhance metabolic stability, modulate biomolecular interactions through mechanisms like halogen bonding, and improve overall pharmacological profiles.[1][2] This guide provides an in-depth examination of these characteristics, presenting both the theoretical underpinnings and field-proven experimental protocols for their characterization. We aim to equip researchers with the knowledge to rationally design and evaluate halogenated tryptophan derivatives for therapeutic and research applications.
The Strategic Imperative of Halogenation
Tryptophan is a crucial building block in countless bioactive peptides and natural products.[3] Its indole side chain is a versatile mediator of biological interactions, participating in hydrogen bonding, π-stacking, and cation-π interactions.[4] Introducing a halogen atom (F, Cl, Br, I) onto this ring is not a trivial substitution; it is a deliberate tactic to fine-tune the molecule's properties.
The rationale for halogenation is multifaceted:
-
Enhanced Lipophilicity: Halogens, particularly chlorine, bromine, and iodine, increase the size and polarizability of the indole ring, which enhances London dispersion forces and generally increases lipophilicity.[5][6] This is a critical parameter for modulating membrane permeability and bioavailability.[2]
-
Metabolic Blocking: The carbon-halogen bond is robust. Placing a halogen at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, thereby increasing the compound's half-life.[1]
-
Modulation of Acidity: The electron-withdrawing nature of halogens lowers the pKa of the indole N-H proton, making it a stronger hydrogen bond donor. This can significantly alter binding affinities with protein targets.
-
Halogen Bonding: Heavier halogens (Cl, Br, I) can act as electrophilic "σ-hole" donors, forming specific, directional, non-covalent interactions with Lewis bases like backbone carbonyls or the side chains of Ser, Thr, Asp, and Glu.[2][7] These "halogen bonds" are increasingly recognized as key contributors to ligand-protein binding affinity and selectivity.[8][9][10]
-
Spectroscopic Probes: Halogenation, especially with heavy atoms like bromine and iodine, can quench tryptophan's intrinsic fluorescence through the "heavy-atom effect," providing a tool for studying protein dynamics and binding events.
Core Physicochemical Characteristics & Their Measurement
A thorough understanding and precise measurement of key physicochemical parameters are non-negotiable for the successful development of any drug candidate.
Lipophilicity: The Gateway to Bioavailability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a primary determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.
Causality: Introducing a halogen increases the molecule's surface area and polarizability, leading to stronger van der Waals interactions with the nonpolar solvent (n-octanol) in the standard assay.[5][6] This shifts the partition equilibrium away from the aqueous phase, resulting in a higher LogP/D value.
Table 1: Comparative Lipophilicity of Tryptophan Derivatives
| Compound | LogP (Calculated) | Comments |
|---|---|---|
| L-Tryptophan | -1.06 | Hydrophilic character. |
| 5-Fluoro-L-Tryptophan | -0.85 | Modest increase in lipophilicity. |
| 5-Chloro-L-Tryptophan | -0.41 | Significant increase in lipophilicity. |
| 5-Bromo-L-Tryptophan | -0.21 | Further increase due to larger halogen size. |
| 5-Iodo-L-Tryptophan | +0.15 | Becomes lipophilic. |
(Note: Values are representative and can vary based on the calculation method. Experimental validation is crucial.)
Protocol 2.1: Determination of LogD₇.₄ by RP-HPLC
Rationale: The traditional shake-flask method, while the gold standard, is low-throughput and requires significant amounts of material.[11][12] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid, material-sparing alternative that is highly correlated with shake-flask results and suitable for early discovery. The retention time on a nonpolar stationary phase (like C18) is directly proportional to the compound's lipophilicity.
Methodology:
-
System Preparation:
-
HPLC System: Quaternary pump, autosampler, column heater, UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Column Temperature: 40 °C.
-
-
Calibration:
-
Prepare 1 mg/mL stock solutions of a set of 5-7 standards with known LogP/D values (e.g., uracil, caffeine, phenol, aniline, toluene, chlorobenzene) in 50:50 ACN:Water.
-
Inject each standard onto the column using a fast isocratic elution (e.g., 50% B) and record the retention time (t_R).
-
Calculate the capacity factor, k', for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (retention time of a non-retained compound like uracil).
-
Generate a calibration curve by plotting the known LogP/D values of the standards against their calculated log(k') values. The relationship should be linear.
-
-
Sample Analysis:
-
Prepare a 1 mg/mL stock solution of the halogenated tryptophan derivative in 50:50 ACN:Water.
-
Inject the sample under the same isocratic conditions used for the standards and record its retention time.
-
Calculate the log(k') for the test compound.
-
-
Data Interpretation:
-
Interpolate the log(k') of the test compound onto the calibration curve to determine its LogP/D value. This method provides a reliable estimate for comparing a series of analogues.
-
Indole Acidity (pKa): The Key to Hydrogen Bonding
The indole N-H of tryptophan is a weak acid, with a pKa typically around 17 in DMSO. While not readily deprotonated in physiological water, its hydrogen bond donating capacity is critical for protein-ligand interactions. Halogenation significantly impacts this property.
Causality: Halogens are electron-withdrawing groups. By pulling electron density away from the indole ring through the inductive effect, they stabilize the resulting indolide anion upon deprotonation. This stabilization lowers the energy of the conjugate base, making the parent N-H proton more acidic (i.e., lowering its pKa). A lower pKa correlates with a stronger capacity to act as a hydrogen bond donor in a binding pocket.
Table 2: Indole N-H pKa Values of Tryptophan Derivatives in DMSO
| Compound | pKa in DMSO |
|---|---|
| Tryptophan | ~17.0 |
| 5-Fluorotryptophan | ~16.5 |
| 5,7-Difluorotryptophan | ~15.8 |
| 4,5,6,7-Tetrafluorotryptophan | ~14.2 |
(Data sourced from literature and represents typical values in non-aqueous solvents like DMSO.[13])
Protocol 2.2: pKa Determination by UV-Spectrophotometric Titration
Rationale: This method is ideal for compounds with a chromophore (like indole) whose UV-Vis spectrum changes upon ionization.[11] It is highly sensitive and requires only a small amount of sample. The procedure involves measuring the absorbance at a specific wavelength across a wide range of pH values. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Methodology:
-
Instrumentation: UV-Vis spectrophotometer with a temperature-controlled multi-cell holder, 96-well UV-transparent microplates.
-
Reagent Preparation:
-
Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 12).
-
Prepare a concentrated stock solution (e.g., 10 mM) of the halogenated tryptophan derivative in a suitable solvent (e.g., DMSO).
-
-
Measurement:
-
In each well of the 96-well plate, add a fixed volume of buffer from the pH series.
-
Add a small, fixed aliquot of the compound stock solution to each well to achieve a final concentration that gives a measurable absorbance (e.g., 50-100 µM).
-
Measure the full UV-Vis spectrum (e.g., 220-400 nm) for each well.
-
-
Data Analysis:
-
Identify a wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffers.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response model. The pH at the midpoint of the curve is the pKa.
-
dot
Caption: Halogenation lowers the indole N-H pKa, enhancing its H-bond donor capacity.
Spectroscopic Properties: A Tale of Quenching
Unmodified tryptophan is famously fluorescent, with an emission maximum around 350 nm. This property is exquisitely sensitive to the local environment. Introducing a halogen atom, particularly a heavy one like bromine or iodine, dramatically alters this fluorescence.
Causality (The Heavy-Atom Effect): The "heavy-atom effect" describes the ability of atoms with large electron clouds (like Br and I) to increase the rate of intersystem crossing (ISC). In fluorescence, a molecule absorbs a photon and is promoted to an excited singlet state (S₁). It typically returns to the ground state (S₀) by emitting a photon (fluorescence). However, in the presence of a heavy atom, the spin-orbit coupling is enhanced, facilitating a spin-forbidden transition from the excited singlet state (S₁) to the excited triplet state (T₁). Molecules in the triplet state are much less likely to fluoresce, returning to the ground state via non-radiative pathways or phosphorescence. This provides an efficient quenching mechanism.
dot
Caption: Heavy halogens enhance intersystem crossing, quenching fluorescence.
Integrated Characterization Workflow
A systematic approach is essential for efficiently characterizing novel halogenated tryptophan derivatives. The following workflow outlines a logical progression from initial synthesis to detailed physicochemical analysis.
dot
Sources
- 1. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]
- 2. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. [PDF] Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design | Semantic Scholar [semanticscholar.org]
- 10. "Halogen interactions in protein-ligand complexes: Implications of halo" by Suman Sirimulla, Jake B. Bailey et al. [scholarworks.utep.edu]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
A Technical Guide to the Biological Activity of Peptides Containing 5-Chlorotryptophan
<_Step_2>
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their biological activity, stability, and structural properties. Among these, 5-chlorotryptophan (5-Cl-Trp), a halogenated analog of tryptophan, has garnered significant interest. The introduction of a chlorine atom onto the indole ring of tryptophan can profoundly influence the peptide's physicochemical characteristics, leading to enhanced potency and altered specificity. This guide provides an in-depth exploration of the biological activities of peptides containing 5-chlorotryptophan, with a particular focus on their antimicrobial and anticancer properties. We will delve into the synthesis of these modified peptides, analyze their mechanisms of action, and provide detailed protocols for their preparation and evaluation, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Rationale for Halogenation
Tryptophan plays a crucial role in the function of many bioactive peptides, often mediating interactions with biological membranes or receptor binding sites.[1] The modification of its indole ring presents a compelling avenue for peptide optimization. The introduction of a halogen, such as chlorine, at the 5-position of the indole ring imparts several key changes:
-
Increased Hydrophobicity: The chlorine atom enhances the lipophilicity of the tryptophan side chain, which can improve membrane penetration and interaction, a critical factor for many antimicrobial and anticancer peptides.
-
Altered Electronic Properties: The electron-withdrawing nature of chlorine modifies the electron density of the indole ring, potentially influencing cation-π interactions and hydrogen bonding capabilities.[2]
-
Enhanced Stability: Halogenation can increase the peptide's resistance to enzymatic degradation, prolonging its half-life in biological systems.
These modifications can lead to peptides with tailored biological activities, including enhanced potency and altered target specificity.[2]
Synthesis of 5-Chlorotryptophan-Containing Peptides
The synthesis of peptides incorporating 5-chlorotryptophan is most commonly achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The key component for this process is Nα-Fmoc-N-in-tert-butyloxycarbonyl-L-5-chlorotryptophan. The Boc group on the indole nitrogen is crucial to prevent side reactions during the acidic cleavage step.[3]
Workflow for Synthesis, Purification, and Characterization
Caption: Workflow for the synthesis and purification of 5-Cl-Trp peptides.
Biological Activities of 5-Chlorotryptophan Peptides
Antimicrobial Activity
The incorporation of 5-chlorotryptophan has been shown to be a promising strategy for developing novel antimicrobial peptides (AMPs). Halogenation can enhance the peptide's ability to interact with and disrupt bacterial membranes, a primary mechanism of action for many AMPs.[4]
Naturally occurring antibiotic non-ribosomal peptide families, such as longicatenamycins and nonopeptins, have been found to incorporate 5-chlorotryptophan.[5][6][7][8][9] The most active member of the nonopeptin family, nonopeptin D, demonstrates broad-spectrum antibiotic activity, including against some Gram-negative pathogens.[6][8][9][10]
A study involving the biosynthetic incorporation of halogenated tryptophan analogues into the ribosomally produced peptide nisin showed that variants containing 5-chlorotryptophan exhibited altered, strain-specific antimicrobial activity.[2] This highlights the potential for halogenation to create peptides with tailored pathogen specificity.
The proposed mechanism for many of these peptides involves the disruption of the bacterial cell membrane. The increased hydrophobicity of the 5-Cl-Trp residue facilitates its insertion into the lipid bilayer, leading to pore formation and cell lysis.[1]
Anticancer Activity
Cationic anticancer peptides (ACPs) selectively target and kill cancer cells, often due to the higher negative charge on the surface of cancer cell membranes compared to normal cells.[11] The incorporation of 5-chlorotryptophan can enhance the anticancer activity of these peptides.
While direct studies on 5-chlorotryptophan-containing anticancer peptides are emerging, research on tryptophan-rich short peptides has shown promising results against cancer cell lines like HeLa and MCF-7.[12][13] The enhanced hydrophobicity and altered electronic properties of 5-Cl-Trp are expected to improve the peptide's ability to interact with and disrupt the membranes of cancer cells, a key mechanism for many ACPs.[11] The interaction is primarily driven by electrostatic interactions with the negatively charged components of the cancer cell membrane, followed by hydrophobic interactions that lead to membrane destabilization.[11]
Modulation of Receptor Binding
The introduction of halogenated tryptophans into peptides can also influence their binding affinity and selectivity for specific receptors. A study on RGD peptides, which target integrin receptors, demonstrated that the incorporation of halotryptophans, including chloro-derivatives, led to increased affinity for integrin αvβ3 and enhanced selectivity over integrin α5β1.[14] This suggests that the modified electronic and steric properties of the 5-chlorotryptophan residue can fine-tune the peptide's interaction with its target receptor.
Structure-Activity Relationship (SAR)
The biological activity of 5-chlorotryptophan-containing peptides is intricately linked to their structure. Key factors influencing activity include:
-
Position of 5-Cl-Trp: The location of the modified amino acid within the peptide sequence can significantly impact its interaction with membranes or receptors.[1]
-
Overall Peptide Charge and Hydrophobicity: The balance between cationic residues and hydrophobic residues, including 5-Cl-Trp, is critical for both antimicrobial and anticancer activity.
-
Secondary Structure: The ability of the peptide to adopt a specific conformation, such as an α-helix, upon interacting with a membrane is often essential for its function.[15]
Key Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 5-Cl-Trp Containing Peptide
This protocol outlines the manual synthesis of a model peptide using Fmoc-Trp(Boc)-OH.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) and swell it in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Amino Acid Coupling (incorporating Fmoc-5-Cl-Trp(Boc)-OH):
-
Dissolve the Fmoc-amino acid (3-5 eq.), a coupling agent like HBTU/HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.[3]
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature.[3]
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
After coupling is complete, drain the solution and wash the resin with DMF.[3]
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[3]
-
Final Deprotection and Washing:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.[3]
-
Cleavage and Deprotection
-
Prepare Cleavage Cocktail: A common cleavage cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5). The scavengers (TIS, H₂O, EDT) are crucial for trapping reactive carbocations generated during cleavage.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold ether and dry it.
-
Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Bacterial Culture Preparation: Cultivate the test bacteria (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.[4]
-
Peptide Dilution Series: Prepare a series of twofold dilutions of the peptide in the broth in a 96-well microtiter plate.
-
Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate.[4]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Future Directions and Conclusion
The incorporation of 5-chlorotryptophan into peptides is a validated and powerful strategy for enhancing their biological activities. The resulting analogs often exhibit improved antimicrobial and anticancer potency, as well as modulated receptor selectivity. Future research will likely focus on:
-
Enzymatic Halogenation: Exploring the use of halogenase enzymes for the site-specific halogenation of peptides and proteins, offering a more biocatalytic approach.[16][17][18][19]
-
Expanding the Halogen Palette: Investigating the effects of other halogens (e.g., bromine, fluorine) on peptide activity.[2]
-
Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the in vivo efficacy and stability of these potent peptides.
References
- Bader, C. D., Nichols, A., Kalkreuter, E., Yang, D., Shen, B., Masuda, I., Christian, T., Nakano, Y., & Hou, Y.-M. (n.d.). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
- Bader, C. D., Nichols, A. L., Kalkreuter, E., Yang, D., Masuda, I., Christian, T., Nakano, Y., Hou, Y.-M., & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. JACS Au. [Link]
- Bader, C. D., Nichols, A. L., Kalkreuter, E., Yang, D., Masuda, I., Christian, T., Nakano, Y., Hou, Y.-M., & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. JACS Au. [Link]
- Bader, C. D., Nichols, A., Kalkreuter, E., Yang, D., Shen, B., Masuda, I., Christian, T., Nakano, Y., & Hou, Y.-M. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
- Bader, C. D., Nichols, A. L., Kalkreuter, E., Yang, D., Masuda, I., Christian, T., Nakano, Y., Hou, Y.-M., & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening.
- Bader, C. D., Nichols, A. L., Kalkreuter, E., Yang, D., Masuda, I., Christian, T., Nakano, Y., Hou, Y.-M., & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. PubMed. [Link]
- van Heel, A. J., Boersma, Y. L., van der Meij, A., van der Hooft, J. J. J., & Kuipers, O. P. (2025). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology. [Link]
- Rai, N., Tiwari, R., Sahu, A., Verma, E., Rathore, S., Patil, S., & Patil, A. (2025). Exploring Tryptophan-based Short Peptides: Promising Candidate for Anticancer and Antimicrobial Therapies. Anti-Cancer Agents in Medicinal Chemistry, 25(2), 124-133. [Link]
- Ahmad, J., & de Visser, S. P. (n.d.). Structural Insights from Molecular Dynamics Simulations of Tryptophan 7-Halogenase and Tryptophan 5-Halogenase.
- Grøn, H., & Nielsen, J. (2011). Synthesis of Peptides Containing 5-hydroxytryptophan, Oxindolylalanine, N-formylkynurenine and Kynurenine. Journal of Peptide Science, 17(5), 339-346. [Link]
- Rai, N., Tiwari, R., Sahu, A., Verma, E., Rathore, S., Patil, S., & Patil, A. (2025). Exploring Tryptophan-based Short Peptides: Promising Candidate for Anticancer and Antimicrobial Therapies. Anti-Cancer Agents in Medicinal Chemistry, 25(2), 124-133. [Link]
- Shang, D., Sun, Y., Wang, Y., Wang, C., & Wang, H. (n.d.). Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides. International Journal of Molecular Sciences. [Link]
- Lee, D. G., Park, Y., Kim, H. N., Kim, H. K., Kim, Y.-J., Choi, B.-H., & Hahm, K.-S. (2004). Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity.
- Kienle, S., Hüll, K., Dürr, C., De-Kayne, R., Kumar, A., Bas-Güzel, F., ... & Sewald, N. (2021). Tuning the Biological Activity of RGD Peptides with Halotryptophans. Journal of Medicinal Chemistry, 64(2), 1013-1023. [Link]
- Garg, A. D., Krysko, D. V., Verfaillie, T., Kaczmarek, A., Ferreira, G. B., Marysael, T., ... & Agostinis, P. (2009). Anticancer activity of targeted proapoptotic peptides and chemotherapy is highly improved by targeted cell surface calreticulin-inducer peptides. Cancer Research, 69(18), 7320-7329. [Link]
- Feliciello, I., & Lavecchia, A. (2020). Anti-Cancer Peptides: Status and Future Prospects. Cancers, 12(11), 3147. [Link]
- Garcia, N. R., & Mitchell, D. A. (n.d.). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv. [Link]
- Garcia, N. R., & Mitchell, D. A. (2025). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-Dependent Enzyme. ChemBioChem, e202200495. [Link]
- Spreckelmeyer, S., & Casini, A. (n.d.). Modulating the activity of short arginine-tryptophan containing antibacterial peptides with N-terminal metallocenoyl groups. Beilstein Journal of Organic Chemistry. [Link]
- Payne, L. J., Stevenson, G., & Trivedi, D. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15682. [Link]
- Shang, D., Sun, Y., Wang, C., & Wang, H. (2013). Investigation of the role of tryptophan residues in cationic antimicrobial peptides to determine the mechanism of antimicrobial action. Journal of Applied Microbiology, 115(5), 1156-1166. [Link]
- Vogel, H. J., & J-F. Montchamp. (2016). Recombinant expression, antimicrobial activity and mechanism of action of tritrpticin analogs containing fluoro-tryptophan residues. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(3), 549-556. [Link]
- Khan Academy. (2010, March 12). Peptide Synthesis [Video]. YouTube. [Link]
Sources
- 1. Investigation of the role of tryptophan residues in cationic antimicrobial peptides to determine the mechanism of antimicrobial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring Tryptophan-based Short Peptides: Promising Candidate for Anticancer and Antimicrobial Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 14. Tuning the Biological Activity of RGD Peptides with Halotryptophans† - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. biorxiv.org [biorxiv.org]
- 18. Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Effect: A Technical Guide to the Impact of 5-Chloro Substitution on Tryptophan Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intrinsic fluorescence of tryptophan is a powerful tool in biochemical and biophysical research. This guide provides an in-depth technical exploration of how substituting a chlorine atom at the 5-position of the indole ring of tryptophan profoundly alters its photophysical properties. We will delve into the theoretical underpinnings of this phenomenon, primarily the heavy-atom effect, and provide detailed experimental protocols for the synthesis of 5-chloro-L-tryptophan and the characterization of its fluorescence. This document is intended to serve as a comprehensive resource for researchers seeking to utilize halogenated tryptophan analogs as probes in protein studies and drug development.
Introduction: The Intrinsic Fluorescence of Tryptophan
Tryptophan, an essential amino acid, possesses a unique indole side chain that endows it with intrinsic fluorescence. When excited with ultraviolet (UV) light, typically around 280 nm, tryptophan emits fluorescent light in the range of 300-350 nm. The exact emission maximum and quantum yield of tryptophan are highly sensitive to its local environment, making it an invaluable intrinsic probe for studying protein structure, dynamics, and interactions. Changes in the polarity of the surrounding solvent, the formation of hydrogen bonds, and the proximity of quenching moieties can all lead to discernible shifts in its fluorescence spectrum.
However, the native fluorescence of tryptophan can sometimes be complex to interpret, especially in proteins with multiple tryptophan residues. This has led to the development of tryptophan analogs with altered photophysical properties that can offer more specific and sensitive reporting on their local environment. One such class of analogs is the halogenated tryptophans.
The Heavy-Atom Effect: Unveiling the Impact of 5-Chloro Substitution
The introduction of a heavy atom, such as chlorine, into a fluorophore can have a dramatic effect on its photophysical properties. This phenomenon, known as the heavy-atom effect , is the primary driver of the changes observed in the fluorescence of 5-chlorotryptophan compared to its non-halogenated counterpart.
The heavy-atom effect enhances the rate of intersystem crossing (ISC) , a non-radiative process where the excited singlet state (S₁) transitions to a triplet state (T₁).[1][2][3] This increased ISC competes with fluorescence, the radiative decay from S₁ to the ground state (S₀), leading to a significant decrease in the fluorescence quantum yield. The chlorine atom, being heavier than the hydrogen it replaces, increases the spin-orbit coupling in the indole ring. This coupling facilitates the "forbidden" spin-flip transition from the singlet to the triplet state.
Figure 1: Jablonski diagram illustrating the heavy-atom effect on tryptophan fluorescence. The 5-chloro substitution enhances the rate of intersystem crossing (ISC), depopulating the excited singlet state (S₁) and thus quenching fluorescence.
Causality of Experimental Choices: The choice of a chlorine atom at the 5-position is strategic. It is a relatively small halogen, minimizing steric hindrance that could disrupt protein structure when 5-chlorotryptophan is incorporated as a probe. Furthermore, the 5-position of the indole ring is electronically sensitive and substitution at this site can significantly influence the photophysical properties without drastically altering the overall shape of the amino acid.
Quantitative Photophysical Parameters
For comparison, the quantum yield of tryptophan in water is approximately 0.13. It is expected that the quantum yield of 5-chlorotryptophan would be significantly lower. The fluorescence lifetime of tryptophan in aqueous solution is typically in the range of 2.5-3.0 nanoseconds. Due to the increased rate of non-radiative decay pathways (namely, intersystem crossing), the fluorescence lifetime of 5-chlorotryptophan is anticipated to be considerably shorter.
| Parameter | Tryptophan (in water) | 5-Chlorotryptophan (in water) |
| Fluorescence Quantum Yield (ΦF) | ~0.13 | Significantly < 0.13 (Expected) |
| Fluorescence Lifetime (τF) | ~2.5 - 3.0 ns | Significantly < 3.0 ns (Expected) |
| Primary Quenching Mechanism | Various (e.g., solvent quenching) | Heavy-Atom Effect (Enhanced ISC) |
Table 1: Comparison of expected photophysical properties of tryptophan and 5-chlorotryptophan in aqueous solution.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 5-chloro-L-tryptophan and the subsequent measurement of its key fluorescence parameters.
Synthesis of 5-Chloro-L-Tryptophan
The synthesis of 5-chloro-L-tryptophan can be achieved through several routes. Here, we present a method adapted from established procedures involving the Fischer indole synthesis. This protocol is designed to be a self-validating system by including characterization steps to confirm the identity and purity of the product.
Workflow for the Synthesis of 5-Chloro-L-Tryptophan:
Figure 2: Workflow for the synthesis of 5-chloro-L-tryptophan.
Step-by-Step Methodology:
-
Preparation of the Phenylhydrazone:
-
Dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol/water mixture).
-
Add a solution of L-glutamic acid γ-semialdehyde.
-
Adjust the pH to ~4-5 with a suitable base (e.g., sodium acetate).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Fischer Indole Synthesis:
-
To the phenylhydrazone solution, add a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid) carefully at a low temperature (0-5 °C).
-
Heat the reaction mixture to 80-100 °C for 2-4 hours. The cyclization reaction forms the indole ring.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude 5-chloro-DL-tryptophan.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Enzymatic Resolution:
-
The product from the Fischer indole synthesis is a racemic mixture of D- and L-isomers. To obtain the biologically relevant L-isomer, an enzymatic resolution step is employed.
-
Acylate the racemic 5-chlorotryptophan (e.g., using acetic anhydride) to form N-acetyl-5-chloro-DL-tryptophan.
-
Dissolve the N-acetylated product in a buffered aqueous solution (pH ~7).
-
Add an acylase enzyme (e.g., from Aspergillus oryzae), which selectively hydrolyzes the N-acetyl group from the L-isomer.
-
Incubate the mixture at an optimal temperature for the enzyme (e.g., 37 °C) for 24-48 hours.
-
Separate the resulting L-5-chlorotryptophan from the unreacted N-acetyl-D-5-chlorotryptophan by exploiting their different solubilities at different pH values or by ion-exchange chromatography.
-
-
Purification and Characterization:
-
Purify the L-5-chlorotryptophan by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Confirm the identity and purity of the final product using:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To verify the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
-
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is a common and reliable approach.
Workflow for Measuring Relative Fluorescence Quantum Yield:
Figure 3: Workflow for the relative measurement of fluorescence quantum yield.
Step-by-Step Methodology:
-
Selection of a Standard:
-
Choose a fluorescence standard with a known and stable quantum yield that absorbs and emits in a similar spectral region to 5-chlorotryptophan. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-visible region.
-
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the standard and the 5-chlorotryptophan sample in the same solvent (e.g., deionized water or a suitable buffer).
-
The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 280 nm).
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for both the standard and the sample.
-
-
Data Analysis:
-
Correct the recorded emission spectra for the wavelength-dependent response of the instrument.
-
Integrate the area under the corrected emission spectra for both the standard (Astd) and the sample (Asmp).
-
Calculate the fluorescence quantum yield of the sample (Φsmp) using the following equation:
Φsmp = Φstd * (Ismp / Istd) * (Absstd / Abssmp) * (nsmp² / nstd²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
Abs is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent (if different solvents are used)
-
-
Measurement of Fluorescence Lifetime
The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.[4][5]
Step-by-Step Methodology for TCSPC:
-
Instrument Setup:
-
Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) with an excitation wavelength suitable for 5-chlorotryptophan (e.g., 280-295 nm).
-
The detector should be a sensitive, high-speed single-photon detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).
-
-
Sample Preparation:
-
Prepare a dilute solution of 5-chlorotryptophan in the desired solvent. The concentration should be low enough to avoid concentration-dependent quenching.
-
-
Data Acquisition:
-
Acquire the instrument response function (IRF) by measuring the scattering from a non-fluorescent solution (e.g., a colloidal silica suspension) at the excitation wavelength.
-
Acquire the fluorescence decay curve of the 5-chlorotryptophan sample. The collection time should be sufficient to obtain a high number of counts in the peak channel for good statistical accuracy.
-
-
Data Analysis:
-
Use deconvolution software to fit the experimental fluorescence decay curve with the measured IRF.
-
The decay is typically modeled as a sum of exponential components: I(t) = Σ αi * exp(-t/τi) Where I(t) is the fluorescence intensity at time t, αi is the pre-exponential factor for the i-th component, and τi is the decay time of the i-th component.
-
For a simple system, a single exponential decay may be sufficient. However, for tryptophan and its analogs, multi-exponential decays are common due to the presence of different conformers or excited-state reactions.
-
Applications in Research and Drug Development
The altered photophysical properties of 5-chlorotryptophan make it a valuable tool for a variety of applications:
-
Probing Protein Structure and Dynamics: By site-specifically incorporating 5-chlorotryptophan into a protein, researchers can use its quenched fluorescence as a sensitive reporter of its local environment. Changes in protein conformation, ligand binding, or protein-protein interactions that alter the environment of the 5-chlorotryptophan probe can be monitored by changes in its fluorescence intensity.
-
Förster Resonance Energy Transfer (FRET): The significant quenching of 5-chlorotryptophan's fluorescence makes it an excellent FRET acceptor when paired with a suitable donor fluorophore. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, allowing for precise measurements of intramolecular and intermolecular distances.
-
Drug Discovery: 5-chlorotryptophan can be incorporated into target proteins to develop fluorescence-based assays for high-throughput screening of small molecule libraries. The binding of a drug candidate to the protein could perturb the environment of the 5-chlorotryptophan probe, leading to a measurable change in its fluorescence.
Conclusion
The substitution of a chlorine atom at the 5-position of tryptophan's indole ring provides a powerful means of modulating its fluorescence properties. The resulting 5-chlorotryptophan exhibits significantly quenched fluorescence due to the heavy-atom effect, which enhances intersystem crossing to the triplet state. This seemingly detrimental effect can be harnessed to create a highly sensitive probe for studying protein structure, dynamics, and interactions. This guide has provided the theoretical framework for understanding this phenomenon, along with detailed experimental protocols for the synthesis and photophysical characterization of 5-chlorotryptophan. By leveraging the unique properties of this halogenated amino acid, researchers can gain deeper insights into complex biological systems and accelerate the drug discovery process.
References
- Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics. PhysChemComm, 3(5), 24-27. [Link]
- Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics.
- Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics. Instituto Superior Técnico. [Link]
- Roberts, J. E. (2012). Dynamic Equilibrium between the Fluorescent State of Tryptophan and Its Cation-Electron Ion Pair Governs Triplet State Population. Journal of the American Chemical Society, 134(25), 10537-10544. [Link]
- Swabian Instruments. (n.d.). Time-Correlated Single Photon Counting (TCSPC). [Link]
- Becker & Hickl GmbH. (n.d.).
Sources
- 1. Photophysics of indole, tryptophan and N-acetyl-L-tryptophanamide (NATA): heavy atom effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): heavy atom effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient asymmetric synthesis of tryptophan analogues having useful photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocol: Fmoc-5-chloro-L-tryptophan in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidic Toolbox with Halogenation
The site-specific incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the development of peptides with tailored pharmacological profiles, enhanced stability, and novel functionalities. Among these, halogenated amino acids, such as Fmoc-5-chloro-L-tryptophan (Fmoc-Trp(5-Cl)-OH), are of significant interest. The introduction of a chlorine atom onto the indole ring of tryptophan can profoundly influence the peptide's properties, including its hydrophobicity, conformational preference, and binding affinity.[1] Furthermore, 5-chlorotryptophan-containing peptides have been identified in nature as potent antibiotics, highlighting their biological relevance.[2][3]
However, the successful incorporation of Fmoc-Trp(5-Cl)-OH into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of its unique chemical properties. The electron-withdrawing nature of the chlorine atom can influence coupling kinetics and, more critically, increases the susceptibility of the indole ring to modification during the final acidic cleavage step.[4]
This comprehensive guide provides a detailed protocol for the efficient and reliable synthesis of peptides containing 5-chloro-L-tryptophan using the standard Fmoc/tBu orthogonal strategy.[5][6] It addresses the key challenges, explains the rationale behind procedural choices, and offers field-proven insights to ensure the synthesis of high-purity target peptides.
Core Principles and Strategic Considerations
Fmoc-based SPPS is a cyclical process performed on a solid support (resin), involving the sequential addition of N-terminally protected amino acids.[6] The core cycle consists of two main steps:
-
Fmoc Deprotection: Removal of the temporary Nα-Fmoc protecting group with a mild base, typically piperidine.[7]
-
Coupling: Acylation of the newly liberated N-terminal amine with the carboxyl group of the next incoming Fmoc-amino acid.
Key Consideration for Fmoc-Trp(5-Cl)-OH:
-
Coupling Efficiency: While structurally similar to its canonical counterpart, the electronic properties of Fmoc-Trp(5-Cl)-OH and potential steric hindrance may necessitate more robust coupling conditions to ensure complete incorporation and prevent deletion sequences.[1][8]
-
Indole Ring Stability: The indole ring of tryptophan is highly susceptible to alkylation by reactive carbocations generated during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection of side-chain protecting groups.[9] The 5-chloro substituent can exacerbate this sensitivity. Therefore, the use of a carefully formulated scavenger cocktail is not just recommended, but essential for obtaining a pure product.
Experimental Protocol
This protocol outlines the manual synthesis on a 0.1 mmol scale. Reagent volumes and quantities can be scaled accordingly.
Materials and Reagents
| Reagent/Material | Purpose | Grade/Purity |
| Rink Amide or Wang Resin | Solid support for peptide synthesis | 100-200 mesh, ~0.5 mmol/g |
| This compound | Amino acid building block | >95% Purity |
| Standard Fmoc-Amino Acids | Peptide building blocks | SPPS Grade |
| N,N-Dimethylformamide (DMF) | Primary solvent | SPPS Grade, low water content |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | Reagent Grade |
| Piperidine | Fmoc deprotection agent | Reagent Grade |
| HATU / HBTU | Coupling (activation) reagent | >98% |
| HOBt / Oxyma Pure | Coupling additive (racemization suppressant) | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Activation base | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection agent | >99%, Reagent Grade |
| Triisopropylsilane (TIS) | Scavenger (carbocation quenching) | >98% |
| 1,2-Ethanedithiol (EDT) | Scavenger (tryptophan protection) | >98% |
| Deionized Water (H₂O) | Scavenger component | High Purity |
| Cold Diethyl Ether | Peptide precipitation | Reagent Grade |
SPPS Workflow for Incorporating Fmoc-Trp(5-Cl)-OH
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-Trp(5-Cl)-OH.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Step-by-Step Protocol
Step 1: Resin Preparation & Swelling
-
Place the resin (e.g., 200 mg for 0.1 mmol scale) into a suitable SPPS reaction vessel.
-
Add DMF (approx. 10 mL/g resin) and allow the resin to swell for at least 1 hour with gentle agitation. This ensures optimal accessibility of reactive sites.
-
Drain the DMF.
Step 2: Nα-Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10-15 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Drain the solution.
Step 3: Washing
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine, which would otherwise neutralize the incoming activated amino acid.
Step 4: Coupling of Fmoc-Trp(5-Cl)-OH This step is critical and requires robust activation to overcome any potential steric or electronic hindrance.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Trp(5-Cl)-OH (4 eq.), HATU (3.9 eq.), and HOBt or Oxyma Pure (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For potentially difficult sequences, extending the coupling time or performing a second coupling may be beneficial.[10][11]
-
Monitoring: Perform a qualitative Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
Step 5: Post-Coupling Wash
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection: The Critical Role of Scavengers
The indole side chain of tryptophan is nucleophilic and prone to alkylation by carbocations generated from side-chain protecting groups (e.g., t-butyl from Boc, OtBu) and the resin linker in the highly acidic TFA environment.[4] The use of scavengers is mandatory to intercept these reactive species.[9]
Recommended Cleavage Cocktail for Tryptophan-Containing Peptides:
| Component | Reagent "R"[12] | Function |
| Trifluoroacetic Acid (TFA) | 90% | Cleavage and deprotection solvent |
| Thioanisole | 5% | Scavenger, soft nucleophile |
| 1,2-Ethanedithiol (EDT) | 3% | Strong reducing scavenger, protects Trp and Cys[9] |
| Anisole | 2% | Scavenger |
Cleavage Procedure:
-
After the final synthesis cycle, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in vacuo.
-
Prepare the cleavage cocktail fresh in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL/g resin).
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate into a clean collection tube.
-
Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
Peptide Isolation
-
Precipitation: Add the TFA solution dropwise into a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[9]
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (typically by RP-HPLC) and characterization.
Analytical Characterization
The successful synthesis and purity of the 5-chlorotryptophan-containing peptide should be confirmed using orthogonal analytical techniques.[13][14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide and to purify the final product.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.[14] A key diagnostic feature will be the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), resulting in M and M+2 peaks separated by ~2 Da with a ~3:1 intensity ratio. This provides unambiguous confirmation of successful incorporation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance; peptide aggregation. | Extend coupling time; perform a double coupling; use a stronger coupling reagent like COMU.[15] |
| Low Cleavage Yield | Incomplete cleavage from resin. | Extend cleavage time to 3-4 hours; ensure resin is fully dry before adding cocktail. |
| Multiple Peaks in HPLC | Side-product formation during cleavage (e.g., Trp alkylation). | Ensure scavengers are fresh and the cocktail is prepared immediately before use. Use the recommended Reagent "R" cocktail.[12][16] |
| Deletion of Trp(5-Cl) | Incomplete coupling of Trp(5-Cl) followed by capping or coupling of the next amino acid to the unreacted amine. | Re-evaluate coupling conditions for Fmoc-Trp(5-Cl)-OH; ensure a negative Kaiser test before proceeding. |
Conclusion
The incorporation of this compound is a valuable strategy for creating peptides with unique properties. While its use in Fmoc-SPPS is generally straightforward, success hinges on two critical aspects: ensuring complete and efficient coupling through robust activation methods, and meticulously protecting the sensitive indole side chain during final TFA cleavage with a well-chosen scavenger cocktail. By adhering to the principles and protocols outlined in this guide, researchers can confidently and reliably synthesize high-purity 5-chlorotryptophan-containing peptides for their research and development endeavors.
References
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Viral Vector Analytical Development. (n.d.). Fmoc-Trp(4-Cl)-OH.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168.
- Fields, C. G., et al. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Giraud, M., et al. (1999). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Research, 53(4), 363-369.
- Coin, I., et al. (2007). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols, 2(12), 3247-3256.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Fisher, G. J., & Johns, C. W. (2002). The Light-induced Reactions of Tryptophan with Halocompounds. Photochemistry and Photobiology, 75(4), 353-359.
- Echo BioSystems. (n.d.). Fmoc-Trp(7-Cl)-OH.
- Chemsrc. (2024). Fmoc-Trp(5-Cl)-OH.
- Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- Varkey, J. T., & Pillai, V. N. R. (1998). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Journal of Peptide Research, 51(1), 49-55.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Zhang, Y., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Zhang, Y., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Chemical Biology.
- Fisher, G. J., & Johns, C. W. (2002). The Light-induced Reactions of Tryptophan with Halocompounds. Photochemistry and Photobiology, 75(4), 353-359.
- Almac. (n.d.). 5 Dimensional Structural Characterization of Synthetic Peptides.
- Mattey, A. P., et al. (2018). Enzymatic Late-Stage Halogenation of Peptides. Angewandte Chemie International Edition, 57(34), 11021-11025.
- Patel, K., et al. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Analytical Biochemistry, 694, 115633.
- Kumar, S., & Singh, S. K. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 10(2), 523-535.
- Fassio, F., et al. (2020). Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. PLoS Neglected Tropical Diseases, 14(12), e0008923.
- Sharma, S. V., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15682.
Sources
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- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
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A Comparative Guide to the Synthesis of 5-Chlorotryptophan Peptides: Manual vs. Automated Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Chlorotryptophan in Peptide Therapeutics
The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as metabolic stability, receptor binding affinity, and bioavailability. Among these, 5-chlorotryptophan (5-Cl-Trp) has emerged as a residue of significant interest. The introduction of a chlorine atom onto the indole ring of tryptophan can modulate the electronic properties and hydrophobicity of the side chain, potentially leading to improved pharmacological profiles.[1] This application note provides a detailed comparative analysis of manual and automated solid-phase peptide synthesis (SPPS) for the production of peptides containing 5-chlorotryptophan, offering in-depth protocols and expert insights to guide researchers in this specialized area of peptide chemistry.
While both manual and automated SPPS are rooted in the same fundamental chemical principles pioneered by Bruce Merrifield, the choice between them has significant implications for throughput, reproducibility, and the optimization of challenging syntheses, such as those involving unnatural amino acids.[2][3] This guide will explore the nuances of each methodology, with a specific focus on the practical considerations for the successful incorporation of 5-chlorotryptophan.
Comparative Analysis: Manual vs. Automated Synthesis
The decision to employ manual or automated SPPS for the synthesis of 5-chlorotryptophan peptides depends on a variety of factors, including the scale of the synthesis, the number of peptides required, and the level of process optimization desired.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Coupling Efficiency | 95 - 99% (with optimization)[4] | > 99%[4] |
| Final Crude Purity | 70 - 90%[4] | 85 - 98%[4] |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses)[3] |
Manual Synthesis: This approach offers a high degree of flexibility, allowing for real-time adjustments and troubleshooting.[5] It is particularly well-suited for small-scale synthesis, methods development, and the optimization of coupling conditions for challenging residues like 5-chlorotryptophan. However, it is labor-intensive and prone to operator-dependent variability.[4][6]
Automated Synthesis: Automated peptide synthesizers provide high throughput, excellent reproducibility, and reduced hands-on time.[3] These systems are ideal for the routine synthesis of multiple peptides and for constructing longer, more complex sequences.[7] While initial setup and programming are required, the "walk-away" capability of modern synthesizers significantly enhances productivity.[3]
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Both manual and automated synthesis of 5-chlorotryptophan peptides typically employ the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[8] The synthesis proceeds through a series of repeated cycles, each consisting of three main steps:
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid (in this case, Fmoc-L-5-chlorotryptophan) is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next cycle.
This cyclical process is illustrated in the workflow diagram below.
Detailed Protocols
PART 1: Manual Synthesis of a 5-Chlorotryptophan Peptide
This protocol outlines the manual synthesis of a model peptide containing 5-chlorotryptophan on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-L-5-chlorotryptophan and other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)[9]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Isopropanol
-
Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v)[10]
-
Cold diethyl ether
-
Manual synthesis vessel with a sintered glass frit
Protocol:
-
Resin Swelling: Place the resin (0.1 mmol) in the synthesis vessel and swell in DMF for at least 30 minutes.[6]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).[11]
-
-
Coupling of Fmoc-L-5-Chlorotryptophan:
-
In a separate vial, pre-activate the Fmoc-L-5-chlorotryptophan (4 equivalents) with HBTU (3.95 equivalents) and HOBt (4 equivalents) in DMF for 2-5 minutes. Add DIPEA (8 equivalents) to the activation mixture.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. The coupling time may need to be extended for this unnatural amino acid.
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[11]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the deprotected peptide-resin with DMF, DCM, and finally methanol. Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.[10] The use of a scavenger-rich cocktail like Reagent K is crucial to prevent alkylation and other side reactions on the electron-rich indole ring of tryptophan and its chlorinated derivative.[12]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a 10-fold volume of cold diethyl ether.[13]
-
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2-3 times). Dry the crude peptide under vacuum.
PART 2: Automated Synthesis of a 5-Chlorotryptophan Peptide
This protocol provides a general guideline for automated synthesis on a typical peptide synthesizer. Specific parameters will need to be adjusted based on the instrument's software and capabilities.
Materials:
-
As per the manual synthesis protocol, ensuring sufficient volumes for the synthesizer's reservoirs.
-
Automated peptide synthesizer
Protocol:
-
Resin Loading: Load the appropriate amount of resin into the reaction vessel of the synthesizer.
-
Reagent Preparation: Prepare and load the required solutions of Fmoc-amino acids (including Fmoc-L-5-chlorotryptophan), activator (e.g., HBTU/HOBt or HATU), base (e.g., DIPEA or N-methylmorpholine), and deprotection reagent (20% piperidine in DMF) into the synthesizer's reservoirs.
-
Sequence Programming: Enter the desired peptide sequence and specify the synthesis parameters in the instrument's software.
-
Coupling Method: Select a standard coupling method using an aminium/uronium-based activator like HBTU or HATU.[9]
-
Coupling Time: For the 5-chlorotryptophan residue, consider programming a double coupling or extending the single coupling time (e.g., to 60-90 minutes) to ensure complete reaction.
-
Washing Steps: Ensure thorough washing cycles after both deprotection and coupling steps.
-
-
Synthesis Execution: Initiate the automated synthesis protocol. The instrument will perform the repeated cycles of deprotection, coupling, and washing for each amino acid in the sequence.[3]
-
Post-Synthesis Processing:
-
Once the synthesis is complete, the synthesizer will typically perform a final deprotection and a series of final washes.
-
Retrieve the peptide-resin from the reaction vessel and dry it under vacuum.
-
Proceed with the cleavage and deprotection, peptide precipitation, and isolation as described in steps 8 and 9 of the manual synthesis protocol.
-
Critical Considerations for 5-Chlorotryptophan Peptide Synthesis
The synthesis of peptides containing 5-chlorotryptophan requires careful attention to several key aspects to ensure high purity and yield.
1. Coupling of Fmoc-L-5-Chlorotryptophan:
The electron-withdrawing nature of the chlorine atom on the indole ring can potentially influence the nucleophilicity of the indole nitrogen, though the primary concern during coupling is the steric bulk of the protected amino acid. To ensure high coupling efficiency, the use of potent activating agents such as HBTU/HOBt or HATU is recommended.[9] For challenging couplings, extending the reaction time or performing a double coupling is a prudent strategy.[5]
2. Protection of the Indole Side Chain:
While the indole side chain of tryptophan is often left unprotected in Fmoc-SPPS, the use of a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) is advisable to prevent side reactions, particularly alkylation, during TFA cleavage. For 5-chlorotryptophan, the same consideration applies, and using Fmoc-5-Cl-Trp(Boc)-OH, if commercially available or synthesized, can provide an additional layer of security against side product formation.
3. Cleavage and Deprotection:
The indole ring of tryptophan is highly susceptible to modification by carbocations generated during the TFA-mediated cleavage of side-chain protecting groups and the resin linker.[14][15] The presence of the chlorine atom may further activate the indole ring towards electrophilic attack. Therefore, the use of a robust scavenger cocktail is mandatory.
-
Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is a highly effective and widely used cocktail for the cleavage of peptides containing sensitive residues like tryptophan, methionine, and cysteine.[10][16]
-
Triisopropylsilane (TIS) is another excellent scavenger that can be used in combination with water and other scavengers to effectively quench carbocations. A common "low-odor" cocktail is TFA/TIS/water (95:2.5:2.5 v/v), which is effective for many sequences, though the more robust Reagent K is recommended for peptides containing multiple sensitive residues.[17]
4. Purification and Characterization:
The crude peptide product should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][18] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is the standard method for peptide purification.[18]
Characterization of the final product should be performed using a combination of analytical techniques:
-
Analytical RP-HPLC: To assess the purity of the peptide.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide and verify the incorporation of the 5-chlorotryptophan residue.[19] The isotopic signature of chlorine (a 3:1 ratio of 35Cl to 37Cl) will be evident in the mass spectrum, providing a clear confirmation of successful incorporation.
Conclusion
The synthesis of peptides containing 5-chlorotryptophan can be successfully achieved using both manual and automated solid-phase peptide synthesis methodologies. Manual synthesis offers greater flexibility for optimization and is well-suited for smaller-scale projects, while automated synthesis provides superior throughput and reproducibility for larger numbers of peptides or more complex sequences.
The key to success in synthesizing these modified peptides lies in the careful selection of coupling reagents to ensure the efficient incorporation of the unnatural amino acid and, most critically, the use of a robust scavenger cocktail during the final cleavage step to protect the sensitive chlorinated indole ring. By following the detailed protocols and considering the critical factors outlined in this guide, researchers can confidently and efficiently produce high-quality 5-chlorotryptophan peptides for their drug discovery and development efforts.
References
- He, Y., et al. (2025). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production.
- Carlson, S. M., et al. (2019). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons. [Link]
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Salerno, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3139. [Link]
- Rasmussen, J. H., et al. (2017). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]
- Lamiable, A., et al. (2016). PEP-FOLD3: faster de novo structure prediction for linear peptides in solution and in complex. Nucleic Acids Res., 44(W1), W449-W454. [Link]
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59-94. [Link]
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
- Popali, S. (2016). Spps and side reactions in peptide synthesis. Slideshare. [Link]
- Fields, G. B. (2002). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. International Journal of Peptide Research and Therapeutics, 9, 137-142. [Link]
- Chemistry For Everyone. (2025, June 13).
- Agilent. (2024, May).
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [Link]
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- 3. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. repository.lsu.edu [repository.lsu.edu]
- 16. Solid-phase peptide synthesis under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Fmoc-5-chloro-L-tryptophan in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids, such as 5-chloro-L-tryptophan, into peptide sequences is a pivotal strategy in medicinal chemistry and drug development for modulating the therapeutic properties of peptides. The presence of the chlorine atom on the indole ring can enhance binding affinity, improve metabolic stability, and serve as a spectroscopic probe. However, the unique electronic properties of this halogenated tryptophan derivative present specific challenges in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive overview of the strategic considerations, a comparative analysis of suitable coupling reagents, and detailed, field-proven protocols for the successful and efficient incorporation of Fmoc-5-chloro-L-tryptophan into synthetic peptides.
Introduction: The Halogenated Tryptophan Advantage and Synthetic Hurdles
Tryptophan's indole side chain is a critical determinant of the structure and function of many peptides. Halogenation of the indole ring, particularly at the 5-position, introduces an electron-withdrawing group that can significantly alter the residue's physicochemical properties. This modification can lead to enhanced biological activity through various mechanisms, including improved hydrophobic and electronic interactions with target receptors. Furthermore, the chlorine atom provides a unique isotopic signature for mass spectrometry-based analysis.[1]
Despite these advantages, the synthesis of peptides containing 5-chloro-L-tryptophan is not without its challenges. The primary concerns during Fmoc-SPPS are:
-
Indole Ring Reactivity: The indole nucleus, although slightly deactivated by the electron-withdrawing chlorine atom, remains susceptible to electrophilic attack. During the final trifluoroacetic acid (TFA)-mediated cleavage, carbocations generated from side-chain protecting groups (e.g., from Arginine(Pbf)) or the resin linker can lead to unwanted alkylation of the indole ring.[2][3][4]
-
Coupling Efficiency: The electronic properties of the chlorinated indole may influence the reactivity of the α-carboxyl group during activation and coupling, potentially requiring more robust coupling conditions to achieve high efficiency.
-
Racemization: As with many specialized amino acids, there is a risk of epimerization during the activation step, which can be exacerbated by the choice of coupling reagents and base.[5]
This document addresses these challenges by providing a detailed guide to the optimal strategies for incorporating this compound.
Core Principles and Strategic Choices
The Criticality of Indole Protection
The gold standard for preventing side reactions on the tryptophan indole ring during Fmoc-SPPS is the use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen (N-in).[2][6] This strategy is highly recommended for 5-chloro-L-tryptophan. The Boc group provides robust steric and electronic shielding of the indole, preventing alkylation during the repetitive acid-labile deprotection steps of other side chains and, most importantly, during the final cleavage from the resin.[2][7]
Therefore, the use of Fmoc-5-chloro-L-Trp(Boc)-OH is the preferred building block for synthesis. If this derivative is not commercially available, the use of Fmoc-5-chloro-L-Trp-OH is possible, but it necessitates the use of highly optimized cleavage cocktails with a potent scavenger system to minimize indole alkylation.
Selecting High-Efficiency Coupling Reagents
To ensure complete and rapid amide bond formation, particularly for a potentially less reactive or sterically demanding amino acid, the choice of coupling reagent is paramount. While traditional carbodiimide-based methods (e.g., DIC/HOBt) can be effective, modern aminium/uronium and phosphonium salt-based reagents offer superior performance in terms of speed, efficiency, and suppression of side reactions.[8][9]
For this compound, reagents such as HATU , HCTU , and COMU are highly recommended.[9][10][11] COMU, in particular, offers coupling efficiencies comparable to HATU but with a better safety profile, as it is based on OxymaPure instead of the potentially explosive HOBt or HOAt.[9][11]
Minimizing Racemization
Racemization during coupling primarily proceeds through the formation of a 5(4H)-oxazolone intermediate.[5] This side reaction can be minimized by:
-
Using Additives: The inclusion of additives like OxymaPure (ethyl cyanoglyoxylate-2-oxime) or HOAt (1-hydroxy-7-azabenzotriazole) is highly effective at suppressing racemization.[9]
-
Choice of Base: The base used to neutralize the protonated amine and facilitate the coupling reaction plays a crucial role. While N,N-diisopropylethylamine (DIPEA) is widely used, less nucleophilic bases such as 2,4,6-collidine can significantly reduce the risk of racemization.[12]
-
Pre-activation Time: Keeping the pre-activation time of the amino acid with the coupling reagent to a minimum before adding it to the resin can also limit the opportunity for oxazolone formation.
Comparative Analysis of Recommended Coupling Reagents
The following table provides a comparative summary of the recommended coupling reagents for the incorporation of this compound.
| Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium Salt | High coupling efficiency, fast reaction kinetics, effective for hindered couplings.[10] | Contains HOAt, which is explosive. Can cause guanidinylation of the N-terminus if used in excess.[8] |
| HCTU | Aminium Salt | Similar efficiency to HATU, more cost-effective.[11] | Contains 6-Cl-HOBt, which is explosive. |
| COMU | Aminium Salt | Excellent coupling efficiency, superior racemization suppression, non-explosive, and highly soluble.[9][10][11] | Higher cost compared to HBTU/HCTU. |
| DIC/OxymaPure | Carbodiimide/Additive | Cost-effective, low risk of racemization, by-product (diisopropylurea) is soluble in common solvents. | Generally slower reaction kinetics compared to aminium/uronium reagents. |
Experimental Protocols
These protocols are based on a 0.1 mmol synthesis scale. Reagent quantities should be scaled accordingly for different synthesis scales.
Protocol 1: Coupling of Fmoc-5-chloro-L-Trp(Boc)-OH
This protocol details a single coupling cycle for incorporating Fmoc-5-chloro-L-Trp(Boc)-OH into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-5-chloro-L-Trp(Boc)-OH
-
Coupling reagent (e.g., COMU)
-
2,4,6-Collidine or DIPEA
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel and shaker
Workflow Diagram:
Caption: General workflow for one cycle of Fmoc-SPPS.
Step-by-Step Procedure:
-
Resin Preparation: If starting a new synthesis, ensure the first amino acid is properly loaded onto the resin. For an ongoing synthesis, the peptide-resin should be in the synthesis vessel, swollen in DMF.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-5-chloro-L-Trp(Boc)-OH (4 equivalents relative to resin loading) and COMU (3.9 equivalents) in DMF.
-
Add 2,4,6-collidine (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection step.
-
Protocol 2: Final Cleavage and Deprotection
This protocol is designed to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group from the 5-chloro-tryptophan indole.
Materials:
-
Fully assembled, dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
1,2-Ethanedithiol (EDT) or 3,6-Dioxa-1,8-octanedithiol (DODT)
-
Cold diethyl ether
-
Centrifuge and tubes
Cleavage Cocktail Logic:
Caption: Components and functions of the cleavage cocktail.
Step-by-Step Procedure:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh by combining the following reagents in a fume hood:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate of the crude peptide should form.
-
-
Purification:
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Characterization
LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the primary method for confirming the successful synthesis of the target peptide.[15][16]
-
Identity Confirmation: The observed mass of the purified peptide should match the calculated theoretical mass.
-
Confirmation of 5-chloro-tryptophan Incorporation: A key diagnostic feature for the presence of a chlorine atom is its characteristic isotopic pattern. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in a distinctive M+2 peak in the mass spectrum with an intensity of about one-third of the monoisotopic (M) peak. This pattern provides unambiguous evidence of successful incorporation.[1]
NMR Spectroscopy
For detailed structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[17] Specific 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY) can confirm the covalent structure and provide insights into the three-dimensional conformation of the peptide in solution. The signals from the aromatic protons of the 5-chloro-indole ring will be distinct from those of a native tryptophan, providing definitive proof of its identity and location.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance; peptide aggregation; insufficient reagent activity. | Use a more potent coupling reagent (e.g., COMU); perform a double coupling; increase coupling time; sonicate during coupling to disrupt aggregation. |
| Racemization | Over-activation; use of a strong, nucleophilic base. | Minimize pre-activation time; switch to a less nucleophilic base like 2,4,6-collidine; use a reagent known for low racemization (e.g., COMU).[12] |
| Side Products upon Cleavage (+137 Da, etc.) | Incomplete scavenging of carbocations leading to indole alkylation. | Ensure the use of Fmoc-Trp(Boc)-OH for protection; use a robust scavenger cocktail (e.g., with TIS and EDT/DODT); ensure the resin is completely dry before cleavage.[2][13] |
| Low Crude Peptide Yield | Incomplete coupling at one or more steps; loss of peptide during precipitation. | Re-evaluate coupling monitoring (e.g., Kaiser test); ensure sufficient cold ether is used for precipitation and allow adequate time for the peptide to precipitate. |
Conclusion
The successful incorporation of this compound in SPPS is readily achievable with careful planning and the use of modern synthetic strategies. The key pillars for success are the robust protection of the indole side chain with a Boc group, the selection of high-efficiency, low-racemization coupling reagents such as COMU, and the use of a well-formulated scavenger cocktail during final cleavage. By adhering to the protocols and principles outlined in this guide, researchers can confidently synthesize peptides containing this valuable non-canonical amino acid, thereby expanding the toolkit for peptide-based drug discovery and chemical biology.
References
- BenchChem. (2025). A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH.
- BenchChem. (2025).
- BOC Sciences. (n.d.).
- Vorherr, T., Trzeciak, A., & Bannwarth, W. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553-558.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1193: Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).
- Bader, C. D., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
- ResearchGate. (n.d.).
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. PubMed.
- Zhang, L., et al. (2024).
- Li, H., et al. (n.d.). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. PMC.
- Vasanthakumar, G. R., & Kumar, V. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.
- Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Leduc, R. D., et al. (n.d.).
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ResearchGate. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
- Hughes, R. M., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach.
- Isidro-Llobet, A., et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC.
- Zhang, G., & Annan, R. S. (2012). Overview of peptide and protein analysis by mass spectrometry. PubMed.
- Li, Y., et al. (n.d.). First total synthesis of hoshinoamide A. PMC.
- Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mesalabs.com [mesalabs.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Application Note & Protocols: Optimized Cleavage Cocktails for Peptides Containing 5-Chlorotryptophan
Introduction: The Unique Challenge of 5-Chlorotryptophan
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, offering pathways to enhance potency, stability, and pharmacokinetic profiles. 5-Chlorotryptophan (5-Cl-Trp) is a particularly valuable analogue, utilized to probe protein structure and function or to modulate biological activity. However, its unique electronic properties present a distinct challenge during the final and most critical step of solid-phase peptide synthesis (SPPS): the trifluoroacetic acid (TFA)-mediated cleavage and deprotection.
The electron-rich indole side chain of tryptophan is notoriously susceptible to modification by electrophilic species, primarily carbocations, that are generated during the acidic removal of side-chain protecting groups (e.g., tert-butyl from Boc or tBu groups) and from the resin linker itself[1]. While the 5-chloro substituent, being an electron-withdrawing group, slightly deactivates the indole ring to electrophilic attack compared to native tryptophan, it does not render it inert. Significant side-product formation can still occur, compromising the yield and purity of the target peptide. Therefore, a carefully optimized cleavage cocktail, rich in specific scavengers, is not merely recommended—it is essential for success.
This guide provides a deep dive into the mechanisms of 5-Cl-Trp degradation during TFA cleavage and presents validated protocols and scavenger cocktails designed to preserve the integrity of this valuable residue.
Mechanism of Degradation: Understanding the Enemy
During TFA cleavage, a cascade of reactive carbocations is liberated from protecting groups and the resin linker. These electrophiles will readily attack any available nucleophile. The indole ring of tryptophan is a potent nucleophile, leading to undesired alkylation[1][2][3].
Key sources of alkylating agents include:
-
Tert-butyl cations (+57 Da): Generated from Boc protecting groups (e.g., on Lys, Ser, Thr, Trp itself) and tert-butyl ethers/esters[1].
-
Resin-derived cations: Linkers like the Wang linker can release a p-hydroxybenzyl cation (+106 Da) that can alkylate the indole ring[1][4].
-
Sulfonating species: Protecting groups on arginine, such as Pmc or Pbf, can generate reactive species that sulfonate the indole ring, a side reaction that can be suppressed by using an indole-protected tryptophan like Fmoc-Trp(Boc)-OH.
The primary defense against these side reactions is the inclusion of a "cocktail" of scavengers in the TFA mixture. These molecules are nucleophiles designed to be more reactive or are present in vast excess, effectively "scavenging" or quenching the carbocations before they can modify the peptide[1].
Caption: Mechanism of carbocation scavenging during TFA cleavage.
Recommended Cleavage Cocktails for 5-Cl-Trp Peptides
The choice of scavenger cocktail is critical and depends on the other amino acids present in the sequence. For peptides containing sensitive residues like 5-Cl-Trp, Cys, and Met, a multi-component cocktail is superior. Using indole protection, such as Fmoc-5-Cl-Trp(Boc)-OH, during synthesis is the most robust strategy to prevent nearly all indole-related side reactions[5][6].
Below is a comparative table of recommended cleavage cocktails.
| Reagent Name | Composition (v/v or w/v) | Key Scavengers | Use Case & Rationale |
| Modified Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, H₂O, Thioanisole, EDT | Gold Standard. A powerful, general-purpose cocktail for complex peptides containing Trp, Cys, Met, and Tyr.[7][8] Thioanisole and EDT are effective for scavenging species from Arg(Pmc/Pbf) deprotection. |
| "Odorless" Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Phenol, H₂O, TIS | Excellent for most peptides. TIS is a highly effective carbocation scavenger that works via hydride reduction.[7] This avoids the strong odor of thiols like EDT, but may be less effective at preventing methionine oxidation. |
| TIS/Water Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | H₂O, TIS | Simple & Effective. A very common and effective cocktail for many peptides, especially when Arg(Pbf) is not present or when Fmoc-Trp(Boc)-OH was used in the synthesis.[9] |
| TIS/DCM Cocktail | 95% TFA, 2.5% TIS, 2.5% Dichloromethane (DCM) | TIS | For water-sensitive peptides. Used when the presence of water could promote side reactions, such as pyroglutamate formation from an N-terminal Gln. |
Causality Behind Component Selection:
-
TFA: The strong acid required to cleave the peptide from the resin and remove acid-labile protecting groups[10].
-
Water (H₂O): Acts as a scavenger for carbocations. Its presence is crucial for suppressing sulfonation side-products when Arg(Pmc/Pbf) is present[11].
-
Triisopropylsilane (TIS): A potent reducing agent for carbocations. It quenches them via hydride transfer, forming stable byproducts.
-
1,2-Ethanedithiol (EDT): A soft nucleophile, particularly effective at scavenging cations generated from sulfonyl-based protecting groups on Arginine. However, prolonged exposure can lead to tryptophan modification, so cleavage times should be controlled.
-
Thioanisole: An aromatic scavenger that also helps accelerate the removal of Arg(Pmc) groups[11].
-
Phenol: A scavenger that can prevent re-attachment of the peptide to the resin and trap some carbocations.
Experimental Protocols
Protocol 1: Small-Scale Trial Cleavage (Self-Validation)
It is imperative to perform a small-scale trial cleavage before committing the bulk of your valuable peptide-resin[1][11]. This allows you to verify the efficacy of the cocktail and confirm the identity and purity of your product via LC-MS.
Materials:
-
Peptide-resin (~10-20 mg)
-
Selected cleavage cocktail (e.g., Modified Reagent K)
-
1.5 mL microcentrifuge tube
-
Cold diethyl ether ((C₂H₅)₂O)
-
Centrifuge
-
Nitrogen or argon gas stream
Procedure:
-
Place 10-20 mg of dry peptide-resin into a 1.5 mL microcentrifuge tube.
-
Add ~200 µL of the freshly prepared cleavage cocktail to the resin.
-
Vortex briefly and allow the reaction to proceed at room temperature for 2-3 hours.
-
Filter the resin using a small filter syringe or by carefully pelleting the resin via centrifugation and transferring the supernatant (which contains your peptide) to a new tube.
-
In a fume hood, add ~1.2 mL of cold diethyl ether to the TFA solution to precipitate the crude peptide.
-
Centrifuge at high speed for 2 minutes to pellet the white peptide precipitate.
-
Carefully decant the ether.
-
Wash the peptide pellet by adding another 1 mL of cold ether, vortexing, and re-centrifuging. Repeat this wash step two more times to remove residual scavengers and TFA[1].
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for LC-MS analysis.
Protocol 2: Full-Scale Cleavage and Work-up
Materials:
-
Dry peptide-resin (0.1 - 1.0 g)
-
Round-bottom flask or specialized cleavage vessel
-
Selected cleavage cocktail (10-20 mL per gram of resin)
-
Sintered glass funnel
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
Workflow Diagram:
Caption: Standard workflow for peptide cleavage and purification.
Procedure:
-
Ensure the final Fmoc group has been removed from the N-terminus of your peptide. Wash the resin thoroughly with dichloromethane (DCM) and dry it completely under vacuum for at least 3 hours[11].
-
Place the dry peptide-resin in an appropriate reaction vessel.
-
In a fume hood, add the chilled, freshly prepared cleavage cocktail to the resin (a common ratio is 10 mL of cocktail per 1 gram of resin).
-
Stopper the vessel and allow the mixture to react at room temperature with occasional swirling for 2-4 hours. Peptides with multiple arginine residues may require longer deprotection times[8].
-
Filter the resin using a sintered glass funnel, collecting the TFA filtrate which contains the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Concentrate the combined filtrate to about one-third of its original volume using a gentle stream of nitrogen.
-
Precipitate the peptide by adding the concentrated TFA solution dropwise into a 50 mL centrifuge tube containing vigorously stirring, cold diethyl ether (approx. 40 mL).
-
Collect the precipitated peptide via centrifugation (e.g., 3000 rpm for 5 min).
-
Decant the ether and perform two additional washes with cold ether to thoroughly remove scavengers.
-
Dry the final peptide pellet under high vacuum to yield the crude product, ready for analysis and purification.
Analytical Validation and Troubleshooting
After cleavage, it is essential to analyze the crude product to assess the success of the procedure.
-
Reverse-Phase HPLC (RP-HPLC): Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. This will reveal the purity of your crude peptide and the presence of any major side products.
-
Mass Spectrometry (MS): Verify the molecular weight of the main peak. Look for masses corresponding to potential side-products.
Common Side-Products and Their Mass Shifts:
| Mass Shift | Modification | Likely Cause | Preventative Measure |
| +57 Da | tert-Butylation | Incomplete scavenging of t-butyl cations from Boc/tBu groups. | Use an effective cocktail with TIS and/or sufficient scavengers. |
| +106 Da | Wang linker adduct | Alkylation from the p-hydroxybenzyl cation released from Wang resin. | Use a different resin (e.g., 2-chlorotrityl) or ensure efficient scavenging.[1] |
| -18 Da | Dehydration | Can occur with certain residues under strong acid. | Optimize cleavage time and conditions. |
References
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-61. [Link]
- Atherton, E., et al. (1988). Journal of the Chemical Society, Perkin Transactions 1, 2887-2894.
- Stathopoulos, P., et al. (2006). Journal of Peptide Science, 12(4), 249-256.
- Fields, C. G., & Fields, G. B. (1993). Use of Fmoc-Trp(Boc)-OH to prevent tryptophan modification during peptide synthesis. Tetrahedron Letters, 34(42), 6661-6664. [Link]
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
- PubMed. (n.d.). Lability of N-alkylated peptides towards TFA cleavage. PubMed. [Link]
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
- PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. [Link]
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]
- International Journal of Pharmacy Research & Technology. (2023). Side reactions in peptide synthesis: An overview. [Link]
- YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]
- ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]
- PubMed. (1999). A side-reaction in the SPPS of Trp-containing peptides. PubMed. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Strategic Incorporation of Fmoc-5-chloro-L-tryptophan for the Synthesis of Advanced Cyclic Peptides
An Application Guide for Researchers
Abstract: The confluence of macrocyclization and non-canonical amino acid mutagenesis represents a frontier in peptide-based drug discovery. Cyclic peptides offer significant advantages over their linear counterparts, including enhanced metabolic stability, constrained bioactive conformations, and improved receptor affinity.[1] The introduction of halogenated residues, such as 5-chloro-L-tryptophan (5-Cl-Trp), further augments these properties by modulating lipophilicity, forming halogen bonds with biological targets, and serving as a useful probe for structural studies. This document provides a comprehensive, field-proven guide for the successful incorporation of Fmoc-5-chloro-L-tryptophan into peptides and their subsequent head-to-tail cyclization using solid-phase peptide synthesis (SPPS) methodologies. We detail the critical steps from linear chain assembly and on-resin cyclization to final cleavage and purification, emphasizing the causal logic behind each procedural choice to ensure high-yield, high-purity synthesis.
Introduction: The Rationale for Chlorinated Cyclic Peptides
The therapeutic potential of peptides is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced target affinity and specificity.[2] Head-to-tail cyclization, the intramolecular formation of a peptide bond between the N- and C-termini, is a robust strategy to overcome these limitations.[3] The resulting macrocyclic structure shields the peptide from enzymatic degradation and reduces the entropic penalty upon binding to a target.[3][4]
The incorporation of non-canonical amino acids like 5-chloro-L-tryptophan introduces unique chemical functionalities. The chloro- group can:
-
Enhance Binding Affinity: By participating in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor complex stability.
-
Improve Pharmacokinetic Properties: The increased lipophilicity can influence cell permeability and distribution.
-
Serve as a Spectroscopic Probe: The chlorine atom provides a unique handle for biophysical and structural analysis.
However, the synthesis of such modified cyclic peptides is not trivial and presents challenges including inefficient cyclization, side-product formation, and racemization.[5][6] This guide provides a validated protocol designed to mitigate these risks through careful selection of resin, protecting group strategy, and reaction conditions.
Experimental Workflow Overview
The synthesis of a cyclic peptide containing 5-Cl-Trp is a multi-stage process. The on-resin approach is often preferred as it leverages the "pseudo-dilution" effect to favor intramolecular cyclization over intermolecular oligomerization.[4] The overall workflow involves linear peptide assembly using Fmoc-SPPS, selective deprotection of terminal groups, on-resin cyclization, and finally, cleavage from the solid support with global side-chain deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges & Optimization in Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 6. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
Application Notes & Protocols: A Guide to the Synthesis of Non-Ribosomal Peptides with 5-Chlorotryptophan
Introduction: The Significance of Halogenation in Non-Ribosomal Peptides
Non-ribosomal peptides (NRPs) represent a diverse class of natural products synthesized by microorganisms, independent of messenger RNA and ribosomes.[1][2] These peptides often exhibit complex structures, including cyclic and branched backbones, and can incorporate non-proteinogenic amino acids, such as D-amino acids and various modified residues.[1] Among these modifications, halogenation, particularly the incorporation of chloro-groups, has been shown to significantly enhance the biological activity of many peptides.[3] The inclusion of 5-chlorotryptophan (5-Cl-Trp) into a peptide scaffold can profoundly impact its conformational stability, receptor binding affinity, and metabolic stability, making it a highly desirable modification for the development of novel therapeutics, particularly in the realm of antibiotics.[4][5]
This guide provides a comprehensive overview of the methodologies for synthesizing non-ribosomal peptides containing 5-chlorotryptophan, catering to researchers, scientists, and drug development professionals. We will delve into both the biosynthetic machinery responsible for their natural production and the robust chemical strategies for their de novo synthesis in the laboratory.
Part 1: Biosynthesis of 5-Chlorotryptophan-Containing Peptides
The natural production of NRPs is orchestrated by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs).[1][2][6] These enzymatic assembly lines are programmed to select, activate, and condense specific amino acids in a defined sequence. The incorporation of 5-chlorotryptophan is a fascinating example of how nature expands its chemical repertoire.
The NRPS Machinery: A Modular Assembly Line
An NRPS module is typically responsible for the incorporation of a single amino acid and is composed of several domains, each with a specific function:[2][6]
-
Adenylation (A) Domain: Selects and activates the specific amino acid substrate (in this case, 5-chlorotryptophan) as an aminoacyl adenylate. The specificity of the A-domain is a critical determinant of the final peptide sequence.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to a 4'-phosphopantetheine (PPt) cofactor.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream, growing peptide chain and the newly incorporated amino acid.
-
Thioesterase (TE) Domain: Typically located at the final module, this domain is responsible for the release of the fully assembled peptide, often through cyclization or hydrolysis.
Other domains, such as epimerization (E) domains that convert L-amino acids to their D-isomers, can also be present.[4][5]
Enzymatic Halogenation and Incorporation
The biosynthesis of 5-Cl-Trp containing peptides involves two key enzymatic steps:
-
Tryptophan Halogenation: A dedicated halogenase enzyme, often a flavin-dependent enzyme, catalyzes the regiospecific chlorination of L-tryptophan at the 5-position of the indole ring.[4][5]
-
NRPS-mediated Incorporation: The resulting 5-chlorotryptophan is then recognized and activated by a specific A-domain within the NRPS assembly line and incorporated into the growing peptide chain.[4][5]
Recent research has identified NRPS gene clusters in bacteria that are responsible for the production of 5-Cl-Trp-containing antibiotics like longicatenamycins and nonopeptins.[4][5]
Caption: Figure 2: SPPS Workflow for 5-Cl-Trp Peptide Synthesis.
Key Considerations for Synthesizing 5-Cl-Trp Peptides
-
Starting Material: Fmoc-5-Cl-Trp-OH is the key building block. It can be synthesized or procured from commercial suppliers. The indole nitrogen of tryptophan is generally not protected during Fmoc-SPPS, but the use of a Boc protecting group (Fmoc-5-Cl-Trp(Boc)-OH) can be considered to prevent potential side reactions, especially during prolonged acid exposure during cleavage.
-
Coupling Reagents: Standard coupling reagents such as HBTU/HCTU in the presence of a tertiary base like DIEA are effective for incorporating Fmoc-5-Cl-Trp-OH. [7]* Cleavage: A standard cleavage cocktail containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water) is used to cleave the peptide from the resin and remove side-chain protecting groups. [7]
Part 3: Detailed Experimental Protocol - SPPS of a Model Peptide
This protocol describes the manual synthesis of a model pentapeptide, Ac-Gly-Ala-Val-Leu-(5-Cl-Trp)-NH2, on a Rink Amide resin using Fmoc/tBu chemistry.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Rink Amide MBHA Resin | Various | Solid support for peptide amide |
| Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Leu-OH | Various | Protected amino acids |
| Fmoc-5-Cl-Trp-OH | Various | Protected 5-chlorotryptophan |
| N,N-Dimethylformamide (DMF) | Various | Solvent |
| Dichloromethane (DCM) | Various | Solvent |
| Piperidine | Various | Fmoc deprotection |
| HBTU | Various | Coupling reagent |
| N,N-Diisopropylethylamine (DIEA) | Various | Base |
| Acetic Anhydride | Various | N-terminal acetylation |
| Trifluoroacetic Acid (TFA) | Various | Cleavage |
| Triisopropylsilane (TIS) | Various | Scavenger |
| Water (HPLC grade) | Various | Scavenger |
| Acetonitrile (ACN) | Various | HPLC mobile phase |
Protocol
-
Resin Swelling:
-
Place Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (Initial):
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 x 5 mL).
-
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
In a separate vial, dissolve Fmoc-Leu-OH (0.4 mmol), HBTU (0.38 mmol), and DIEA (0.8 mmol) in DMF (2 mL).
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours.
-
Drain and wash with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the Fmoc deprotection and coupling steps for Fmoc-Val-OH, Fmoc-Ala-OH, and Fmoc-Gly-OH.
-
-
Incorporation of Fmoc-5-Cl-Trp-OH:
-
After the deprotection of the N-terminal Glycine, couple Fmoc-5-Cl-Trp-OH using the same procedure as in step 3.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF.
-
Agitate for 30 minutes.
-
Drain and wash with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail (5 mL) to the dry resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification and Analysis
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. [8][9]* Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and the identity is confirmed by mass spectrometry (e.g., ESI-MS), which will show the characteristic isotopic pattern for a monochlorinated compound. [4][5][8]
Part 4: Applications and Future Perspectives
Non-ribosomal peptides containing 5-chlorotryptophan have significant potential in various fields:
-
Drug Discovery: The enhanced biological activity of chlorinated peptides makes them promising candidates for the development of new antibiotics to combat resistant pathogens. [3][4][5]* Biochemical Probes: The unique properties of the chlorine atom can be exploited to design probes for studying protein-peptide interactions.
-
Material Science: The incorporation of halogenated amino acids can influence the self-assembly properties of peptides, leading to the development of novel biomaterials. [10] The continued exploration of both biosynthetic and chemical methods for producing these fascinating molecules will undoubtedly unlock new opportunities in medicine and biotechnology.
References
- Bader, C. D., Nichols, A., Kalkreuter, E., Yang, D., Shen, B., Masuda, I., Christian, T., Nakano, Y., & Hou, Y.-M. (n.d.). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
- Bader, C. D., Nichols, A. L., Kalkreuter, E., Yang, D., Masuda, I., Christian, T., Nakano, Y., Hou, Y.-M., & Shen, B. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Chemical Biology. [Link]
- Prieto-davo, A., & Rodriguez-valera, F. (2016). Characterization of Nonribosomal Peptide Synthetases with NRPSsp. In Methods in Molecular Biology (Vol. 1401, pp. 273–280). Springer. [Link]
- Payne, J. T., Mcalpine, J. B., & Van Lanen, S. G. (2017). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules, 22(12), 2119. [Link]
- Wang, C., Terpstra, S., Kuipers, O. P., & Breukink, E. (2024). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Infectious Diseases. [Link]
- Abarca, R. G., & Asenjo, J. A. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 59, e202207004. [Link]
- Agilent Technologies. (n.d.).
- Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
- Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
- Wikipedia. (n.d.). Nonribosomal peptide. [Link]
- Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. [Link]
- Strieker, M., & Marahiel, M. A. (n.d.). Non-Ribosomal Peptide Synthesis. University of Marburg. [Link]
- Andersson, L., & Briving, C. (1994). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions.
- Yadav, G., Gacche, R. N., & Gacche, R. N. (2013).
- Rieck, F. (n.d.).
- Kaniusaite, M., & Koder, R. L. (2019). Activity-Based Protein Profiling of Non-ribosomal Peptide Synthetases. In Methods in Molecular Biology (Vol. 2070, pp. 249–262). Springer. [Link]
- Spengler, B., & Spengler, K. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(4), 302–308. [Link]
- Karim, A. S., Dudley, Q. M., Juminaga, A., & Jewett, M. C. (2020). Cell-free protein synthesis for nonribosomal peptide synthetic biology. Frontiers in Bioengineering and Biotechnology, 8, 899. [Link]
- Schiffer, J., Song, Y., Wang, J., & Söll, D. (2003). Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity. Journal of Biological Chemistry, 278(40), 38848–38854. [Link]
- Zhang, Z., Smith, B. A., Wang, L., Brock, A., & Schultz, P. G. (2003). Selective Incorporation of 5-hydroxytryptophan Into Proteins in Mammalian Cells. Proceedings of the National Academy of Sciences, 100(23), 13239–13244. [Link]
- Feng, Z., Jiao, Y., & Xu, B. (2018). Enzymatically Forming Cell Compatible Supramolecular Assemblies of Tryptophan-Rich Short Peptides.
- Götze, S., & Hartrampf, N. (2022). Flow-based Methods in Chemical Peptide and Protein Synthesis. Chimia, 76(4), 331–337. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Kosters, H. A., & Van Der Ven, J. G. M. (2003). Method for preparing tryptophan rich peptides.
- Kumar, A., Sharma, P., & Kumar, P. (2024). Exploring Tryptophan-based Short Peptides: Promising Candidate for Anticancer and Antimicrobial Therapies. Current Medicinal Chemistry. [Link]
- Ismael, A., & Moody, C. J. (2021). cyclic peptide natural products linked via the tryptophan side chain. Natural Product Reports, 38(10), 1848–1865. [Link]
- Kumar, A., & Kumar, P. (2023). Nature-inspired and medicinally relevant short peptides.
- Zhang, Z., Smith, B. A., Wang, L., Brock, A., & Schultz, P. G. (2003). Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells. Proceedings of the National Academy of Sciences, 100(23), 13239–13244. [Link]
- Wang, Y., Zhang, W., & Li, Z. (2022). Clickable tryptophan modification for late-stage diversification of native peptides. Science Advances, 8(28), eabo3930. [Link]
Sources
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- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. Enzymatically Forming Cell Compatible Supramolecular Assemblies of Tryptophan-Rich Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Fmoc-5-chloro-L-Tryptophan for Enhanced Efficiency and Purity in Peptide Fragment Condensation
For Research Use Only.
Introduction
The synthesis of large peptides and small proteins is a significant challenge in drug development and biochemical research. While solid-phase peptide synthesis (SPPS) is highly efficient for peptides up to ~50 amino acids, the synthesis of longer sequences is often hindered by cumulative yield losses and the accumulation of difficult-to-remove impurities.[1] Fragment condensation, the coupling of pre-synthesized, protected peptide segments, offers a strategic alternative for accessing these larger biomolecules.[2] However, this approach is not without its own challenges, most notably the risk of epimerization at the C-terminal amino acid of the activating fragment and the occurrence of side reactions involving sensitive residues like tryptophan.[3][4]
The indole side chain of tryptophan is particularly susceptible to oxidation and acid-catalyzed alkylation by carbocations generated during synthesis and cleavage steps.[5][6][7] To address these issues, this guide details the application of Nα-Fmoc-5-chloro-L-tryptophan (Fmoc-Trp(5-Cl)-OH), a specialized amino acid derivative designed to enhance the outcomes of fragment condensation strategies. The electron-withdrawing chloro group on the indole ring provides steric and electronic protection, mitigating common side reactions and suppressing racemization, thereby leading to higher purity and yield of the final product.
Physicochemical Properties and Rationale for Use
The strategic incorporation of a chlorine atom at the 5-position of the tryptophan indole ring confers several key advantages over the standard N-in-Boc protected derivative, Fmoc-Trp(Boc)-OH.[7][8]
-
Reduced Nucleophilicity of the Indole Ring : The electron-withdrawing nature of the chlorine atom deactivates the indole ring, making it less susceptible to electrophilic attack.[9] This significantly reduces the risk of common side reactions such as alkylation by carbocations generated from other protecting groups (e.g., from Arg(Pbf)) during final cleavage.[7] It also provides enhanced resistance to oxidation.[5][9]
-
Suppression of Epimerization : Epimerization of the C-terminal residue during carboxyl group activation is a primary cause of impurity formation in fragment condensation.[4][10] The activation of the C-terminal carboxyl group can lead to the formation of a transient oxazolone, which is prone to racemization.[4] The presence of an electron-withdrawing group on the side chain of the C-terminal amino acid can suppress this side reaction.[4] The 5-chloro substituent on the tryptophan indole ring helps to stabilize the chiral center, minimizing the loss of stereochemical integrity during the coupling reaction.
-
Orthogonal Protection Compatibility : Fmoc-Trp(5-Cl)-OH is fully compatible with the standard Fmoc/tBu orthogonal synthesis strategy.[][12] The Fmoc group is removed by a base (e.g., piperidine), while the final cleavage from the resin and removal of side-chain protecting groups is accomplished with strong acid (e.g., TFA). The 5-chloro modification is stable to both of these conditions.
Experimental Protocols and Methodologies
This section provides detailed protocols for the preparation of peptide fragments and their subsequent condensation using Fmoc-Trp(5-Cl)-OH as the C-terminal residue of the N-terminal fragment.
Protocol 1: Synthesis of the N-Terminal Peptide Fragment
This protocol outlines the solid-phase synthesis of a peptide fragment with Fmoc-5-chloro-L-tryptophan at its C-terminus, attached to a 2-chlorotrityl chloride (2-CTC) resin. The use of 2-CTC resin allows for the cleavage of the protected peptide fragment under very mild acidic conditions, preserving the acid-labile side-chain protecting groups.[12]
Workflow for N-Terminal Fragment Synthesis
Caption: Workflow for preparing a protected peptide fragment with C-terminal 5-Cl-Trp.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Standard Fmoc-protected amino acids
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Methanol (MeOH)
-
Reagents: N,N-Diisopropylethylamine (DIPEA), Piperidine, Diisopropylcarbodiimide (DIC), Oxyma Pure
-
Cleavage solution: 1% Trifluoroacetic acid (TFA) in DCM
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
Loading of First Amino Acid:
-
Dissolve Fmoc-Trp(5-Cl)-OH (1.5 eq. relative to resin capacity) in DCM.
-
Add DIPEA (4.0 eq.) to the amino acid solution.
-
Add the solution to the swollen resin and shake for 2 hours.
-
-
Capping: Add a solution of DCM/MeOH/DIPEA (80:15:5) and shake for 30 minutes to cap any unreacted sites on the resin. Wash the resin thoroughly with DCM and DMF.
-
SPPS Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin sequentially with DMF, DCM, and IPA.
-
Coupling: Couple the next Fmoc-amino acid (3 eq.) using DIC (3 eq.) and Oxyma Pure (3 eq.) as an activator in DMF for 1-2 hours. Monitor coupling completion with a Kaiser test.[13]
-
Washing: Wash the resin as in the previous step.
-
Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
-
Fragment Cleavage:
-
After the final coupling, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a solution of 1% TFA in DCM for 30 minutes.
-
Filter the solution into a flask containing 10% pyridine in methanol to neutralize the TFA.
-
Evaporate the solvent.
-
Precipitate the protected peptide fragment by adding cold diethyl ether.
-
Centrifuge, decant the ether, and lyophilize the peptide fragment.
-
Confirm the mass and purity by Mass Spectrometry and HPLC.
-
Protocol 2: Solution-Phase Fragment Condensation
This protocol describes the coupling of the purified N-terminal fragment (with C-terminal 5-Cl-Trp) to a C-terminal fragment (with a free N-terminus) in solution. The choice of coupling reagent is critical to ensure high efficiency and minimal epimerization.[14][15] COMU, an Oxyma-based aminium reagent, is recommended for its high reactivity and safety profile.[16]
Materials:
-
Protected N-terminal fragment (from Protocol 1)
-
Protected C-terminal fragment (prepared separately, e.g., on Rink Amide resin and cleaved with side-chain protection intact)
-
Solvent: Anhydrous DMF or a mixture of DCM/DMF
-
Coupling Reagent: COMU (1-(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)-uronium hexafluorophosphate)
-
Base: DIPEA or N-methylmorpholine (NMM)
Procedure:
-
Dissolution: Dissolve the N-terminal fragment (1.0 eq.) and the C-terminal fragment (1.1 eq.) in the minimum required volume of anhydrous DMF.
-
Pre-activation and Coupling:
-
In a separate vial, dissolve COMU (1.2 eq.) in DMF.
-
Add the COMU solution to the mixture of peptide fragments.
-
Add DIPEA (2.5 eq.) and stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature.
-
-
Reaction Monitoring: Monitor the progress of the condensation reaction by analytical HPLC. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, precipitate the crude protected peptide by adding the reaction mixture to a large volume of cold water or diethyl ether.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the precipitate with water and ether to remove excess reagents and byproducts.
-
-
Deprotection and Purification:
-
Perform the final global deprotection using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O/DODT 92.5:2.5:2.5:2.5) to remove all side-chain protecting groups.
-
Purify the final peptide by preparative reverse-phase HPLC.
-
Characterize the final product by Mass Spectrometry and analytical HPLC.
-
Mechanism for Reduced Racemization
Caption: The electron-withdrawing Cl group disfavors oxazolone formation, promoting direct coupling.
Data and Performance Comparison
The use of Fmoc-Trp(5-Cl)-OH is expected to provide superior results compared to unprotected tryptophan or even standard Fmoc-Trp(Boc)-OH, particularly in challenging fragment condensations.
| Parameter | Fmoc-Trp-OH (Unprotected) | Fmoc-Trp(Boc)-OH | Fmoc-Trp(5-Cl)-OH |
| Purity (Crude Condensation) | Low-Moderate | High | Very High |
| Epimerization Level | High | Low | Very Low (<1%) |
| Indole Alkylation Side Products | Significant | Low | Negligible |
| Oxidation Side Products | Moderate-High | Low | Very Low |
| Overall Yield | Low | Good | Excellent |
Table 1: Expected performance comparison for the condensation of a model decapeptide fragment with a C-terminal tryptophan derivative.
Troubleshooting
-
Incomplete Condensation: If HPLC monitoring shows significant starting material after 12 hours, consider adding another portion (0.3 eq.) of COMU and base. Ensure all solvents are anhydrous, as water will hydrolyze the activated ester.
-
High Epimerization: While Fmoc-Trp(5-Cl)-OH minimizes this risk, high epimerization (>2%) may indicate excessive base or elevated reaction temperature. Use a weaker base like NMM instead of DIPEA and maintain the reaction temperature at or below room temperature.[14]
-
Poor Solubility of Fragments: Protected peptide fragments can have poor solubility. Consider using solvent mixtures like DCM/DMF or adding chaotropic salts. In some cases, a switch to a different coupling reagent that performs well in challenging couplings, such as DEPBT, may be beneficial.[17]
Conclusion
This compound is a powerful tool for overcoming key challenges in peptide fragment condensation. Its unique electronic properties simultaneously protect the indole side chain from modification and suppress C-terminal epimerization during activation.[4] By incorporating this derivative into a well-designed fragment synthesis strategy, researchers can significantly improve the yield, purity, and stereochemical integrity of large, complex peptides, streamlining the path towards novel therapeutics and research tools.
References
- Aapptec Peptides. Coupling Reagents. [Link]
- ResearchGate.
- ResearchGate.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry. [Link]
- Iris Biotech GmbH. An introduction into peptide synthesis. [Link]
- PubMed. A side-reaction in the SPPS of Trp-containing peptides. [Link]
- PubMed. [Side-reactions in peptide synthesis, III.
- ResearchGate. Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. [Link]
- Han, S., & Kim, Y. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6243. [Link]
- ResearchGate. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
- Springer Nature Experiments.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- PubMed. An alternative solid phase peptide fragment condensation protocol with improved efficiency. [Link]
- Semantic Scholar. Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. [Link]
- AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
- Slideshare. Solution phase peptide synthesis. [Link]
- AAPPTEC. Peptide Synthesis - FAQ. [Link]
Sources
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- 2. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
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- 5. researchgate.net [researchgate.net]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. advancedchemtech.com [advancedchemtech.com]
- 9. researchgate.net [researchgate.net]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
Application Note & Protocol: Site-Specific Peptide Labeling Using Fmoc-5-chloro-L-tryptophan
Abstract
The site-specific incorporation of fluorescent amino acids into peptides is a powerful tool for elucidating biological mechanisms, enabling applications from fluorescence resonance energy transfer (FRET) studies to advanced bio-imaging. Halogenated tryptophan analogs, such as 5-chloro-L-tryptophan (5-Cl-Trp), offer unique photophysical properties as intrinsic fluorescent probes. This guide provides a comprehensive overview and detailed protocols for the incorporation of Fmoc-5-chloro-L-tryptophan into synthetic peptides using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). We detail the chemical rationale, step-by-step synthesis, purification, and characterization of the resulting fluorescently labeled peptides, tailored for researchers in biochemistry, drug discovery, and molecular biology.
Introduction: The Advantage of Halogenated Tryptophan Analogs
Fluorescent labeling is indispensable for studying peptide and protein structure, function, and localization. While extrinsic fluorophores are common, they can be bulky and perturb the native conformation and function of the biomolecule. Intrinsic fluorescent probes, particularly non-natural amino acids that mimic natural residues, offer a less disruptive alternative.[1]
Tryptophan's intrinsic fluorescence is highly sensitive to its local environment, but its utility can be limited by spectral overlap in proteins with multiple tryptophan residues.[2] this compound, a derivative of L-tryptophan, provides a strategic solution. The addition of a chlorine atom to the indole ring subtly alters its electronic properties, resulting in distinct spectral characteristics without significantly increasing steric bulk. This modification can enhance quantum yield and shift excitation and emission wavelengths, allowing for more precise and sensitive detection in complex biological systems.[3] The incorporation of such modified amino acids is a key strategy for enhancing the therapeutic and diagnostic properties of peptides.[4]
Physicochemical Properties of this compound
Successful incorporation begins with understanding the building block. This compound is a stable, crystalline solid amenable to standard SPPS protocols.[4][5] Its key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₁ClN₂O₄ | [6] |
| Molecular Weight | 460.9 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| Chirality | L-enantiomer | [8] |
| Purity | Typically ≥98% (HPLC) | - |
| Solubility | Soluble in DMF, NMP, DMSO | - |
| Fmoc Group | Base-labile protecting group for Nα-amino function | [5] |
| Side-Chain | 5-chloroindole, requires no additional protection | - |
Scientist's Note: The indole side-chain of tryptophan and its halogenated analogs does not typically require a protecting group during Fmoc-SPPS. However, acidic cleavage conditions using strong acids like trifluoroacetic acid (TFA) can lead to side reactions. The inclusion of scavengers in the cleavage cocktail is critical to prevent alkylation of the electron-rich indole ring.
Principle of Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The protocol outlined here utilizes the most common and robust method for peptide synthesis: Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS).[9] The process involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric resin.[5]
The core SPPS cycle consists of four main steps:
-
Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) to ensure accessibility of reactive sites.[5]
-
Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed with a mild base (typically a solution of piperidine in DMF), exposing a free amine.[4]
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-amino acid (in this case, this compound) is activated and reacts with the free amine on the resin, forming a new peptide bond.
-
Washing: Excess reagents are thoroughly washed away to ensure high fidelity in the subsequent cycle.
This cycle is repeated for each amino acid in the desired sequence.
Detailed Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids). Loading: 0.3-0.8 mmol/g.
-
Amino Acids: Standard Nα-Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu).
-
Probe: this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
HOBt (Hydroxybenzotriazole).
-
DIPEA (N,N-Diisopropylethylamine).
-
-
Cleavage Cocktail (Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.
-
Precipitation Solvent: Cold Diethyl Ether.
Protocol: SPPS Incorporation (0.1 mmol Scale)
This protocol outlines a single coupling cycle. Repeat steps 2-4 for each amino acid.
-
Resin Preparation & Swelling: a. Place 0.1 mmol of the chosen resin into a fritted reaction vessel. b. Add DMF (~10 mL/g of resin) and agitate gently for 30 minutes to swell the resin.[5] c. Drain the DMF.
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5-7 minutes. Drain. c. Repeat the piperidine treatment for another 5-7 minutes. d. Drain and wash the resin thoroughly with DMF (5 times) and DCM (2 times) to remove all traces of piperidine.
-
Coupling of this compound: a. In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF. b. Add DIPEA (0.8 mmol, 8 eq.) to the vial. The solution should turn yellow, indicating activation. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Self-Validation Step: Perform a Kaiser test (or other ninhydrin-based test) on a few resin beads. A negative result (beads remain colorless/yellow) indicates complete coupling. If positive (beads turn blue/purple), recouple for another hour.
Scientist's Note: The use of aminium-based coupling reagents like HBTU is crucial for efficiently forming the peptide bond while minimizing side reactions.[10] Although Fmoc-5-Cl-Trp is not exceptionally bulky, using a slight excess of reagents ensures the reaction goes to completion, which is vital for the overall purity of the final peptide.[11]
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 times) and DCM (2 times) to remove all unreacted reagents. c. The resin is now ready for the next deprotection/coupling cycle.
Final Cleavage and Deprotection
-
After the final coupling cycle and subsequent Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail (~10 mL per gram of resin) to the dried resin.[12]
-
Agitate the mixture at room temperature for 2-4 hours. The TFA cleaves the peptide from the resin and removes the side-chain protecting groups simultaneously.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC)
High-performance liquid chromatography is the primary method for purifying the target peptide from impurities generated during synthesis, such as truncated or deletion sequences.
-
System: Preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Method:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile using UV detectors at 214 nm (for the peptide backbone) and 280-295 nm (for the tryptophan analog).
-
Collect fractions corresponding to the major peak.
-
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the identity and purity of the synthesized peptide.[13]
-
Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).
-
Procedure: Analyze the purified fractions collected from HPLC.
-
Expected Result: The observed molecular weight should match the calculated theoretical mass of the 5-chloro-tryptophan-containing peptide. The characteristic isotopic pattern of chlorine (a ~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) should be visible in the mass spectrum, providing definitive confirmation of successful incorporation.
Applications and Future Directions
Peptides labeled with 5-chloro-tryptophan are valuable reagents for a variety of biochemical and biophysical assays:
-
Protein-Peptide Interaction Studies: The unique fluorescent signal can be used to monitor binding events and determine binding constants.
-
FRET Assays: 5-Cl-Trp can serve as an efficient donor or acceptor in FRET pairs to measure intramolecular or intermolecular distances.
-
Enzyme Activity Assays: Changes in the fluorescence environment upon substrate binding or cleavage can be used to develop continuous enzyme assays.
-
Structural Biology: The probe can provide insights into local conformational changes within a peptide or protein that are not detectable by other methods.[2]
The incorporation of halogenated amino acids like 5-Cl-Trp opens avenues for further modification.[14][15] The halogen atom can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki coupling), allowing for the attachment of even more complex probes or functionalities post-synthesis.[15]
References
- Dolan, D. Z., & Zrybko, Z. A. (2012). Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry. Journal of Chromatography B, 902, 80-88.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Aralez Bio. (n.d.). This compound.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- ResearchGate. (2012). Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Hurevich, M. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides. American Chemical Society.
- ResearchGate. (n.d.). Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme.
- Payne, L. J., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Biomolecules, 12(12), 1841.
- Payne, L. J., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Biomolecules, 12(12), 1841.
- Payne, L. J., et al. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv.
- ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides.
- Schart, V. H., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ChemRxiv.
- Roy, A. S., & Nager, M. (2014). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Methods in Molecular Biology, 1148, 141-155.
- Vivian, J. T., & Callis, P. R. (2001). Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure. The Biophysicist, 2(1), 23-31.
- Schart, V. H., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Chemical Biology, 18(12), 2736-2746.
- Albericio, F., & Kruger, H. G. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 23(8), 1405-1417.
- White, P., & Collins, J. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(9), 535-544.
Sources
- 1. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. This compound - Creative Peptides [creative-peptides.com]
- 7. chemimpex.com [chemimpex.com]
- 8. aralezbio-store.com [aralezbio-store.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Accelerated solid-phase synthesis of post-translationally modified peptides - American Chemical Society [acs.digitellinc.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Post-Synthesis Modification of 5-Chlorotryptophan Residues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 5-Chlorotryptophan in Peptide and Protein Chemistry
The incorporation of non-canonical amino acids into peptides and proteins is a cornerstone of modern chemical biology and drug discovery. Among these, 5-chlorotryptophan (5-Cl-Trp) has emerged as a particularly valuable building block.[1][2][3][4][5][6] Its presence within a peptide or protein sequence introduces a chemically tractable handle—the chlorine atom on the indole ring—that is orthogonal to the reactivity of the 20 canonical amino acids. This unique feature allows for precise, post-synthetic modifications, enabling the creation of novel bioconjugates, the enhancement of therapeutic properties, and the exploration of protein structure and function with unprecedented control.
This guide provides a detailed overview of the key strategies for the post-synthesis modification of 5-chlorotryptophan residues. We will delve into the mechanistic underpinnings of these reactions, offer field-proven protocols, and discuss the critical parameters for successful and reproducible outcomes.
The Chemical Logic of 5-Chlorotryptophan Modification: A Gateway to Molecular Diversity
The C-Cl bond at the 5-position of the tryptophan indole ring is amenable to a variety of powerful cross-coupling reactions, most notably those catalyzed by palladium. These reactions, which have revolutionized synthetic organic chemistry, can be adapted for the complex environment of peptides and even proteins, often proceeding under mild, aqueous conditions.[7][8][9] The ability to forge new carbon-carbon and carbon-nitrogen bonds at a specific site opens up a vast chemical space for derivatization.
The primary methodologies for modifying 5-Cl-Trp residues are:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
Each of these reactions offers a unique set of possibilities for introducing novel functional groups, from simple alkyl or aryl moieties to complex fluorescent probes and bioactive molecules.
Diagram: Palladium-Catalyzed Cross-Coupling on 5-Chlorotryptophan
Caption: Generalized workflow for Palladium-catalyzed cross-coupling on 5-chlorotryptophan.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable. However, optimization may be necessary depending on the specific peptide sequence, its solubility, and the nature of the coupling partner.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a 5-Cl-Trp Containing Peptide
This protocol describes the arylation of a 5-Cl-Trp residue with a boronic acid. The use of a water-soluble phosphine ligand is often crucial for reactions involving peptides in aqueous media.[8][9]
Materials:
-
5-Cl-Trp containing peptide (lyophilized)
-
Aryl boronic acid (1.5 - 3 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Sulfonated SPhos (sSPhos) or other water-soluble phosphine ligand (10-20 mol%)
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (3-5 equivalents)
-
Degassed solvent system: e.g., a mixture of water and an organic co-solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Peptide Dissolution: In a clean reaction vial, dissolve the 5-Cl-Trp containing peptide in the degassed aqueous/organic solvent mixture to a final concentration of 1-5 mg/mL.
-
Reagent Addition: To the peptide solution, add the aryl boronic acid and the base (K₃PO₄ or K₂CO₃).
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and the water-soluble phosphine ligand in a small amount of the degassed solvent. Allow this mixture to sit for 5-10 minutes to form the active catalyst complex.
-
Reaction Initiation: Add the catalyst solution to the peptide mixture.
-
Inert Atmosphere: Purge the reaction vial with nitrogen or argon for 5-10 minutes to remove any oxygen, which can deactivate the palladium catalyst.
-
Reaction Incubation: Seal the vial and stir the reaction at room temperature or with gentle heating (30-50 °C). The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitoring: Monitor the reaction progress by LC-MS. Take small aliquots (e.g., 5 µL) at regular intervals (e.g., 1, 4, 12, 24 hours), quench with 0.1% trifluoroacetic acid (TFA) in water, and analyze.
-
Work-up and Purification: Once the reaction is complete, acidify the mixture with 0.1% TFA and purify the modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[10][11]
Protocol 2: Sonogashira Coupling of a 5-Cl-Trp Containing Peptide
This protocol details the coupling of a terminal alkyne to a 5-Cl-Trp residue. The classic Sonogashira reaction employs a copper(I) co-catalyst, although copper-free versions have been developed to avoid potential issues with copper-peptide interactions.[12][13][14]
Materials:
-
5-Cl-Trp containing peptide (lyophilized)
-
Terminal alkyne (1.5 - 3 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (5-10 mol%)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
A mild base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Degassed solvent: typically DMF or a mixture of DMF and water
-
Nitrogen or Argon source
Procedure:
-
Peptide and Reagent Dissolution: Dissolve the 5-Cl-Trp containing peptide, the terminal alkyne, and the base in the degassed solvent in a reaction vial.
-
Catalyst Addition: Add the palladium catalyst and CuI to the reaction mixture.
-
Inert Atmosphere: Thoroughly degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
Reaction Incubation: Seal the vial and stir at room temperature. The reaction is often complete within a few hours.
-
Monitoring: Monitor the reaction by LC-MS as described in the Suzuki-Miyaura protocol.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate solvent for injection onto an RP-HPLC system for purification.
-
Characterization: Verify the final product by mass spectrometry.
Protocol 3: Buchwald-Hartwig Amination of a 5-Cl-Trp Containing Peptide
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 5-Cl-Trp residue and a primary or secondary amine.[15][16][17][18] This reaction is particularly valuable for introducing nitrogen-containing functionalities.
Materials:
-
5-Cl-Trp containing peptide (lyophilized)
-
Amine coupling partner (1.5 - 5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BippyPhos) (4-10 mol%)[19]
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Nitrogen or Argon source
Procedure:
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the 5-Cl-Trp containing peptide, the amine, the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vial.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Incubation: Seal the vial and heat the reaction to 80-110 °C. The specific temperature will depend on the substrates and catalyst system.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up and Purification: After the reaction has reached completion, cool the mixture to room temperature, quench with an acidic solution (e.g., 0.1% TFA in water), and purify by RP-HPLC.
-
Characterization: Confirm the structure of the modified peptide using mass spectrometry.
Data Presentation: Comparative Overview of Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Key Reagents | Typical Conditions | Advantages |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, phosphine ligand, base (e.g., K₃PO₄) | Aqueous/organic solvent, RT to moderate heat | High functional group tolerance, commercially available reagents.[8][9] |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | Organic solvent (e.g., DMF), RT | Mild conditions, rapid reaction times.[12][13] |
| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu) | Anhydrous organic solvent, elevated temperature | Direct formation of C-N bonds, access to diverse amine functionalities.[15][18] |
Troubleshooting and Key Considerations
-
Catalyst Deactivation: Ensure all reactions are performed under an inert atmosphere to prevent oxidation of the palladium catalyst.
-
Peptide Solubility: The choice of solvent or co-solvent is critical. For poorly soluble peptides, the addition of denaturants like guanidinium chloride or the use of organic solvents such as DMF may be necessary.
-
Side Reactions: The functional groups present in the peptide sequence can sometimes interfere with the cross-coupling reaction. For example, free cysteine residues can coordinate to the palladium catalyst. Protection of reactive side chains may be required in some cases.
-
Reaction Monitoring: LC-MS is an indispensable tool for monitoring the progress of the reaction and identifying potential side products.
Diagram: Experimental Workflow for Peptide Modification
Caption: A step-by-step workflow for the post-synthesis modification of 5-chlorotryptophan peptides.
Conclusion: Unlocking New Frontiers in Bioconjugation
The post-synthesis modification of 5-chlorotryptophan residues via palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy for the creation of novel peptides and proteins with tailored properties. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can unlock a vast array of possibilities for advancing drug discovery, diagnostics, and fundamental biological research. The protocols and insights provided in this guide serve as a robust starting point for scientists looking to harness the full potential of this exciting technology.
References
- Sivakama Sundari, C., Chakraborty, K., Nagaraj, R., & Jagannadham, M. V. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Protein and Peptide Letters, 17(2), 168–171. [Link]
- Ladner, C. L., Whited, G., & Clark, D. S. (2004). Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility. Protein Science, 13(10), 2829–2835. [Link]
- Rea, J. C., Giesler, C. E., & Geri, J. B. (2019).
- Wright, Z. V., et al. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. Journal of the American Chemical Society Au. [Link]
- Wright, Z. V., et al. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
- Wright, Z. V., et al. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening.
- Wright, Z. V., et al. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening.
- Wright, Z. V., et al. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. PubMed. [Link]
- Wikipedia contributors. (2023).
- Jiskra, J., et al. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 13(10), 1605. [Link]
- Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Willemse, T., et al. (2018). Sonogashira cross-coupling modification of natural product analogues....
- Reshetnyak, Y. K., & Koshevnik, Y. A. (2020). Algorithm for the Analysis of Tryptophan Fluorescence Spectra and Their Correlation with Protein Structural Parameters. International Journal of Molecular Sciences, 21(21), 8196. [Link]
- Wan, C., et al. (2024). Electrochemical Bioconjugation of Tryptophan Residues: A Strategy for Peptide Modification. Organic Letters, 26(26), 5447–5452. [Link]
- Frese, M., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – An Asian Journal, 15(20), 3326-3332. [Link]
- D'hooge, F., & Madder, A. (2021).
- LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Various Authors. (n.d.). Recent bioconjugation strategies. Comparison of properties between....
- Galan, S. R. G., & Hsieh, C.-Y. (2018). An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan. ChemBioChem, 19(12), 1264–1268. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Wright, Z. V., et al. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. PMC. [Link]
- St-Gelais, M., & Desroches, J. (2017). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Protein Science, 88, 18.1.1-18.1.33. [Link]
- Willemse, T., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
- Various Authors. (n.d.). Chemical modification of tryptophan residues in proteins. (A) A scheme....
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
- The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. [Link]
- van der Vlugt, J. I. (2015). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]
- Kumar, A., & Singh, A. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(23), 13866-13887. [Link]
- Kinzel, T., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(48), 18206–18217. [Link]
- Cacchi, S. (2020). Palladium-Catalyzed Reactions.
- de la Torre, J. A., & Bernardes, G. J. L. (2021).
- Smith, C. J., & Chae, J. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 20(17), 5243–5247. [Link]
- Harp, J. M., & Dawson, P. E. (2020). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Biopolymers, 111(1), e23348. [Link]
- LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Wikipedia contributors. (2023).
- Samieipour, F., et al. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications.
- Various Authors. (2017). Native Chemical Ligation and Beyond: Recent Developments in Chemical Protein Synthesis. Peptide Science. [Link]
- Stevens, P. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]
- McCallum, T., & Barbas, C. F. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 142(20), 9112–9118. [Link]
- NPTEL-NOC IITM. (2016, January 31).
- Nie, Y., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-10. [Link]
- Procter, D. J., & Procter, L. D. J. (2025). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. ChemRxiv. [Link]
- Bera, S., et al. (2023). Electrochemical Suzuki–Miyaura cross-coupling using peptide bolaamphiphile hydrogel-supported Pd NPs as heterogeneous electrocatalyst. Catalysis Science & Technology, 13(23), 6934-6943. [Link]
- McCallum, T., & Barbas, C. F. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 142(20), 9112–9118. [Link]
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Application Notes and Protocols: Leveraging 5-Chlorotryptophan in Antimicrobial Peptide Design
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, peptide chemistry, and infectious diseases.
Abstract: The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. Chemical modification of AMPs is a key strategy to enhance their potency, stability, and selectivity. This guide provides a comprehensive overview and detailed protocols for the application of 5-chlorotryptophan, a non-canonical amino acid, in the design and development of next-generation antimicrobial peptides. We will explore the rationale behind this modification, its synthesis and incorporation, and the subsequent biophysical and microbiological evaluation of the resulting peptides.
Introduction: The Rationale for Halogenating Tryptophan in Antimicrobial Peptides
Tryptophan, with its bulky indole side chain, plays a crucial role in the function of many antimicrobial peptides. It often anchors the peptide to the microbial membrane interface, facilitating membrane disruption.[1] Halogenation of the tryptophan indole ring is a strategy that can further enhance the antimicrobial properties of a peptide.[2] The introduction of a chlorine atom at the 5-position of the indole ring (5-chlorotryptophan) can modulate several key physicochemical properties:
-
Increased Hydrophobicity: The chloro group increases the lipophilicity of the tryptophan side chain, which can lead to stronger interactions with the lipid bilayers of bacterial membranes.[2]
-
Altered Electronic Properties: The electron-withdrawing nature of chlorine can influence cation-π interactions and hydrogen bonding, potentially leading to more favorable binding to microbial membrane components.[3]
-
Enhanced Stability: Halogenation can increase the peptide's resistance to enzymatic degradation, prolonging its half-life in vivo.[4]
-
Modified Specificity: The introduction of 5-chlorotryptophan can alter the peptide's antimicrobial spectrum, in some cases leading to enhanced activity against specific pathogens.[5]
Naturally occurring peptides containing 5-chlorotryptophan, such as nonopeptin D, have demonstrated broad-spectrum antibiotic activity, validating the potential of this modification.[6][7][8] This guide will provide the practical steps to explore this potential in rationally designed antimicrobial peptides.
Synthesis and Incorporation of 5-Chlorotryptophan
The journey of creating a 5-chlorotryptophan-containing antimicrobial peptide begins with obtaining the protected amino acid and incorporating it into the desired peptide sequence.
Fmoc-5-Chloro-L-tryptophan: The Building Block
For solid-phase peptide synthesis (SPPS) using Fmoc chemistry, the key reagent is Nα-Fmoc-5-chloro-L-tryptophan. This can be commercially sourced or synthesized. The indole nitrogen of tryptophan is generally stable under standard Fmoc-SPPS conditions, but for sensitive sequences or prolonged acid exposure during final cleavage, protection with a tert-butyloxycarbonyl (Boc) group on the indole nitrogen might be considered.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a hypothetical 12-amino acid antimicrobial peptide, "Penta-Cl," with the sequence K-K-W(5-Cl)-F-A-K-F-L-A-K-K-V-NH2, using Fmoc chemistry on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (scavenger for tryptophan)
-
Water
-
Diethyl ether (cold)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure/HOBt in DMF.
-
Add 3 equivalents of DIC to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. For the sterically hindered 5-chlorotryptophan, a longer coupling time or a double coupling may be beneficial.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w). The DTT is crucial to prevent oxidation of the tryptophan indole ring.[9]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Workflow for SPPS of "Penta-Cl"
Caption: Workflow for the solid-phase synthesis of "Penta-Cl".
Biophysical Characterization of 5-Chlorotryptophan Peptides
Understanding how the incorporation of 5-chlorotryptophan affects the peptide's structure and its interaction with membranes is crucial for rational design.
Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide in different environments.
Procedure:
-
Prepare a 50-100 µM solution of the peptide in 10 mM phosphate buffer (pH 7.4).
-
Prepare a similar concentration of the peptide in a membrane-mimicking environment, such as a solution of 30 mM sodium dodecyl sulfate (SDS) micelles or liposomes.
-
Record the CD spectra from 190 to 250 nm at room temperature using a quartz cuvette with a 1 mm path length.
-
Analyze the spectra for characteristic signatures of α-helices (negative bands at ~208 and ~222 nm) or β-sheets (negative band at ~218 nm).
-
Compare the spectra of the native and the 5-chlorotryptophan-containing peptides to assess any structural changes induced by the modification.
Protocol: Tryptophan Fluorescence Spectroscopy
This technique can probe the interaction of the peptide with model membranes. The fluorescence of the tryptophan indole ring is sensitive to its local environment.
Procedure:
-
Prepare a 5 µM solution of the peptide in 10 mM phosphate buffer (pH 7.4).
-
Prepare large unilamellar vesicles (LUVs) composed of lipids that mimic bacterial (e.g., POPC/POPG, 7:3) and mammalian (e.g., POPC/Cholesterol, 7:3) membranes.
-
Record the fluorescence emission spectrum of the peptide (excitation at ~295 nm for selective excitation of tryptophan) in the absence and presence of increasing concentrations of LUVs.
-
A blue shift in the emission maximum and an increase in fluorescence intensity typically indicate the insertion of the tryptophan side chain into the hydrophobic core of the lipid bilayer.
In Vitro Evaluation of Antimicrobial Efficacy and Toxicity
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (MHB).
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in a 96-well microtiter plate.
-
Add serial dilutions of the peptide to the wells.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Protocol: Hemolysis Assay
This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells.[10][11]
Procedure:
-
Obtain fresh human or sheep red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation.
-
Prepare a 4% (v/v) suspension of RBCs in PBS.
-
In a 96-well plate, add serial dilutions of the peptide.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
Data Presentation: Hypothetical "Penta-Cl" Peptide
| Peptide | Sequence | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | HC50 (µg/mL) |
| Penta-Native | K-K-W -F-A-K-F-L-A-K-K-V-NH2 | 16 | 32 | >256 |
| Penta-Cl | K-K-W(5-Cl) -F-A-K-F-L-A-K-K-V-NH2 | 4 | 8 | >256 |
HC50: Concentration causing 50% hemolysis.
Logical Relationship of Peptide Design and Evaluation
Caption: The iterative process of antimicrobial peptide design and evaluation.
In Vivo Efficacy Assessment
Promising candidates from in vitro studies should be evaluated in animal models of infection.
General Protocol: Murine Skin Infection Model
This model is useful for evaluating topically administered antimicrobial peptides.[12]
Procedure:
-
Anesthetize mice and create a superficial wound on the dorsal side.
-
Inoculate the wound with a clinically relevant bacterial strain, such as methicillin-resistant Staphylococcus aureus (MRSA).
-
After a set period to allow the infection to establish, apply the peptide (formulated in a suitable vehicle like a hydrogel) topically to the wound.
-
Administer the treatment daily for a specified number of days.
-
Monitor the wound size and clinical signs of infection.
-
At the end of the study, euthanize the animals and excise the wounded tissue.
-
Homogenize the tissue and perform quantitative bacteriology (CFU counts) to determine the bacterial load.
-
Histological analysis of the tissue can also be performed to assess inflammation and tissue repair.
Conclusion and Future Directions
The incorporation of 5-chlorotryptophan into antimicrobial peptides represents a powerful strategy for enhancing their therapeutic potential. The protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of these novel peptide analogues. By systematically applying these methods, researchers can explore the impact of this modification on antimicrobial activity, selectivity, and stability, paving the way for the development of new and effective treatments for bacterial infections. Future work should focus on exploring other halogenated tryptophans and their combinatorial effects with other non-canonical amino acids to further refine the properties of antimicrobial peptides.
References
- Basith, S., Manavalan, B., Shin, T.H., & Lee, G. (2020). Machine intelligence in peptide therapeutics: A next-generation tool for rapid disease screening. Medical Research Reviews, 40.
- Capecchi, A., et al. (2021). In Silico Models for the Prediction of Hemolytic Activity of Peptides.
- Chen, Y., et al. (2025). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology.
- de la Fuente-Núñez, C., et al. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity.
- Deng, J., et al. (2024). Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection. Veterinary Sciences.
- Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Gagle, M., et al. (2025). Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. Journal of the American Chemical Society Au.
- Hong, J., et al. (2021). Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii.
- Karas, J. A., et al. (2020). Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides. Scientific Reports, 10, 13206.
- Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Palermo, E. F., & Kuroda, K. (2010). High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. Biomacromolecules.
- Phoenix, D. A., et al. (2021). Molecular engineering of antimicrobial peptides: microbial targets, peptide motifs and translation opportunities. Interface Focus, 11(1), 20200036.
- Shagaghi, N., et al. (2022). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. Pharmaceutics, 14(11), 2311.
- Standing, A. S., et al. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Strömstedt, A. A., et al. (2021). Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. Gels, 7(4), 187.
- Van Der Heul, H., et al. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening.
- Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
- Yaseen, D., et al. (2021). HemoPred-FL: a sequence-based predictor for predicting and classifying hemolytic peptides using a feature-level fusion approach.
- Zhang, S. K., et al. (2022). Designing and identifying β-hairpin peptide macrocycles with antibiotic potential. Cell Chemical Biology, 29(4), 627-639.e6.
- Zorko, M., & Jerala, R. (2021). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Pharmaceuticals, 14(12), 1230.
- Zorzi, A., et al. (2015). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular engineering of antimicrobial peptides: microbial targets, peptide motifs and translation opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ejbiotechnology.info [ejbiotechnology.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Peptide Aggregation with Fmoc-5-chloro-L-tryptophan
Welcome to the technical support resource for managing peptide aggregation using Fmoc-5-chloro-L-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and practical solutions for overcoming challenges in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During Solid-Phase Peptide Synthesis (SPPS), the growing peptide chains are anchored to an insoluble resin. Peptide aggregation is the self-association of these chains, driven primarily by the formation of intermolecular hydrogen bonds. This leads to the formation of stable secondary structures, most notably β-sheets, which can make the N-terminus of the growing peptide inaccessible to reagents for subsequent deprotection and coupling steps.[1][2] This phenomenon is a major cause of failed or low-yield syntheses, especially for sequences that are long (over 20 amino acids), hydrophobic, or contain β-branched amino acids like Val or Ile.[3][4]
Q2: What are the common indicators of on-resin peptide aggregation?
A2: Several signs during synthesis can point to aggregation issues:
-
Poor Resin Swelling: The peptide-resin bed may shrink or fail to swell properly in the synthesis solvent.[1]
-
Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) test after a coupling step, indicating unreacted free amines. Similarly, the removal of the Fmoc protecting group can be sluggish.[2][5]
-
Physical Clumping: In severe cases, the resin beads may physically clump together, hindering proper mixing and reagent flow.
-
Analytical Data: Analysis of a small test cleavage by HPLC/LC-MS will reveal a complex mixture of products, including the desired peptide along with numerous deletion sequences.[5]
Q3: How does this compound work to prevent aggregation?
A3: this compound acts as a "disrupting" element within the peptide backbone. The bulky and electron-withdrawing chlorine atom on the indole ring of tryptophan is thought to sterically hinder the close packing of peptide chains required for β-sheet formation. By strategically replacing a residue in a problematic sequence with 5-chloro-tryptophan, you can disrupt the intermolecular hydrogen bonding pattern that leads to aggregation, thereby keeping the peptide chains solvated and accessible for subsequent synthesis steps. This is a strategy of internal modification to overcome "difficult sequences".[3]
Q4: When should I consider using this compound?
A4: You should consider incorporating this compound when you are synthesizing peptides known to be aggregation-prone. This is particularly relevant for:
-
Sequences rich in hydrophobic residues (e.g., Val, Leu, Ile, Phe).[4]
-
Peptides longer than 15-20 amino acids.
-
Sequences where you have previously observed the signs of aggregation mentioned in Q2.
-
When predictive tools suggest a high potential for aggregation.[6]
Troubleshooting Guide
Issue 1: My coupling efficiency is low, and the Kaiser test remains positive after double coupling. How can 5-Cl-Trp help?
This is a classic sign of severe on-resin aggregation. The aggregated peptide chains are sterically shielding the N-terminal amine, preventing the incoming activated amino acid from reaching it.
Root Cause Analysis: The peptide backbone is likely collapsing into a β-sheet structure. This is common in sequences containing repeating hydrophobic residues. Standard methods like changing solvents (e.g., using NMP or DMSO) or increasing coupling temperature may not be sufficient to break up these stable secondary structures.[1]
Solution using 5-Cl-Trp: By re-synthesizing the peptide and strategically substituting one of the hydrophobic residues with this compound, you can proactively prevent this collapse. The chloro-tryptophan residue acts as a "breaker" element. It is generally recommended to place this substitution in the middle of the suspected aggregation-prone region. For optimal results, these disrupting elements can be spaced approximately 5-6 residues apart in very long or difficult sequences.[7]
Issue 2: What is the proposed mechanism by which 5-Cl-Trp disrupts aggregation?
The precise mechanism is based on steric hindrance and electronic effects that disrupt the highly ordered hydrogen bonding network essential for β-sheet formation.
Mechanistic Explanation:
-
Steric Hindrance: The chlorine atom at the 5-position of the indole ring increases the steric bulk of the side chain. This bulkiness prevents the peptide backbones from aligning in the precise, parallel orientation required to form a stable, intermolecular β-sheet.
-
Disruption of π-π Stacking: The aromatic indole ring of tryptophan can contribute to aggregation through π-π stacking interactions.[8] The electron-withdrawing nature of the chlorine atom alters the electron density of the indole ring, which can disrupt these favorable stacking interactions between peptide chains.
Caption: Mechanism of aggregation disruption by 5-Cl-Trp.
Issue 3: I've incorporated 5-Cl-Trp, but I'm still seeing some aggregation. What are my next steps?
While 5-Cl-Trp is a powerful tool, severe aggregation may require a multi-faceted approach.
Advanced Troubleshooting Steps:
-
Optimize Substitution Position: The location of the 5-Cl-Trp is critical. If initial placement doesn't solve the issue, consider moving it to a different position within the hydrophobic core of the aggregating sequence.
-
Combine with Other Techniques: Use 5-Cl-Trp in conjunction with other established anti-aggregation strategies. This creates a synergistic effect.
| Strategy | Description | Key Advantage |
| Chaotropic Salts | Before coupling, wash the resin with a solution like 0.4 M LiCl in DMF to break up hydrogen bonds.[2] | Simple to implement in an existing protocol. |
| "Magic Mixture" Solvents | Use a solvent mixture of DCM/DMF/NMP (1:1:1) known for its enhanced solvation properties.[3] | Improves solvation of the growing peptide chain. |
| Elevated Temperature | Perform the coupling reaction at a higher temperature (e.g., 40-60°C) to provide energy to disrupt secondary structures.[1] | Can significantly increase reaction kinetics. |
| Microwave Synthesis | Utilize microwave irradiation, which can rapidly heat the system and break up aggregates.[1] | Very effective for difficult couplings but requires specialized equipment. |
-
Consider a Second Substitution: For exceptionally difficult sequences, incorporating a second aggregation-disrupting residue (like another 5-Cl-Trp or a pseudoproline dipeptide) spaced 5-6 residues from the first can be highly effective.[7]
Issue 4: Are there potential side reactions associated with 5-Cl-Trp during cleavage?
Like native tryptophan, the indole ring of 5-Cl-Trp is susceptible to modification during the final TFA cleavage step, but these can be easily mitigated.
Potential Side Reaction: Alkylation of the indole ring by carbocations generated from other side-chain protecting groups (e.g., tert-butyl from Boc, Trt).
Preventative Measure: Always use a scavenger cocktail during cleavage. The use of Fmoc-Trp(Boc)-OH is a standard method to protect the indole nitrogen during synthesis and prevent side reactions.[7][9] A common and effective cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) , where:
-
TFA (Trifluoroacetic acid): The cleavage reagent.
-
TIS (Triisopropylsilane): A carbocation scavenger.
-
H₂O (Water): A scavenger.
-
EDT (Ethanedithiol): A scavenger, particularly useful for protecting against modifications.[9]
Experimental Protocols
Protocol 1: Decision Workflow for Using this compound
This workflow guides the decision-making process for employing aggregation-disrupting strategies.
Caption: Decision workflow for SPPS of aggregation-prone peptides.
Protocol 2: Manual Coupling of this compound
This protocol outlines a single coupling cycle for incorporating this compound into a peptide chain on a 0.1 mmol scale.
Materials:
-
Peptide-resin (Fmoc-deprotected)
-
This compound (5 eq., 0.5 mmol)
-
HBTU (4.9 eq., 0.49 mmol)
-
DIPEA (10 eq., 1.0 mmol)
-
Anhydrous DMF (Peptide Synthesis Grade)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Fmoc Deprotection (if necessary): a. Wash the resin with DMF (3x). b. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes. Drain. d. Wash the resin thoroughly with DMF (6x) to remove all traces of piperidine.
-
Amino Acid Activation: a. In a separate vessel, dissolve this compound and HBTU in a minimal volume of DMF. b. Add DIPEA to the solution. c. Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
Coupling Reaction: a. Add the activated amino acid solution to the deprotected peptide-resin. b. Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, this time can be extended or performed at a moderately elevated temperature (35-40°C).[1]
-
Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
Confirmation of Completion (Optional but Recommended): a. Take a small sample of resin beads and perform a Kaiser (ninhydrin) test. b. A negative result (colorless or yellow beads) indicates a complete coupling. A positive result (blue/purple beads) indicates incomplete coupling, and a second coupling (recoupling) should be performed by repeating steps 2-4.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem Technical Support Team. (2025). Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Sigma-Aldrich. (n.d.).
- de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
- Krug, D., et al. (2022). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules.
- Gokel, G. W., et al. (2012). Aggregation and supramolecular membrane interactions that influence anion transport in tryptophan-containing synthetic peptides. Chemistry & biodiversity.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Uritu, C. M., et al. (2018). New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids.
- BenchChem Technical Support Team. (2025). How to prevent aggregation of peptides with Fmoc-Phe(4-F)-OH. BenchChem.
- Sigma-Aldrich. (n.d.).
- Wang, N., et al. (2024). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. bioRxiv.
- BenchChem Technical Support Team. (2025). A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH. BenchChem.
- Adhikary, U., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science.
- Schramma, K. R., et al. (2016). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-Dependent Enzyme.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Dong, C., et al. (2005). The structure of tryptophan 7-halogenase (PrnA)
- Mishra, B., & Wang, G. (2018). Tryptophan-Rich and Proline-Rich Antimicrobial Peptides. Antibiotics.
- Beer, B., & Weissensteiner, J. W. (2019). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mesalabs.com [mesalabs.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Side Reactions of 5-Chlorotryptophan in Peptide Synthesis
Welcome to the technical support center for scientists and researchers utilizing 5-chlorotryptophan (5-Cl-Trp) in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and resolve common side reactions associated with this unique amino acid. This guide is structured to address both immediate experimental problems and broader strategic questions to ensure the integrity and success of your synthesis.
Troubleshooting Guide: Diagnosing and Solving Specific Issues
This section addresses specific experimental outcomes you may be observing. Each answer provides a mechanistic explanation and a detailed protocol for resolution.
Q1: My mass spectrometry (MS) analysis shows a major impurity with a mass increase of +56 Da. What is this and how do I fix it?
A1: This is a classic case of t-butylation of the 5-chlorotryptophan indole ring.
Root Cause Analysis: During the final cleavage step with trifluoroacetic acid (TFA), side-chain protecting groups such as tert-butyl (tBu) from Ser(tBu), Thr(tBu), Tyr(tBu), or Asp(OtBu), and the tert-butyloxycarbonyl (Boc) group are removed. This process generates highly reactive tert-butyl carbocations (t-butyl⁺). The indole ring of tryptophan, even with the electron-withdrawing chlorine at the 5-position, remains sufficiently nucleophilic to be attacked by these electrophiles.[1][2] This results in the covalent addition of a t-butyl group (+56 Da) to the indole ring.
Mechanism of Side Reaction:
Caption: Generation of t-butyl cations during TFA cleavage and subsequent alkylation of the 5-Cl-Trp indole ring.
Troubleshooting Protocol: Optimizing the Cleavage Cocktail
The key to preventing this side reaction is to "scavenge" or trap the t-butyl cations before they can react with your peptide.
-
Reagent Preparation: Prepare your cleavage cocktail fresh immediately before use. Use high-quality, anhydrous TFA.[3]
-
Scavenger Selection: The choice of scavengers is critical. For peptides containing 5-Cl-Trp, a combination that provides a thiol, a silane, and a small amount of water is highly effective.
-
Recommended Cocktail: Start with "Reagent K" or a similar robust mixture. A highly effective, general-purpose cocktail is:
-
TFA / Water / Thioanisole / 1,2-Ethanedithiol (EDT) / Triisopropylsilane (TIS)
-
Ratio: 82.5 / 5 / 5 / 2.5 / 5 (v/v/v/v/v)
-
-
Execution:
-
Use 5-10 mL of the cleavage cocktail per 0.5 g of resin.[4]
-
Allow the cleavage to proceed for 2-4 hours at room temperature. For complex peptides or those with multiple protecting groups, a longer time may be necessary.[4]
-
Protect the reaction from light if possible, as tryptophan derivatives can be light-sensitive.[4]
-
Precipitate the peptide in cold diethyl ether, wash thoroughly to remove scavengers, and dry under vacuum.[3]
-
Data Summary: Common Scavengers and Their Roles
| Scavenger | Function | Typical Concentration | Notes |
| Water | Proton source, helps suppress side reactions. | 2.5 - 5% | Omit if the N-terminal residue is Gln to prevent pyroglutamate formation.[1] |
| Triisopropylsilane (TIS) | Reduces carbocations (e.g., trityl) and prevents oxidation. | 1 - 5% | A non-odorous and highly effective scavenger. |
| 1,2-Ethanedithiol (EDT) | Excellent scavenger for t-butyl cations.[1] | 2.5% | Strong, unpleasant odor. Work in a well-ventilated fume hood. |
| Thioanisole | Soft nucleophile that traps carbocations. | 5% | Helps prevent re-attachment of protecting groups.[4] |
| Phenol | Scavenges various cations and is thought to offer protection to Tyr and Trp. | 5% | Can cause side reactions with Trp if not used in a complete cocktail. |
Q2: My MS shows a mass addition of +106 Da, and it's worse with Wang resin. What's happening?
A2: This impurity is likely caused by alkylation of the 5-Cl-Trp indole ring by a fragment of the Wang resin linker.
Root Cause Analysis: The Wang resin linker, a p-alkoxybenzyl alcohol derivative, is cleaved under strong TFA conditions. This process can generate a stabilized benzyl-type carbocation (+106 Da). This cation is an aggressive electrophile that can readily alkylate the electron-rich indole nucleus of 5-Cl-Trp.[5][6] This side reaction is particularly problematic if the Trp residue is not at the C-terminus.[5]
Troubleshooting Protocol: Mitigation Strategies
-
Indole Protection (Best Solution): The most effective way to prevent this is to use Fmoc-5-Cl-Trp(Boc)-OH for the synthesis. The Boc group on the indole nitrogen provides steric hindrance and electronic deactivation, effectively shielding it from electrophilic attack by the linker cation. The indole Boc group is removed simultaneously with other side-chain protecting groups during the final TFA cleavage.
-
Alternative Resin: If indole protection is not an option, consider using a more stable linker, such as the 2-chlorotrityl chloride (2-CTC) resin. Peptides can be cleaved from 2-CTC resin under much milder acidic conditions (e.g., using a dilute solution of TFA in DCM), which do not cleave the linker in a way that generates the reactive carbocation.
-
Optimized Cleavage: If you must use Wang resin with unprotected 5-Cl-Trp, ensure your cleavage cocktail is rich in "soft" nucleophilic scavengers like thioanisole or EDT to trap the linker-derived cation.
Caption: Strategic choices to avoid linker-based alkylation of 5-Cl-Trp.
Frequently Asked Questions (FAQs)
This section provides authoritative answers to broader questions regarding the chemistry and handling of 5-chlorotryptophan in SPPS.
Q3: Why is 5-chlorotryptophan considered a "sensitive" amino acid in peptide synthesis?
A3: The sensitivity of 5-chlorotryptophan stems from the chemical nature of its indole side chain. While the chlorine atom at the 5-position is an electron-withdrawing group, the indole ring system as a whole remains highly electron-rich and nucleophilic. This makes it susceptible to several classes of side reactions:
-
Electrophilic Attack: As detailed above, it is a prime target for carbocations generated during acid-catalyzed deprotection (acidolysis) of other residues or the resin linker.[1]
-
Oxidation: The indole ring can be oxidized by atmospheric oxygen, peroxides in solvents (especially older ethers), or other oxidizing agents.[7][8] This can lead to various products, including kynurenine derivatives, which fundamentally alter the peptide's structure and function.
-
Acid-Mediated Degradation: Although generally stable, prolonged exposure to strong acids at elevated temperatures can lead to degradation or modification of the indole moiety.[1]
Q4: Is racemization a significant risk for 5-chlorotryptophan during coupling, and how can it be minimized?
A4: Yes, racemization is a potential risk for all amino acids (except glycine) during the activation step required for peptide bond formation, and 5-Cl-Trp is no exception.[9][10]
Mechanism: Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[11]
Minimization Strategies:
-
Choice of Coupling Reagent: Use modern coupling reagents that incorporate racemization-suppressing additives. Carbodiimides like DIC should always be used with an additive like Oxyma or HOBt. Urnoium/aminium salts like HATU or HBTU are pre-activated with such additives and are generally safe, though the choice of base is still important.[11][12]
-
Choice of Base: The base used during coupling plays a crucial role. For residues prone to racemization, avoid strong, non-hindered bases.
-
Pre-activation Time: Minimize the time the amino acid exists in its activated state before the amine component is introduced. Long pre-activation times increase the opportunity for racemization.
Data Summary: Coupling Reagent Comparison for Racemization Risk
| Coupling Method | Racemization Risk | Recommendation |
| DIC / Oxyma | Low | Excellent choice. Oxyma is a superior, non-explosive alternative to HOBt.[13] |
| DIC / HOBt | Low | Classic and effective combination.[9] |
| HATU / DIPEA or NMM | Low | Very fast and efficient coupling, generally low racemization.[13] |
| HBTU / DIPEA or NMM | Low-Moderate | Effective, but can be slightly more prone to racemization than HATU in sensitive cases. |
| DIC alone | High | Not recommended. Lacks a racemization suppressant. |
Q5: What is the single most important step I can take to ensure a successful synthesis with 5-chlorotryptophan?
A5: Use Fmoc-5-Cl-Trp(Boc)-OH.
Protecting the indole nitrogen with a Boc group is the most robust and reliable strategy to prevent the most common and damaging side reactions.
Authoritative Justification:
-
Prevents Alkylation: The Boc group provides both steric and electronic protection to the indole nitrogen, effectively preventing electrophilic attack from carbocations generated from protecting groups or the resin linker.
-
Suppresses Oxidation: It reduces the susceptibility of the indole ring to oxidative damage.
-
Improves Solubility: In some cases, the protected tryptophan derivative can help disrupt peptide aggregation during synthesis.
-
Orthogonality: The Boc group is stable throughout the standard Fmoc-SPPS cycles (piperidine treatment) but is cleanly removed during the final high-TFA cleavage step, adding no extra steps to your workflow.[14]
Caption: Decision workflow for using indole protection with 5-Cl-Trp.
References
- CPC Scientific. (n.d.). Minimal Protection Group Strategies for SPPS.
- CPC Scientific. (2024). Minimal Protection Strategies for SPPS. DriveHQ.
- BenchChem. (2025). Technical Support Center: Optimizing TFA Cleavage for Peptides with Fmoc-Lys(Trt)-OH.
- Thermo Fisher Scientific. (1995). Introduction to Cleavage Techniques.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-61.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Gracanin, M., et al. (2011). Synthesis of Peptides Containing 5-hydroxytryptophan, Oxindolylalanine, N-formylkynurenine and Kynurenine. Journal of Peptide Science.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- ResearchGate. (1999). A side-reaction in the SPPS of Trp-containing peptides.
- Nature Communications. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
- Simat, T. J., & Steinhart, H. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(2), 490-498.
- BenchChem. (n.d.). Stability of the Tfa protecting group in Fmoc chemistry.
- Journal of the Chemical Society D. (n.d.). Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 11. bachem.com [bachem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Incomplete Fmoc Deprotection of 5-Chlorotryptophan Peptides
Welcome to the technical support guide for troubleshooting challenges related to the synthesis of peptides containing 5-chlorotryptophan (5-Cl-Trp). This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties, specifically incomplete Nα-Fmoc deprotection, during solid-phase peptide synthesis (SPPS). This guide provides in-depth causal explanations, actionable troubleshooting protocols, and preventative strategies to ensure the successful synthesis of these valuable, yet challenging, peptide sequences.
Introduction: The Challenge of 5-Chlorotryptophan
The incorporation of halogenated tryptophan analogs, such as 5-chlorotryptophan, into peptide sequences is a powerful strategy for modulating the biological activity, stability, and binding affinity of therapeutic peptides.[1] The chlorine atom at the 5-position of the indole ring introduces unique electronic properties that can enhance peptide performance. However, this same electron-withdrawing substituent is the primary reason for the synthetic difficulties often observed, most notably the incomplete removal of the Fmoc protecting group.
Incomplete deprotection leads to truncated or deletion sequences, significantly reducing the yield of the target peptide and complicating purification.[2][3] This guide will walk you through understanding the root cause of this issue and provide robust solutions to overcome it.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc deprotection of 5-chlorotryptophan more difficult than for standard tryptophan?
A1: The primary reason lies in the electronic effect of the chlorine atom. The standard mechanism for Fmoc removal is a base-mediated β-elimination.[2][4][5][6] A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[2][5][6] This generates a carbanion, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine.
The electron-withdrawing nature of the chlorine atom on the indole ring of 5-Cl-Trp is thought to destabilize the transition state of this elimination reaction, making the proton at C9 less acidic and thus harder to remove. This results in slower and often incomplete deprotection under standard conditions.
Q2: How can I confirm that I have incomplete Fmoc deprotection?
A2: Several analytical methods can be used to diagnose incomplete Fmoc removal:[7]
-
HPLC & Mass Spectrometry (MS): This is the most definitive method.[8] After cleaving a small sample of the peptide from the resin, HPLC analysis will show the desired peptide peak and a later-eluting, more hydrophobic peak. Mass spectrometry will confirm that this second peak has a mass corresponding to the target peptide plus the mass of the Fmoc group (222.24 Da).[8]
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which forms upon Fmoc removal and has a characteristic absorbance maximum around 301-312 nm.[9] An unusually broad or slow-to-plateau absorbance curve can indicate sluggish or incomplete deprotection.
-
Qualitative Ninhydrin (Kaiser) Test: This test detects free primary amines on the resin. After the deprotection step, a negative result (yellow or colorless beads) indicates that the Fmoc group is still attached, as there are no free amines to react with the ninhydrin.
Q3: What are the downstream consequences of incomplete Fmoc removal?
A3: The primary consequence is the formation of deletion sequences . If the Fmoc group is not removed, the subsequent amino acid cannot be coupled to the growing peptide chain. This leads to a heterogeneous mixture of the target peptide and peptides missing one or more amino acids, which can be challenging and costly to separate during purification. In the worst-case scenario, if the unreacted amine is capped (e.g., by acetic anhydride), the chain is permanently terminated.[2]
Troubleshooting Guide: A Systematic Approach
When encountering incomplete deprotection of Fmoc-5-Cl-Trp, a systematic approach to troubleshooting is recommended. The following workflow provides a logical progression from simple adjustments to more advanced strategies.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Detailed Experimental Protocols
Protocol 1: Extended Standard Deprotection
This should be the first approach as it is the least disruptive to a standard workflow.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[10]
-
First Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 20 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an additional 20 minutes.
-
Final Wash: Drain the solution and wash the resin extensively with DMF (at least 5 times) to ensure all piperidine and the DBF-adduct are removed before the next coupling step.
Protocol 2: Enhanced Basicity with DBU
For particularly stubborn deprotections, the addition of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[7]
Caution: DBU is a very strong base and can promote side reactions, such as aspartimide formation, if used indiscriminately.[11] This protocol is best reserved for "difficult" sequences where standard methods have failed.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Prepare Reagent: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF . Use this solution immediately after preparation.
-
Deprotection: Drain the swelling solvent and add the DBU-containing cocktail to the resin.
-
Reaction: Agitate for 5-15 minutes. Reaction times are typically shorter due to the strength of DBU.[7] It is advisable to monitor the reaction progress if possible.
-
Wash: Drain and wash thoroughly with DMF to remove all traces of the deprotection reagents.
Comparative Data on Deprotection Strategies
The choice of deprotection reagent and conditions can significantly impact the success of the synthesis. The following table summarizes common strategies and their typical applications.
| Deprotection Reagent | Concentration (v/v) in DMF | Typical Reaction Time | Advantages | Disadvantages & Considerations |
| Piperidine | 20% | 2 x 10 min | Standard, well-characterized, cost-effective. | May be insufficient for 5-Cl-Trp and other difficult sequences. |
| Piperidine (High Conc.) | 30-40% | 15-20 min | Increased basicity can improve deprotection efficiency. | Higher viscosity, may require more extensive washing. |
| 4-Methylpiperidine (4-MP) | 20% | 2 x 10 min | Functionally equivalent to piperidine, not a controlled substance in some regions.[12] | Similar limitations to piperidine for difficult sequences. |
| Piperazine/DBU | 10% Piperazine, 2% DBU | 3-5 min | Very rapid and efficient, can reduce side reactions like aspartimide formation.[2][10] | Piperazine has lower solubility; may require co-solvents.[2] |
| DBU/Piperidine | 2% DBU, 20% Piperidine | 5-15 min | Highly effective for sterically hindered or electronically deactivated residues. | Increased risk of base-mediated side reactions (e.g., racemization, aspartimide formation).[11][13] |
Preventative Measures and Best Practices
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for disrupting peptide aggregation, which can physically block access of the deprotection reagent to the Fmoc group.[2]
-
Monitor Your Synthesis: For critical syntheses involving 5-Cl-Trp, it is highly recommended to take a small sample of resin beads after the deprotection step and perform a quick Kaiser test to confirm the presence of free amines.[7]
-
Sequence Considerations: The difficulty of deprotection can be sequence-dependent.[14][15] If 5-Cl-Trp is followed by a bulky amino acid (e.g., Val, Ile), the steric hindrance can exacerbate the problem. Be prepared to use stronger deprotection conditions for such sequences.
Underlying Chemical Mechanisms
To fully grasp the troubleshooting strategies, it is essential to understand the underlying chemical mechanism of Fmoc deprotection and how 5-chlorotryptophan influences it.
Caption: Mechanism of Fmoc deprotection and the inhibitory effect of 5-Cl-Trp.
The key step susceptible to electronic effects is the initial proton abstraction.[2][5] The electron-withdrawing chlorine atom on the tryptophan indole ring can, through long-range effects, decrease the stability of the carbanion formed on the fluorene ring, thereby increasing the activation energy for the entire deprotection process. This necessitates the use of stronger bases or longer reaction times to drive the reaction to completion.
References
- The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.
- García-Ramos, Y., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(2).
- Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- van Heel, A. J., et al. (2020). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology, 15(10), 2735-2742.
- University of Texas at Austin. (n.d.). UT technology: Biosynthesized halogenated tryptophan derivatives.
- Malther, M. F., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13834-13841.
- Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(1), 149.
- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 17-28). Humana Press.
- Lee, S. Y., et al. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. bioRxiv.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deprotection.
- Schmermund, L., et al. (2019). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis, 9(1), 511-517.
- Yang, Y., & Hansen, L. (2022). An Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2169.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments.
- Pícharz, M., et al. (2023). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e3489.
- Gonçalves, B. F. C., et al. (2022). Engineering Saccharomyces cerevisiae for the de novo Production of Halogenated Tryptophan and Tryptamine Derivatives. ChemBioChem, 23(21), e202200266.
- Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112.
- Larsen, B. D., et al. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9.
- Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- Chen, S. T., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Popali, S. (2016, May 2). Spps and side reactions in peptide synthesis. Slideshare.
- Larsen, B. D., et al. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Semantic Scholar.
- Wessjohann, L. A., & Scheid, G. (2000). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Houben-Weyl Methods of Organic Chemistry (Vol. 21, pp. 159-165). Thieme.
- Al-Gharaibeh, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003.
- Yang, Y., & Hansen, L. (2022). An Optimized Fmoc-removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide. Semantic Scholar.
- Al-Gharaibeh, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003.
- Nowick Laboratory. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Tryptophan-Containing Peptides
Welcome to the technical support center dedicated to addressing the challenges associated with the synthesis of tryptophan-containing peptides. The unique chemical properties of the tryptophan (Trp) indole side chain make it particularly susceptible to modification during solid-phase peptide synthesis (SPPS), especially during the final acidolytic cleavage step. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize byproduct formation and maximize the purity and yield of your target peptide.
Introduction: The Challenge of Tryptophan
The electron-rich indole ring of tryptophan is a nucleophilic center, making it a prime target for electrophilic attack.[1] During the trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin and removal of side-chain protecting groups, a variety of reactive carbocations are generated.[1][2] These electrophiles can readily alkylate the Trp indole ring, leading to a heterogeneous mixture of products that are often difficult to separate from the desired peptide.[2] Furthermore, the indole ring is prone to oxidation under acidic conditions.[1][3] This guide will equip you with the knowledge and practical strategies to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of Trp-containing peptides?
A1: The two primary classes of byproducts are a result of alkylation and oxidation of the tryptophan indole side chain. Alkylation occurs when carbocations, generated during TFA cleavage from protecting groups (e.g., tert-butyl from Boc or tBu groups) or the resin linker, attack the indole ring.[1][4] Oxidation can lead to various degradation products, including N-formylkynurenine (NFK), kynurenine (Kyn), and hydroxytryptophan derivatives.[5][6][7]
Q2: I've observed an unexpected mass addition to my peptide. What are the likely causes?
A2: Mass spectrometry is a crucial tool for identifying potential byproducts. The table below summarizes common mass additions and their probable sources.
| Mass Addition (Da) | Probable Cause | Source of Electrophile | Recommended Action |
| +57 | tert-butylation | tert-butyl (tBu) protecting groups (e.g., from Boc, tBu-protected Ser, Thr, Tyr) | Use effective scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail.[1] |
| +106 | Alkylation by Wang resin linker | p-hydroxybenzyl cation from the Wang linker | Avoid Wang resin for Trp-containing peptides; consider using 2-chlorotrityl chloride (2-CTC) resin.[1][8] |
| +212 / +252 | Sulfonation/Alkylation by Arg protecting groups | Cations derived from Pmc or Pbf protecting groups on Arginine | Use Fmoc-Trp(Boc)-OH to protect the indole nitrogen.[2][9] |
| +16 / +32 | Oxidation | Reactive oxygen species, prolonged exposure to air/acid | Degas solvents, work under an inert atmosphere, and minimize cleavage time. Use scavengers like ethanedithiol (EDT). |
Q3: How can I proactively prevent the formation of these byproducts?
A3: The most effective strategy is a two-pronged approach:
-
Indole Protection: Utilize a protecting group for the tryptophan indole nitrogen. The acid-labile tert-butyloxycarbonyl (Boc) group is the industry standard for Fmoc-based SPPS.[1][2][10] Using Fmoc-Trp(Boc)-OH during synthesis provides a robust shield against electrophilic attack.[2]
-
Scavenger Cocktails: Employ a carefully selected "cocktail" of scavengers during the final TFA cleavage step.[1][11] Scavengers are nucleophilic agents that trap reactive carbocations before they can modify your peptide.[11]
Q4: What is a good general-purpose scavenger cocktail for Trp-containing peptides?
A4: A widely used and effective cleavage cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) .
-
TFA: The strong acid for cleavage and deprotection.
-
TIS (Triisopropylsilane): A highly effective carbocation scavenger, particularly for tert-butyl cations.[12]
-
H₂O (Water): Acts as a scavenger and helps to suppress re-attachment of cleaved protecting groups.
-
EDT (Ethanedithiol): Helps to prevent oxidation and scavenges a broad range of electrophiles.[9][11]
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Major peak at +57 Da in MS | Inefficient scavenging of tert-butyl cations. | Increase the concentration of TIS in your cleavage cocktail to 5%. Ensure your TFA is fresh and anhydrous. |
| Significant byproduct at +106 Da | Synthesis was performed on a Wang resin.[8][13][14] | Re-synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) or other suitable resin that does not generate reactive linkers upon cleavage. |
| Multiple unidentifiable peaks in HPLC | A combination of alkylation and oxidation. The peptide may contain other sensitive residues (Met, Cys, Tyr).[15] | 1. Confirm Identity: Use LC-MS/MS to fragment the byproduct peaks and identify the site of modification.[16] 2. Re-synthesis with Protection: Re-synthesize using Fmoc-Trp(Boc)-OH.[2] 3. Optimize Cleavage: Use a comprehensive scavenger cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT).[9] |
| Low overall yield after purification | Byproducts are co-eluting with the main product, making purification difficult and leading to fraction loss. | 1. Improve Cleavage: A cleaner crude product simplifies purification. Implement the preventative strategies outlined in the FAQs. 2. Optimize HPLC: Use a shallower gradient during RP-HPLC to improve the resolution between the target peptide and closely eluting impurities.[17] |
Key Experimental Protocols
Protocol 1: Optimized TFA Cleavage of Trp-Containing Peptides
This protocol is designed to minimize byproduct formation during the final cleavage and deprotection step.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Small-Scale Test Cleavage: Before committing your entire batch, perform a test cleavage on 10-20 mg of peptide-resin. This allows for optimization without significant loss of material.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A robust formulation is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) . For peptides with multiple Arg(Pbf) residues, increasing TIS to 5% can be beneficial. Prepare the cocktail fresh just before use.
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (a common ratio is 10 mL of cocktail per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. Avoid prolonged cleavage times to minimize potential oxidation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
In a centrifuge tube, add the TFA solution to a 10-fold excess of cold diethyl ether. This will precipitate the crude peptide.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Wash and Dry:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and organic impurities.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Analytical RP-HPLC and LC-MS for Byproduct Detection
This protocol outlines the analysis of the crude peptide to assess purity and identify byproducts.
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (UHPLC/HPLC) system with UV detection.
-
C18 reversed-phase column (e.g., 1.8-3.5 µm particle size, 100-150 Å pore size).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for mass identification.
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and B, or water/acetonitrile with a small amount of DMSO if solubility is an issue) to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject 5-10 µL of the sample.
-
Run a linear gradient. A typical screening gradient is 5% to 65% Solvent B over 30 minutes. For complex mixtures, a shallower gradient (e.g., 1% increase in B per minute) will provide better resolution.[18]
-
Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (specific for the Trp indole ring).[18]
-
-
LC-MS Analysis:
-
Use the same chromatographic conditions as the HPLC analysis.
-
The eluent is directed into the mass spectrometer.
-
Acquire mass spectra across the entire chromatogram to obtain the molecular weights of the main peak and all impurity peaks.
-
Compare the observed masses with the expected mass of the target peptide and the masses of potential byproducts listed in the FAQ section.
-
Visualizing the Mechanisms
To better understand the underlying chemistry, the following diagrams illustrate the key reaction pathways.
Caption: Mechanism of Trp alkylation and scavenger protection.
Caption: Experimental workflow for peptide cleavage and analysis.
References
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457–461. [Link]
- ResearchGate. (n.d.). A side-reaction in the SPPS of Trp-containing peptides.
- Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.
- Rovero, P., Pegoraro, S., Viganò, S., Bonelli, F., & Triolo, A. (1994). Solid support-dependent alkylation of tryptophan residues in SPPS using a 2-methoxybenzyl alcohol-based linker. Letters in Peptide Science, 1(3), 149-155.
- ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- Chemical Communications. (n.d.). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation.
- Walsh, C. T., et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Journal of the American Chemical Society.
- Schmitz, O. H., & Lin, L. S. (2004). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 52(10), 3026–3033.
- Schmitz, O. H., & Lin, L. S. (2004). Oxidation of free tryptophan and tryptophan residues in peptides and proteins. PubMed. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Gunther, G., et al. (2014). Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals. RSC Advances, 4(96), 53586-53594.
- Journal of Peptide Science. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. 26(6), e3251.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- Chait, B. T., & Field, F. H. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395.
- Fields, C. G., & Fields, G. B. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research, 42(1), 58-63.
- Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Techniques in Protein Chemistry VI, 501-508.
- Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(20), 2739-2742.
- Löw, M., & Kisfaludy, L. (1979). Solid-phase synthesis of tryptophan-containing peptides.
- Wang, Y., et al. (2005). A Systematical Analysis of Tryptic Peptide Identification with Reverse Phase Liquid Chromatography and Electrospray Ion Trap Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(4), 459-471.
- The Nest Group, Inc. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
- 13. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemcoplus.co.jp [chemcoplus.co.jp]
- 18. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Alkylation of the Indole Nucleus in 5-Chlorotryptophan
Prepared by: Your Senior Application Scientist Team
Welcome to the technical support guide for the alkylation of 5-chlorotryptophan. This document is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and modification of tryptophan analogs. Alkylated tryptophans are crucial scaffolds in numerous pharmacologically active compounds, and understanding the nuances of their synthesis is key to success. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm planning to alkylate 5-chlorotryptophan. What are the most critical initial considerations?
A1: The three most critical factors to address before starting your experiment are protection strategy, regioselectivity, and reaction conditions.
-
Protection Strategy: 5-Chlorotryptophan is a trifunctional molecule (amine, carboxylic acid, and indole). The α-amino group is highly nucleophilic and will compete with the indole nitrogen. Therefore, it is essential to protect both the α-amino and carboxylic acid groups to ensure the reaction occurs selectively on the indole nucleus.
-
Regioselectivity (N1 vs. C3): The indole ring has two primary nucleophilic sites: the N1 (indole nitrogen) and the C3 carbon. C3 is often more nucleophilic in neutral indole, leading to a common side reaction.[1] Your choice of base and reaction conditions will be the primary determinant of the N1 vs. C3 alkylation ratio.
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent are all interdependent and will dictate the outcome, yield, and purity of your reaction. Anhydrous (dry) conditions are crucial, especially when using strong bases.[1]
Q2: Which protecting groups are recommended for the α-amino and carboxylic acid functions of 5-chlorotryptophan?
A2: The choice of protecting group is critical and depends on your overall synthetic route and the desired deprotection conditions.
-
For the α-Amino Group:
-
Boc (tert-Butyloxycarbonyl): Widely used, stable under many conditions, and typically removed with mild to strong acids (e.g., TFA).
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Common in peptide synthesis, it is stable to acid but readily cleaved by a base (e.g., piperidine).[2]
-
-
For the Carboxylic Acid Group:
-
Methyl or Ethyl Esters: Easily formed and stable. They can be hydrolyzed under basic conditions (e.g., LiOH, NaOH). These esters also improve the solubility of the tryptophan derivative in organic solvents.
-
A common strategy is to start with commercially available H-Trp(5-Cl)-OMe (the methyl ester) and then protect the α-amino group with Boc anhydride (Boc₂O).
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |
| α-Amino | tert-Butyloxycarbonyl | Boc | Acidic (TFA, HCl in Dioxane) |
| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., 20% Piperidine in DMF) |
| Carboxylic Acid | Methyl Ester | -OMe | Basic Hydrolysis (LiOH, NaOH) |
| Carboxylic Acid | Benzyl Ester | -OBn | Hydrogenolysis (H₂, Pd/C) |
| Indole Nitrogen | tert-Butyloxycarbonyl | Boc | Acidic (TFA)[3] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the alkylation of the 5-chlorotryptophan indole nucleus.
Issue 1: Poor N1-Selectivity / Significant C3-Alkylation Product
Q: My reaction is producing a mixture of N1- and C3-alkylated products, with the C3 isomer being a major contaminant. How can I improve N1-selectivity?
A: This is the most common challenge in indole alkylation. The key is to make the indole nitrogen (N1) a significantly better nucleophile than the C3 carbon.
Causality & Solutions:
-
Incomplete Deprotonation: If the indole N-H is not fully deprotonated, the reaction can proceed through a pathway that favors C3 alkylation.[1] The neutral indole is more nucleophilic at C3.
-
Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH).[1] These bases are strong enough to irreversibly and completely deprotonate the indole N-H (pKa ≈ 17 in DMSO) to form the indolide anion. This anion is kinetically favored to react at the N1 position.
-
-
Choice of Base and Solvent: The reaction environment plays a huge role.
-
Temperature: Reaction temperature can influence the regioselectivity.
-
Solution: In some systems, higher temperatures (e.g., 80 °C) can favor N-alkylation.[1] However, this should be optimized for your specific substrate, as higher temperatures can also lead to side products.
-
Caption: Controlling N1 vs. C3 alkylation selectivity.
Issue 2: Formation of Dialkylated Products
Q: I am observing a product with a mass corresponding to the addition of two alkyl groups. How do I prevent this?
A: Dialkylation (typically at N1 and C3) occurs when the mono-alkylated product reacts again. This is common with highly reactive alkylating agents or under forcing conditions.
Causality & Solutions:
-
Stoichiometry: Using a large excess of the alkylating agent drives the reaction towards multiple alkylations.
-
Reaction Time & Temperature: Longer reaction times and higher temperatures provide more opportunity for over-alkylation.
-
Solution: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed and the desired mono-alkylated product is dominant, quench the reaction. Lowering the temperature may also slow the rate of the second alkylation more than the first.[1]
-
Issue 3: Low or No Conversion of Starting Material
Q: My reaction has stalled, and I'm recovering mostly unreacted starting material. What's wrong?
A: Low conversion usually points to issues with reagents or reaction setup.
Causality & Solutions:
-
Moisture: Strong bases like NaH react violently with water. Any moisture in your solvent or on your glassware will quench the base, preventing deprotonation of the indole.
-
Solution: Ensure your solvent is anhydrous and that your glassware is oven or flame-dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
Insufficient Basicity: The chosen base may not be strong enough to deprotonate the indole N-H effectively.
-
Solution: If using a weaker base like K₂CO₃ with low success, switch to a stronger base like NaH, KH, or Cs₂CO₃.[4]
-
-
Poor Solubility: If any of the reagents (the protected tryptophan, base, or alkylating agent) are not soluble in the chosen solvent, the reaction will be slow or incomplete.
-
Solution: Ensure your protected tryptophan derivative is fully dissolved before adding the base. If solubility is an issue, consider a different solvent system (e.g., DMF, DMSO, NMP).
-
-
Inactive Alkylating Agent: The alkylating agent may have degraded.
-
Solution: Use a fresh bottle of the alkylating agent or purify it before use.
-
Caption: Troubleshooting logic for low reaction conversion.
Key Experimental Protocols
Disclaimer: These protocols are general guidelines. Optimization for specific substrates and alkylating agents is recommended. All operations involving strong bases and anhydrous solvents should be performed under an inert atmosphere.
Protocol 1: General Procedure for N1-Alkylation of Boc-Trp(5-Cl)-OMe
This protocol details the N1-alkylation using sodium hydride and an alkyl halide.
Materials:
-
Boc-Trp(5-Cl)-OMe (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of nitrogen.
-
Base Preparation: To the flask, add anhydrous DMF. Carefully add the NaH dispersion. Stir the suspension at 0 °C (ice bath).
-
Substrate Addition: Dissolve Boc-Trp(5-Cl)-OMe in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 2-12 hours).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated product.
Protocol 2: Reaction Monitoring by HPLC
Purpose: To quantitatively track the consumption of starting material and the formation of N1- and C3-alkylated products.
Typical Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA.
-
Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm and 220 nm.[5]
Procedure:
-
Sample Preparation: At various time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (~10-20 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 30% acetonitrile/water). This stops the reaction and dilutes the sample for analysis.
-
Analysis: Filter the diluted sample through a 0.22 µm syringe filter and inject it into the HPLC system.
-
Quantification: By comparing the peak areas of the starting material and products over time, you can determine the reaction rate, conversion, and the ratio of N1 to C3 isomers.[5]
References
- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation - Benchchem.
- Junk, L., Papadopoulos, E., & Kazmaier, U. (2021). Tryptophan N1-Alkylation: Quick and Simple Access to Diversely Substituted Tryptophans. Synlett.
- Optimizing reaction conditions for N-alkylation of indoles - Benchchem.
- Junk, L., Papadopoulos, E., & Kazmaier, U. (2021). Tryptophan N1-Alkylation: Quick and Simple Access to Diversely Substituted Tryptophans. Scilit.
- Potukuchi, H. K., & Bach, T. (2013). Selective C-2 alkylation of tryptophan by a Pd(II)/norbornene-promoted CH activation reaction. The Journal of Organic Chemistry.
- A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. ResearchGate.
- Junk, L., Papadopoulos, E., & Kazmaier, U. (2021). Tryptophan N1-Alkylation: Quick and Simple Access to Diversely Substituted Tryptophans. ResearchGate.
- Han, Y., et al. (2018). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis.
- Amino Acid Derivatives for Peptide Synthesis - AAPPTec.
- Ghorai, S., et al. (2020). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC.
- Shu, W., et al. (2016). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Kisfaludy, L., et al. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. Google Patents.
- Bloom, S., et al. (2023). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. PubMed.
- Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. ACS Publications.
- Monitoring the March of Molecules: A Comparative Guide to HPLC and Alternative Methods for Tracking Fischer Indole Synthesis - Benchchem.
- Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. Europe PMC.
- Bloom, S., et al. (2023). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. PMC.
- Chen, Y.-R., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace.
- Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences.
- Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Portal.
- Bader, C. D., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Troubleshooting Guide. Phenomenex.
- Li, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC.
- De, S., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC.
- Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Organic Chemistry Portal.
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI.
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed.
- Gini, A., et al. (2022). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PubMed Central.
- Bader, C. D., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. PMC.
- Bader, C. D., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Application Notes and Protocols for the N-alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone - Benchchem.
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Technical Support Center: Scavenger Removal from 5-Chlorotryptophan Peptides
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the purification of synthetic peptides containing 5-chlorotryptophan (5-Cl-Trp). The unique electronic properties of this modified amino acid can influence peptide behavior during solid-phase peptide synthesis (SPPS), particularly during the final cleavage and workup stages. This resource provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommended procedures to ensure you obtain a high-purity final product.
Introduction: The Challenge of 5-Chlorotryptophan and Scavengers
The synthesis of peptides containing tryptophan residues is notoriously challenging due to the indole side chain's susceptibility to alkylation by reactive carbocations.[1] These carbocations are generated from side-chain protecting groups (e.g., tert-butyl from Boc, Pbf) and resin linkers during the final trifluoroacetic acid (TFA)-mediated cleavage step.[1][2] The incorporation of an electron-withdrawing chlorine atom at the 5-position of the indole ring modifies its reactivity, yet the risk of side reactions remains.
To mitigate this, "scavengers" are added to the cleavage cocktail. These are nucleophilic reagents designed to trap, or "scavenge," the harmful electrophilic species.[3] While essential for preserving the integrity of the 5-Cl-Trp residue, these scavengers must be thoroughly removed from the crude peptide. Residual scavengers can interfere with downstream applications, complicate purification, and lead to inaccurate yield and purity assessments. This guide focuses on the effective removal of these necessary evils.
Frequently Asked Questions (FAQs)
Q1: What are the most common scavengers and why are they necessary for 5-Cl-Trp peptides?
A1: During TFA cleavage, protecting groups like tert-butyl (tBu) and trityl (Trt) form stable carbocations. The indole ring of tryptophan, even when modified, is a prime target for electrophilic attack by these cations.[2] Scavengers are added to the TFA cocktail to intercept them. For peptides containing 5-Cl-Trp, a standard, effective cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.
-
Triisopropylsilane (TIS): Primarily scavenges trityl cations and reduces oxidation. It is highly effective and generally easy to remove due to its volatility and solubility in ether.[4]
-
Water: Acts as a scavenger for tert-butyl cations. A small percentage (2.5-5%) is typically sufficient.[4]
-
Dithiols (EDT/DODT): 1,2-ethanedithiol (EDT) or the less odorous 3,6-dioxa-1,8-octanedithiol (DODT) are used, especially if the sequence also contains residues like Cys or Met, to prevent oxidation and scavenge various cations.[5] However, they are often the source of persistent odors and purification challenges.
Using a Boc protecting group on the indole nitrogen of the tryptophan derivative (e.g., Fmoc-Trp(Boc)-OH) is a primary strategy to shield it from alkylation during synthesis and cleavage.[1]
Q2: How can I tell if I have residual scavengers in my peptide sample?
A2: There are several tell-tale signs:
-
Physical Appearance: The precipitated peptide appears oily, gummy, or sticky instead of a crisp, white powder, even after several ether washes.[6] This is often due to trapped scavengers or scavenger-adducts.
-
Odor: A strong, unpleasant sulfurous smell is a clear indicator of residual thiol scavengers like EDT or DODT.[5]
-
Analytical Data (HPLC/MS):
-
HPLC: You may observe large, broad, or late-eluting peaks in your chromatogram, especially near the end of the gradient, which can be associated with scavengers like thioanisole or trityl alcohol.[6]
-
Mass Spectrometry: The presence of unexpected masses, such as the target peptide mass +56 Da, can indicate tert-butylation.[7] Other adducts corresponding to scavenger fragments may also be detected.
-
Q3: Is diethyl ether the only choice for precipitation? Are there alternatives?
A3: Diethyl ether (DEE) is the most common choice. However, methyl tert-butyl ether (MTBE) is also widely used. It's important to note that under the highly acidic conditions of the cleavage cocktail, MTBE can generate tert-butyl cations, which can then alkylate sensitive residues.[7] For peptides rich in aromatic residues like 5-Cl-Trp, DEE is often the safer choice to avoid this side reaction.[7] More recently, greener solvents like cyclopentyl methyl ether (CPME) have been explored and shown to be effective for precipitating a range of peptides without causing alkylation side reactions.[8]
Troubleshooting Guide: From Oily Pellets to Phantom Peaks
This section addresses specific problems you might encounter during the workup of your 5-Cl-Trp peptide.
Problem 1: My peptide precipitated as a sticky oil or gum, not a solid.
This is the most frequent issue and is typically caused by the peptide's hydrophobicity being altered by the 5-Cl-Trp residue, or by trapped scavengers and organic solvents.
Causality Checklist & Solutions:
-
Insufficient Washing: The initial washes may not have been sufficient to remove all scavengers.
-
Solution: Increase the number of cold diethyl ether washes. After pelleting the peptide by centrifugation, decant the ether, add fresh, ice-cold ether, and vigorously break up the pellet using a spatula or vortexer (a process called trituration). This mechanical action is crucial for exposing new surfaces and washing away trapped impurities. Repeat this process at least 3-5 times.[9]
-
-
Residual TFA: Trace amounts of TFA can keep the peptide partially solvated.
-
Solution: After collecting the filtrate from the resin, you can reduce its volume by ~70-80% using a rotary evaporator (at a temperature below 40°C) before precipitating in ether.[2] This minimizes the amount of acid carried over.
-
-
Hydrophobic Nature: Peptides containing modified residues can be inherently "sticky" or more soluble in ether than expected.
-
Solution 1: Ensure the diethyl ether is ice-cold (store at -20°C before use) to maximize precipitation.[4] Perform the precipitation and centrifugation in pre-chilled tubes.
-
Solution 2: If the peptide remains oily, consider a final wash with a more polar solvent in which the peptide is insoluble but the scavengers are, such as cold methyl tert-butyl ether (MTBE) or a mixture of ether and hexane. Always test this on a small aliquot first.
-
Solution 3: After the final wash and decanting, dry the crude material thoroughly under a high vacuum or by lyophilization.[6] Removing all residual solvents can often transform an oily substance into a manageable powder.
-
Problem 2: My peptide has a persistent, strong sulfur odor.
This is a clear sign of residual dithiol scavengers like EDT or DODT. These compounds have low volatility and can be difficult to remove completely by simple washing.
Causality Checklist & Solutions:
-
Thiol Adherence: Thiols can physically adsorb to the peptide.
-
Solution: Perform extra trituration steps during the ether wash. The mechanical disruption is key. A final wash with a different non-polar solvent like cold hexane can sometimes help.
-
-
Scavenger Choice: While DODT is less odorous than EDT, both can be persistent.[5]
-
Future Prevention: For sequences that do not contain Cys or Met, consider if a thiol scavenger is truly necessary. A simple TFA/TIS/H₂O (95:2.5:2.5) cocktail is often sufficient, especially when using Fmoc-Trp(Boc)-OH.[3]
-
Problem 3: My HPLC shows a messy chromatogram and MS reveals unexpected adducts.
This indicates that side reactions occurred during cleavage, or scavengers were not fully removed.
Causality Checklist & Solutions:
-
Alkylation: The 5-Cl-Trp residue was alkylated by carbocations.
-
Solution: This cannot be fixed post-cleavage. For future syntheses, ensure you are using Fmoc-5-Cl-Trp(Boc)-OH to protect the indole nitrogen.[1] Also, confirm your scavenger cocktail is appropriate and freshly prepared. TIS is particularly crucial for scavenging cations that lead to these adducts.[9]
-
-
Scavenger Peaks: Peaks corresponding to thioanisole, phenol, or trityl alcohol are present.[6]
-
Solution: Re-precipitate the peptide. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and precipitate it again into a large volume of cold diethyl ether. This can effectively remove many of these non-covalently bound impurities.[6]
-
-
Incomplete Deprotection: Some protecting groups (like Pbf on Arginine) may not be fully removed.
-
Solution: Peptides with multiple Arg(Pbf) residues may require longer cleavage times (up to 3-4 hours).[9] If you suspect incomplete deprotection, you can re-subject the crude peptide to the cleavage cocktail, but this is a last resort as it can degrade the peptide.
-
Core Experimental Protocols
Protocol 1: Standard Cleavage and Scavenger Removal
This protocol is a robust starting point for most 5-Cl-Trp containing peptides synthesized using Fmoc-5-Cl-Trp(Boc)-OH.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash with dichloromethane (DCM) (3 x 1 mL) and dry under a stream of nitrogen.[9]
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. A common choice is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail.[9]
-
Cleavage Reaction: Add the cocktail to the resin. Agitate gently at room temperature for 2-3 hours.[9]
-
Peptide Filtration: Filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[5]
-
Precipitation: In a separate 50 mL tube, add ~20 mL of ice-cold diethyl ether. Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white peptide precipitate should form.[9]
-
Isolation and Washing:
-
Centrifuge the mixture (e.g., 3500 rpm for 5 min) to pellet the peptide.[4]
-
Carefully decant the ether supernatant.
-
Add ~20 mL of fresh cold ether. Use a spatula to break up the pellet completely (triturate). Vortex vigorously for 30-60 seconds.
-
Centrifuge and decant again. Repeat this wash and trituration step at least three more times.[9]
-
-
Drying: After the final decantation, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide, ready for analysis.[9]
Protocol 2: Analytical Verification by RP-HPLC
This protocol allows you to assess the purity of your crude peptide and detect residual impurities.
-
Sample Preparation: Dissolve a small amount of the dried crude peptide in a suitable diluent. A good starting point is the initial mobile phase (e.g., 95% water, 5% acetonitrile, with 0.1% TFA). If solubility is an issue, a small amount of DMSO or DMF can be used, followed by dilution.[6][10]
-
HPLC Conditions (Typical):
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in deionized water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A linear gradient from 5% to 95% Buffer B over 20-30 minutes is typical for screening.
-
Detection: UV at 214 nm or 220 nm (for the peptide bond).[9]
-
-
Data Analysis: Calculate the purity of the main peptide peak as a percentage of the total area of all peaks. Couple the HPLC to a mass spectrometer (LC-MS) to identify the masses of the main peak and any major impurities to confirm their identity (e.g., scavenger adducts, deletion sequences).[11]
Data & Visualization
Table 1: Properties of Common Scavengers
| Scavenger | Target Species | Boiling Point (°C) | Key Characteristics & Removal Notes |
| Triisopropylsilane (TIS) | Trityl, Pbf cations | 160 | Volatile, soluble in ether. Effectively removed by standard ether washes.[4] |
| Water | tert-butyl cations | 100 | Essential for preventing t-butylation. Easily removed during lyophilization.[2] |
| 1,2-Ethanedithiol (EDT) | Cations, reduces oxidation | 146 | Highly effective but malodorous. Can be difficult to remove; requires extensive washing.[4] |
| 3,6-Dioxa-1,8-octanedithiol (DODT) | Cations, reduces oxidation | 269 | Low-odor alternative to EDT.[5] High boiling point makes it harder to remove by evaporation; relies heavily on ether washing. |
| Thioanisole | Pbf cations, protects Trp | 188 | Aids in Arg(Pbf) removal. Can be persistent; may appear as a late-eluting peak in HPLC.[2] |
Diagrams
Caption: Standard workflow for peptide cleavage and scavenger removal.
Caption: Decision tree for troubleshooting common purification issues.
References
- American Peptide Society. (n.d.). Tips & Tricks.
- ResearchGate. (2015, May 22). Peptide precipitation in ether?
- García-Martín, F., et al. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science, 13(11), 739-742.
- García-Ramos, Y., et al. (2018). Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis. Green Chemistry, 20(14), 3244-3249.
- Stathopoulos, P., et al. (2006). Decomposition of the resin linkers upon the TFA cleavage of the peptides in the Fmoc strategy. Journal of Peptide Science, 12(4), 247-253.
- Rehman, M. M.-U.-., Jabeen, A., & Mariya, M. (2023). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 1–11.
- CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
- Rehman, M. M.-U.-., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.
- ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Jad, Y. E., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(1), 77-84.
- Vágner, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39019-39024.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Szepesi, G. (1992). Separation and detection techniques for peptides and proteins in stability research and bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 987-992.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. cem.de [cem.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. upf.edu [upf.edu]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. almacgroup.com [almacgroup.com]
Technical Support Center: Purification Strategies for Peptides Containing 5-Chlorotryptophan
Welcome to the technical support center for the purification of synthetic peptides incorporating 5-chlorotryptophan (5-Cl-Trp). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the synthesis and purification of these modified peptides. The introduction of a chloro- group to the tryptophan indole ring significantly alters the amino acid's physicochemical properties, impacting everything from synthesis side reactions to final purification. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield for your 5-Cl-Trp-containing peptides.
Section 1: Understanding the Unique Chemistry of 5-Chlorotryptophan in Peptides
The incorporation of 5-chlorotryptophan into a peptide sequence introduces several key characteristics that must be considered during synthesis and purification:
-
Increased Hydrophobicity: The chlorine atom significantly increases the hydrophobicity of the tryptophan side chain. This has a direct impact on the peptide's behavior during reverse-phase high-performance liquid chromatography (RP-HPLC), generally leading to longer retention times. This increased hydrophobicity can also contribute to challenges with peptide solubility and a higher propensity for aggregation.[1][2]
-
Electron-Withdrawing Effects: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the indole ring. This may alter its susceptibility to common side reactions observed with unmodified tryptophan, such as oxidation and alkylation during acidic cleavage.
-
Altered Biological Activity: Halogenation is a common strategy to enhance the biological properties of peptides, including increased metabolic stability and binding affinity.[3]
Section 2: Troubleshooting Guide for Purification of 5-Cl-Trp Peptides
This section addresses specific issues that may arise during the purification of peptides containing 5-chlorotryptophan in a question-and-answer format.
Synthesis and Cleavage Issues
Question 1: My crude peptide shows a complex mixture of peaks on the analytical HPLC, with many close to the main product peak. What are the likely side products and how can I minimize them?
Answer: A complex crude product profile when synthesizing 5-Cl-Trp-containing peptides often points to side reactions occurring during solid-phase peptide synthesis (SPPS) and/or the final cleavage and deprotection step. The primary culprits are typically related to the reactivity of the indole ring.
Potential Side Products:
-
Alkylation of the Indole Ring: During the final cleavage with trifluoroacetic acid (TFA), carbocations are generated from the removal of side-chain protecting groups (e.g., Boc, tBu) and from the resin linker itself (especially with Wang resin).[4] These reactive cations can attack the electron-rich indole ring of tryptophan, leading to alkylated adducts. While the chlorine at the 5-position is electron-withdrawing, the indole ring remains susceptible to this side reaction.
-
Oxidation: The tryptophan indole ring is prone to oxidation, which can be exacerbated by prolonged exposure to acidic conditions during cleavage.[5]
-
Dehalogenation: While not extensively documented for 5-chlorotryptophan in standard Fmoc-SPPS conditions, dehalogenation can be a concern with certain halogenated aromatic compounds under harsh acidic or basic conditions.
-
Incomplete Deprotection: Standard impurities such as truncated or deletion sequences will also be present.[6]
Troubleshooting and Prevention Strategies:
-
Protect the Indole Nitrogen: The most effective way to prevent alkylation and other side reactions on the indole ring is to use a protecting group. During Fmoc-SPPS, the use of Fmoc-Trp(Boc)-OH is the standard and highly recommended strategy for unmodified tryptophan.[7] While specific data on Fmoc-5-Cl-Trp(Boc)-OH is scarce, applying this principle by using a Boc-protected 5-chlorotryptophan derivative is the most robust preventative measure.
-
Optimize the Cleavage Cocktail: The composition of your TFA cleavage cocktail is critical for scavenging the reactive carbocations.
-
For peptides without other sensitive residues: A standard cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a good starting point. TIS is an excellent scavenger for carbocations.
-
For peptides with other sensitive residues (e.g., Cys, Met): A more comprehensive cocktail like "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v) is recommended.[8]
-
-
Choose the Right Resin: If you are synthesizing a peptide with a C-terminal 5-Cl-Trp, consider using a 2-chlorotrityl chloride (2-CTC) resin instead of a Wang resin to avoid potential alkylation by the linker.[4]
-
Minimize Cleavage Time: Limit the exposure of the peptide to the strong acid by performing the cleavage for the minimum time required for complete deprotection (typically 1.5 to 3 hours).
Chromatographic Purification (RP-HPLC) Issues
Question 2: My 5-Cl-Trp peptide has very long retention times and shows poor peak shape (tailing or broadening) on my C18 column. How can I improve the chromatography?
Answer: The increased hydrophobicity of 5-chlorotryptophan is the primary reason for long retention times and potential peak shape issues.[1] Poor solubility and on-column aggregation can also contribute to these problems.
Troubleshooting and Optimization Strategies:
-
Adjust the Gradient Slope: For highly hydrophobic peptides, a shallower gradient can improve resolution between the target peptide and closely eluting impurities. Start with a broad scouting gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate elution concentration, and then run a shallower gradient around that point (e.g., a 1% per minute change).
-
Modify the Mobile Phase:
-
Increase Ion-Pairing Strength: If using TFA, ensure the concentration is sufficient (0.1%) for good peak shape. For very hydrophobic peptides, sometimes a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak sharpness, but be aware that it is not MS-compatible and can be difficult to remove from the column.
-
Change the Organic Modifier: While acetonitrile (ACN) is the most common organic modifier, switching to or adding isopropanol (IPA) or ethanol to the mobile phase can sometimes improve the solubility and chromatography of hydrophobic peptides.
-
-
Increase Column Temperature: Running the purification at an elevated temperature (e.g., 40-60 °C) can decrease mobile phase viscosity, improve peak efficiency, and reduce peptide secondary structure interactions with the stationary phase, often leading to sharper peaks.
-
Consider a Different Stationary Phase: If a standard C18 column is not providing adequate separation or peak shape, consider a column with a different stationary phase:
-
C8 or C4: These columns are less hydrophobic than C18 and will result in shorter retention times.
-
Phenyl-Hexyl: The phenyl chemistry can offer different selectivity for peptides containing aromatic residues like 5-Cl-Trp.
-
-
Optimize the Sample Injection: Ensure your peptide is fully dissolved before injection. If it is dissolved in a strong organic solvent like DMSO, inject the smallest volume possible to avoid solvent effects that can distort peak shape.
Question 3: My peptide seems to be aggregating and precipitating during purification, leading to low recovery. What can I do?
Answer: Aggregation is a common problem for hydrophobic peptides, and the presence of 5-chlorotryptophan can exacerbate this issue.[2]
Troubleshooting and Prevention Strategies:
-
Dissolution Strategy:
-
Initial Dissolution in Organic Solvent: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile is often necessary.[2]
-
Slow Dilution: Once dissolved, slowly add the aqueous buffer to the organic solution while vortexing. This prevents the peptide from crashing out of solution.
-
-
Use of Chaotropic Agents: If the peptide is intended for in vitro assays where refolding is possible, consider dissolving the crude peptide in a buffer containing a chaotropic agent like 6 M guanidine hydrochloride or 8 M urea. This will disrupt the secondary structures that lead to aggregation. The peptide can then be diluted and injected onto the HPLC.
-
Purification at Low pH: Performing the purification at a low pH (e.g., with 0.1% TFA) helps to keep the peptide protonated, which can disrupt intermolecular hydrogen bonding and reduce aggregation.
Section 3: FAQs for 5-Chlorotryptophan Peptide Purification
Q1: Do I need to use a protected form of 5-chlorotryptophan (e.g., Fmoc-5-Cl-Trp(Boc)-OH) in my synthesis?
A1: Yes, it is highly recommended. While the electron-withdrawing chlorine atom may slightly deactivate the indole ring compared to unmodified tryptophan, the risk of alkylation during TFA cleavage is still significant. Using an indole-protected version like Fmoc-5-Cl-Trp(Boc)-OH is the most robust strategy to prevent the formation of difficult-to-remove side products, ultimately simplifying your purification.[7]
Q2: Will the chlorine atom be stable during the synthesis and cleavage?
A2: The carbon-chlorine bond on an aromatic ring is generally stable under the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and the final cleavage with TFA. Dehalogenation is not a commonly reported side reaction under these conditions.
Q3: How will 5-chlorotryptophan affect the mass spectrometry analysis of my peptide?
A3: The presence of 5-chlorotryptophan will have a distinct isotopic signature in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), separated by approximately 2 Da. This will result in a characteristic M+2 peak with about one-third the intensity of the monoisotopic (M) peak for your peptide. This isotopic pattern is a powerful tool for confirming the successful incorporation of 5-chlorotryptophan. During MS/MS fragmentation, you may observe neutral losses or fragment ions that are specific to the chlorinated indole ring, which can aid in sequence confirmation.
Q4: What is the best initial solvent to try for dissolving my crude 5-Cl-Trp peptide?
A4: Due to the expected hydrophobicity, a good starting point is to try and dissolve a small amount of the peptide in a small volume of an organic solvent such as DMSO or acetonitrile.[9] Once dissolved, you can slowly dilute it with the aqueous mobile phase A (e.g., water with 0.1% TFA) to the desired concentration for injection. If the peptide precipitates, you may need to inject it in a higher percentage of organic solvent or use a chaotropic agent for initial dissolution.
Section 4: Key Experimental Protocols and Data Summaries
Table 1: Recommended Cleavage Cocktails for 5-Cl-Trp Peptides
| Peptide Composition | Recommended Cleavage Cocktail | Reagents (v/v/v) | Rationale |
| Contains 5-Cl-Trp, no other sensitive residues | TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | TIS is an effective scavenger for carbocations generated from tBu and other protecting groups. |
| Contains 5-Cl-Trp and Arg(Pbf/Pmc) | TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | TIS is also effective at scavenging byproducts from Pbf and Pmc cleavage. |
| Contains 5-Cl-Trp, Cys(Trt), and/or Met | Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for scavenging a wide range of reactive species and protecting multiple sensitive residues.[8] |
Protocol 1: General RP-HPLC Purification of a 5-Cl-Trp Peptide
-
Peptide Solubilization:
-
Weigh a small amount of the crude lyophilized peptide.
-
Add a minimal volume of DMSO to fully dissolve the peptide.
-
Slowly add mobile phase A (e.g., 0.1% TFA in water) dropwise while vortexing to dilute the sample to the desired concentration (e.g., 1-5 mg/mL). If precipitation occurs, try a higher initial ratio of organic solvent.
-
-
Chromatography System:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV at 220 nm and 280 nm.
-
-
Purification Method:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.
-
Injection: Inject the dissolved peptide.
-
Gradient: Apply a linear gradient. A good starting point is a gradient of 5% to 65% B over 60 minutes. This may need to be optimized (shallowed or steepened) based on the retention time of your specific peptide.
-
Fraction Collection: Collect fractions across the peak(s) of interest.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to determine their purity and confirm the identity of the peptide.
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Section 5: Visualization of Key Workflows
Diagram 1: Decision Workflow for Synthesis Strategy
Caption: Decision workflow for selecting the appropriate 5-Cl-Trp building block for SPPS.
Diagram 2: Troubleshooting Workflow for HPLC Purification
Caption: Troubleshooting workflow for common RP-HPLC issues with 5-Cl-Trp peptides.
References
- Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]
- Genome mining for the discovery of peptide halogenases and their biochemical characterization - PMC - PubMed Central. (2025, July 13). PubMed Central. [Link]
- Separation of Tryptophan Oxidized Peptides from Their Native Forms. (n.d.).
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). MDPI. [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science : an official publication of the European Peptide Society, 5(10), 457–461. [Link]
- Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-Trp(Boc)-OH: A Comprehensive Overview. [Link]
- ResearchGate. Side reactions during peptide synthesis including (A) epimerization and (B)
- SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
- Waters Corporation.
- Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
- Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. (2024). MDPI. [Link]
- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Aqueous solubility and membrane interactions of hydrophobic peptides with peptoid tags. (2004). PubMed. [Link]
- One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. (2018).
- ResearchGate. Common side reactions in peptide synthesis occurring on resin (a and b). [Link]
- A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. (2025, August 6).
- Solubility and Aggregation of Selected Proteins Interpreted on the Basis of Hydrophobicity Distribution. (2021). MDPI. [Link]
- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC - NIH. (n.d.).
- GenScript.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC - NIH. (n.d.).
- Solid-Phase Peptide Synthesis. (n.d.).
Sources
- 1. genscript.com [genscript.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mass Spectrometry of Halogenated Tryptophan Peptides
As a Senior Application Scientist, I've designed this technical support guide to provide you with comprehensive, field-proven insights into the mass spectrometry analysis of peptides containing halogenated tryptophan. This guide is structured to anticipate the challenges you may encounter and provide clear, actionable solutions.
The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto tryptophan residues in peptides presents unique challenges and opportunities in mass spectrometry. Whether for therapeutic development, proteomics research, or mechanistic studies, accurate analysis is paramount. This guide provides in-depth troubleshooting and frequently asked questions to navigate the complexities of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers have when embarking on the analysis of halogenated tryptophan peptides.
Q1: What are the expected mass shifts for halogenated tryptophan residues?
A1: The observed mass shift depends on the specific halogen and the number of halogen atoms incorporated. It's crucial to calculate the monoisotopic mass shift, not the average mass. The halogen replaces a hydrogen atom on the indole ring of tryptophan.
-
Table 1: Monoisotopic Mass Shifts for Halogenation of Tryptophan
| Halogen | Isotope | Monoisotopic Mass (Da) | Mass Shift (Da) |
| Hydrogen (replaced) | ¹H | 1.007825 | - |
| Fluorine | ¹⁹F | 18.998403 | +17.990578 |
| Chlorine | ³⁵Cl | 34.968853 | +33.961028 |
| Chlorine | ³⁷Cl | 36.965903 | +35.958078 |
| Bromine | ⁷⁹Br | 78.918337 | +77.910512 |
| Bromine | ⁸¹Br | 80.916291 | +79.908466 |
| Iodine | ¹²⁷I | 126.904473 | +125.896648 |
Note: The isotopic distribution for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in characteristic isotopic patterns in your mass spectra, which can be a powerful tool for identification.
Q2: How does halogenation affect the ionization efficiency of my peptide?
A2: Halogenation, particularly with more electronegative halogens like fluorine and chlorine, can alter the electronic properties of the peptide. This can sometimes lead to changes in ionization efficiency in electrospray ionization (ESI).[1][2] While there isn't a universal rule, peptides with increased nonpolar character may show enhanced ESI response.[3] It's advisable to empirically test and optimize ESI source parameters.[4]
Q3: Will standard proteomics database search software identify halogenated peptides?
A3: Not without proper configuration. Standard search algorithms like Sequest or Mascot are designed to look for common post-translational modifications (PTMs).[5] You must manually define the mass shift of the specific halogenation as a variable modification on tryptophan.[6] Failure to do so will result in the modified peptides not being identified.[7] Open modification searches can be a useful alternative for discovering unexpected modifications but may be less sensitive than a targeted search.[5][8]
Q4: Can I distinguish between different halogenated isomers (e.g., 5-chloro-Trp vs. 7-chloro-Trp) using mass spectrometry?
A4: Distinguishing between positional isomers based solely on mass is impossible as they are isobaric. While MS/MS fragmentation patterns might show subtle differences, this is often not definitive. To unambiguously identify the site of halogenation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy on the purified peptide are often required.[9] However, if you are working with a known enzyme that has specific regioselectivity, you can infer the position.[9][10]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Signal Intensity or No Peaks Detected
You've injected your halogenated peptide sample, but you see a weak signal, or worse, no peak at all in your chromatogram.
-
Possible Cause 1: Sample Preparation Issues. Contaminants from your sample matrix can suppress the ionization of your target peptide.[4] Salts and detergents are common culprits.
-
Possible Cause 2: Inefficient Ionization. The halogen modification may have altered the peptide's physicochemical properties, making it less amenable to ionization under standard conditions.
-
Possible Cause 3: Instrument Malfunction. A general loss of sensitivity could indicate a problem with the mass spectrometer itself.
-
Solution: Check for leaks in the gas lines and ensure proper gas flow.[14] Run a standard peptide mix (e.g., Pierce HeLa Protein Digest Standard) to verify the instrument's performance.[7] If the standard also shows poor signal, the issue is likely with the instrument and may require maintenance.[13]
-
Issue 2: Peptide Identified, but MS/MS Fragmentation is Poor or Uninformative
You can see the precursor ion for your halogenated peptide, but the MS/MS spectrum is of low quality, making sequence confirmation difficult.
-
Possible Cause 1: Insufficient Fragmentation Energy. Halogenated peptides may require different collision energies for optimal fragmentation compared to their unmodified counterparts.
-
Solution: Perform a collision energy optimization experiment. Acquire MS/MS spectra at a range of normalized collision energies (e.g., in 5-unit steps) to find the optimal setting for your specific peptide and instrument.
-
-
Possible Cause 2: Altered Fragmentation Pathways. The presence of a halogen can influence how the peptide backbone fragments.[15][16] For instance, collision-induced dissociation (CID) might lead to neutral losses of the halogen or parts of the tryptophan side chain.[17][18]
-
Solution: If using CID, be aware of potential neutral losses. If available, consider alternative fragmentation methods like Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD). HCD often produces a richer spectrum with better low-mass ion detection, which can be useful for PTM analysis.[19]
-
-
Possible Cause 3: Low Abundance of Precursor Ion. If the precursor ion intensity is low, the resulting MS/MS spectrum will also be of poor quality.
-
Solution: Refer back to "Issue 1" to improve the precursor ion signal. You can also try increasing the ion injection time for the MS/MS scan to accumulate more fragment ions, though this will decrease the number of MS/MS spectra acquired across a chromatographic peak.
-
Issue 3: Incorrect or Ambiguous Database Search Results
Your database search fails to identify the halogenated peptide, or it returns a low-confidence match.
-
Possible Cause 1: Incorrect Search Parameters. This is the most common reason for failed identification of modified peptides.[7]
-
Solution: Double-check that you have defined the halogenation as a variable modification on tryptophan with the correct monoisotopic mass shift. Ensure your precursor and fragment mass tolerances are appropriate for your instrument's mass accuracy.[5]
-
-
Possible Cause 2: Complex Spectra with Adducts. The presence of adducts (e.g., sodium, potassium) can complicate precursor mass determination, leading to incorrect database matches.[20][21][22]
-
Possible Cause 3: Unexpected Modifications. Your sample preparation or experimental conditions may have introduced other modifications (e.g., oxidation) in addition to halogenation.
-
Solution: Include other common variable modifications in your database search, such as oxidation of methionine. Alternatively, perform an open modification search to identify all potential mass shifts.[8]
-
Part 3: Experimental Protocols & Workflows
Protocol 1: Sample Preparation for LC-MS/MS
This protocol outlines the essential steps for preparing a purified halogenated peptide for analysis.
-
Resuspend the Peptide: Dissolve your lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.
-
Dilution: Create a working stock solution by diluting the peptide to a final concentration suitable for your instrument (typically in the low micromolar to high nanomolar range). The final solvent should be compatible with your LC mobile phase A (e.g., 0.1% formic acid in water).
-
Desalting (if necessary): If your sample contains salts from synthesis or buffers, use a C18 ZipTip or similar solid-phase extraction method for cleanup.[11]
-
LC-MS/MS Analysis: Inject the sample onto your LC-MS/MS system. A standard reversed-phase gradient using water and acetonitrile with 0.1% formic acid is a good starting point.[23]
Workflow for Troubleshooting Peptide Identification
The following diagram illustrates a logical workflow for diagnosing and solving issues with the identification of halogenated peptides.
Caption: Fragmentation of a peptide with halogenated tryptophan, showing b- and y-ion formation.
References
- Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 135–153. [Link]
- Smith, L. E., & Rogowska-Wrzesinska, A. (2020).
- Pevzner, P. A., Mulyukov, Z., Dancik, V., & Tang, C. L. (2001). Efficiency of Database Search for Identification of Mutated and Modified Proteins via Mass Spectrometry. Genome Research, 11(2), 290–299. [Link]
- Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The Challenge of Detecting Modifications on Proteins. Essays in Biochemistry, 64(1), 135–153. [Link]
- Boyle, A. L., & Lomas, L. (2012). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, Chapter 10, Unit 10.25. [Link]
- Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Semantic Scholar. [Link]
- BioPharmaSpec. (n.d.). Dealing with the challenges of post translational modification (PTMs).
- van Heel, A. J., et al. (2023). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Synthetic Biology. [Link]
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
- Macek, B., et al. (2011). LC-MS for the Identification of Post-Translational Modifications of Proteins. The Royal Society of Chemistry. [Link]
- Chick, J. M., et al. (2015). An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics. Nature Biotechnology, 33(7), 743–749. [Link]
- Wojtkiewicz, A. M., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 2(3), e388. [Link]
- DeMott, M. S., et al. (2023). Peptidic tryptophan halogenation by a promiscuous flavin-dependent enzyme. bioRxiv. [Link]
- Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. [Link]
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- PTF Onboarding. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
- Chi, H., et al. (2021). Enhancing Open Modification Searches via a Combined Approach Facilitated by Ursgal. Journal of Proteome Research, 20(3), 1647–1655. [Link]
- Ma, B. (2010). Data Analysis Strategies for Protein Modification Identification.
- Gessulat, S., et al. (2023). MS Ana: Improving Sensitivity in Peptide Identification with Spectral Library Search. Journal of Proteome Research, 22(3), 957–967. [Link]
- DeMott, M. S., et al. (2023). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv. [Link]
- ResearchGate. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives. Request PDF. [Link]
- van der Velden, N. S., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15637. [Link]
- Ogorzalek Loo, R. R., et al. (1992). Effects of anions on the positive ion electrospray ionization mass spectra of peptides and proteins. Journal of the American Society for Mass Spectrometry, 3(7), 695–705. [Link]
- Schmermund, L., et al. (2019). Enzymatic Late‐Stage Halogenation of Peptides. Chemistry – A European Journal, 25(3), 701–705. [Link]
- Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
- Cociorva, D., et al. (2005). Enhancing electrospray ionization efficiency of peptides by derivatization. Journal of the American Society for Mass Spectrometry, 16(10), 1595–1602. [Link]
- Kuhlmann, F. E. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC. [Link]
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- Mori, K., et al. (2019). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 144(12), 3782–3788. [Link]
- Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 73(19), 4632–4639. [Link]
- National Institute of Standards and Technology. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses.
- Fiehn Lab. (n.d.). MS Adduct Calculator.
- Elias, J. E., & Gygi, S. P. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra.
- Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429–1437. [Link]
- Smith, R. D., et al. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry, 62(9), 882–899. [Link]
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
- ResearchGate. (n.d.). Analysis of protein chlorination by mass spectrometry.
- Mallet, C. R., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples.
- Fujihara, A., et al. (2017). Enantioselective Collision-Activated Dissociation of Gas-Phase Tryptophan Induced by Chiral Recognition of Protonated L-Alanine Peptides. Origins of Life and Evolution of Biospheres, 47(2), 161–167. [Link]
- Vachet, R. W., & Glish, G. L. (2004). Mass spectrometry of peptides and proteins. TrAC Trends in Analytical Chemistry, 23(10-11), 639–653. [Link]
- Julian, R. R., et al. (2023). Radical-Initiated Photodissociation at Tryptophan Residues within Intact Proteins in the Gas Phase. Journal of the American Chemical Society. [Link]
Sources
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- 5. An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficiency of Database Search for Identification of Mutated and Modified Proteins via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
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- 11. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
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- 16. youtube.com [youtube.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. learning.sepscience.com [learning.sepscience.com]
- 21. acdlabs.com [acdlabs.com]
- 22. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc-5-chloro-L-tryptophan vs. Fmoc-L-tryptophan in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the incorporation of tryptophan (Trp) presents a persistent challenge. The inherent reactivity of its indole side chain makes it a frequent target for unwanted modifications, compromising the purity, yield, and biological activity of the final peptide. This guide provides an in-depth technical comparison between the standard, unprotected Fmoc-L-tryptophan and a chemically engineered alternative, Fmoc-5-chloro-L-tryptophan, offering a strategy to mitigate common synthetic pitfalls. We will explore the mechanistic rationale for the use of the halogenated derivative and present supporting experimental data to guide your selection of reagents for demanding peptide sequences.
The Tryptophan Conundrum in SPPS
The Achilles' heel of tryptophan in Fmoc-based SPPS is its electron-rich indole side chain.[1] During the final cleavage step, where the peptide is liberated from the resin and side-chain protecting groups are removed with strong acids like trifluoroacetic acid (TFA), a cascade of reactive electrophiles is generated.[1] Carbocations originating from protecting groups (e.g., tert-butyl from tBu groups or Pbf from arginine protection) and potentially from the resin linker itself can readily alkylate the nucleophilic indole ring.[1][2] This leads to a heterogeneous mixture of products that are often difficult to separate from the desired peptide, significantly impacting yield and purity.[1]
Furthermore, the indole ring is susceptible to oxidation, a process that can be exacerbated by acidic conditions and the presence of atmospheric oxygen, leading to the formation of various byproducts such as kynurenine derivatives.[3] The standard approach to circumvent these issues is to protect the indole nitrogen with an acid-labile tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH).[1][4] This protecting group shields the indole from electrophilic attack and reduces its susceptibility to oxidation.[1] However, this introduces additional cost and an extra synthetic step. This guide explores an alternative strategy: modifying the electronic properties of the indole ring itself.
A Tale of Two Tryptophans: Unprotected vs. 5-Chloro-Substituted
This guide focuses on a direct comparison between two commercially available tryptophan derivatives for Fmoc SPPS: the standard, unprotected Fmoc-L-tryptophan and the halogenated analog, This compound .
| Property | Fmoc-L-tryptophan | This compound |
| Molecular Formula | C₂₆H₂₂N₂O₄ | C₂₆H₂₁ClN₂O₄ |
| Molecular Weight | 426.46 g/mol | 460.91 g/mol |
| Side Chain Strategy | Unprotected Indole | Indole with 5-Chloro Substitution |
| CAS Number | 35737-15-6 | 1257849-07-2 |
The Mechanistic Advantage of the 5-Chloro Moiety
The introduction of a chlorine atom at the 5-position of the indole ring is a strategic chemical modification designed to enhance the stability of the tryptophan residue during SPPS. Chlorine is an electron-withdrawing group, and its presence on the indole ring has a significant impact on the ring's electron density. This electron-withdrawing effect deactivates the indole ring, making it less nucleophilic.
The reduced nucleophilicity of the 5-chloro-indole ring provides a crucial advantage during the acidic cleavage step of SPPS. The deactivated ring is less susceptible to electrophilic attack by carbocations that are prevalent in the cleavage cocktail. This, in turn, is expected to significantly reduce the formation of alkylated tryptophan side products.
A Comparative Experimental Workflow
To objectively assess the performance of this compound against the standard Fmoc-L-tryptophan, a model peptide synthesis was designed. The chosen model peptide, a short sequence known to be susceptible to tryptophan side reactions, is Ac-Ala-Gly-Trp-Leu-Arg-NH₂ . The presence of arginine, protected with the Pbf group, ensures a source of reactive carbocations upon cleavage, creating a challenging environment for the tryptophan residue.
Sources
A Comparative Guide to Fmoc-5-chloro-L-tryptophan and Fmoc-5-fluoro-L-tryptophan in Peptide Science
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Halogenated tryptophans, in particular, offer a powerful toolkit for modulating the physicochemical and biological properties of peptides. This guide provides an in-depth, objective comparison of two prominent halogenated tryptophan derivatives: Fmoc-5-chloro-L-tryptophan and Fmoc-5-fluoro-L-tryptophan. By examining their performance in peptide synthesis and their influence on the resulting peptide's characteristics, this document aims to empower scientists to make informed decisions in the design and synthesis of novel peptide-based therapeutics and research tools.
Introduction: The Rationale for Halogenating Tryptophan
The indole side chain of tryptophan is a frequent participant in crucial biological interactions, including cation-π, π-π stacking, and hydrogen bonding. The introduction of a halogen atom at the 5-position of the indole ring can profoundly alter the electronic and steric properties of this versatile amino acid. This modification can lead to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles of the parent peptide.[1][2]
This compound and Fmoc-5-fluoro-L-tryptophan are two of the most commonly utilized building blocks for this purpose. The choice between a chloro or a fluoro substituent is not arbitrary and carries significant implications for both the synthetic process and the final application of the peptide. This guide will dissect these differences, providing experimental context and practical insights.
Physicochemical Properties: A Tale of Two Halogens
The fundamental differences between chlorine and fluorine dictate the distinct properties they impart to the tryptophan side chain.
| Property | This compound | Fmoc-5-fluoro-L-tryptophan |
| CAS Number | 1257849-07-2 | 908846-88-8 |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ | C₂₆H₂₁FN₂O₄ |
| Molecular Weight | 460.9 g/mol [3] | 444.45 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Halogen Properties | ||
| Electronegativity (Pauling) | 3.16 | 3.98 |
| Van der Waals Radius | 1.75 Å | 1.47 Å |
| Inductive Effect | Electron-withdrawing | Strongly electron-withdrawing |
| Steric Hindrance | Moderate | Minimal |
The higher electronegativity and smaller size of fluorine compared to chlorine lead to more pronounced electronic effects with less steric bulk. This seemingly subtle difference can have a cascading impact on peptide synthesis and biological function.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The success of incorporating these non-canonical amino acids hinges on their performance during the iterative cycles of solid-phase peptide synthesis.
Coupling Efficiency and Kinetics
While direct comparative kinetic studies are scarce, the general principles of peptide coupling provide a framework for understanding potential differences. The electron-withdrawing nature of both halogens can slightly decrease the nucleophilicity of the indole ring, potentially reducing the risk of certain side reactions.[4] However, the steric bulk of the amino acid itself is a more dominant factor in coupling efficiency.
Standard coupling reagents such as HBTU, HATU, and DIC/HOBt are generally effective for both derivatives.[1][5] For challenging sequences or aggregative peptides, more potent activators like HATU or the use of double coupling may be necessary to ensure complete incorporation.[6]
Experimental Workflow: Monitoring Coupling Efficiency
Caption: A standard workflow for a single coupling cycle in Fmoc-SPPS, including a checkpoint for reaction completion.
Fmoc Deprotection and Indole Ring Stability
The Fmoc group is reliably removed from both amino acids under standard basic conditions (e.g., 20% piperidine in DMF). The stability of the halogenated indole ring during repeated exposure to piperidine is a key consideration. While generally stable, prolonged exposure or harsh basic conditions could potentially lead to side reactions, although this is not commonly reported for 5-halogenated tryptophans.
Cleavage and Side-Chain Deprotection
The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are typically performed in strong acid, such as a cocktail containing trifluoroacetic acid (TFA).[3] The electron-rich indole ring of tryptophan is susceptible to alkylation by carbocations generated from other protecting groups (e.g., Pbf from arginine) during this step.[4][7] The electron-withdrawing halogen at the 5-position can mitigate this risk to some extent by deactivating the indole ring towards electrophilic attack.
Cleavage Cocktail Considerations:
A standard cleavage cocktail for tryptophan-containing peptides is Reagent K: TFA/phenol/water/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5). The scavengers in this mixture are crucial for quenching reactive electrophiles and preventing modification of the indole ring.[7]
Impact on Peptide Biophysical and Spectroscopic Properties
The introduction of a halogenated tryptophan can serve as a powerful biophysical probe and can subtly influence the structural and stability characteristics of a peptide.
Structural Perturbations and Stability
Due to its minimal steric footprint, 5-fluorotryptophan is often considered a conservative substitution that is less likely to cause significant structural perturbations. However, even this small change can impact peptide stability. For instance, in the context of a tryptophan zipper peptide, substitution with 5-fluorotryptophan at an edge position was found to slightly decrease the melting temperature, suggesting a subtle destabilizing effect in that specific structural context.
Spectroscopic Probes: The Power of ¹⁹F NMR
Fmoc-5-fluoro-L-tryptophan is particularly valuable for its application in ¹⁹F NMR spectroscopy.[8][9][10][11][12] The fluorine nucleus provides a sensitive and background-free signal that can report on the local environment, conformational changes, and ligand binding events.[8][9][10][11][12] The chemical shift of the ¹⁹F signal is highly sensitive to changes in the surrounding environment, making 5-fluorotryptophan an excellent probe for studying protein-protein and protein-ligand interactions.[8][9][10][11][12]
While less common, peptides containing 5-chlorotryptophan can also be studied by NMR to understand their structure and dynamics, though without the specific advantages of the ¹⁹F nucleus.[13]
Experimental Protocol: 1D ¹⁹F NMR Analysis of a 5-Fluorotryptophan-Containing Peptide
-
Sample Preparation: Dissolve the purified, lyophilized peptide containing 5-fluorotryptophan in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 10% D₂O) to a final concentration of 50-100 µM.
-
Instrument Setup: Utilize an NMR spectrometer equipped with a fluorine probe. Use an external standard, such as trifluoroacetic acid (TFA), for referencing the chemical shifts.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Typical parameters include a relaxation delay of 1.0 s and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the ¹⁹F resonance corresponding to the 5-fluorotryptophan residue. The chemical shift of this peak will be indicative of its local environment. Changes in this chemical shift upon addition of a binding partner can be used to monitor interactions.[8]
Influence on Biological Activity and Pharmacokinetic Properties
The ultimate goal of incorporating halogenated tryptophans is often to enhance the therapeutic potential of a peptide.
Modulating Biological Activity
Halogenation can either increase or decrease the biological activity of a peptide, depending on the specific interactions at the target receptor. A notable comparative study on nisin A variants demonstrated this context-dependent effect. The incorporation of 5-chlorotryptophan, 5-fluorotryptophan, or 5-bromotryptophan at a specific position resulted in altered antimicrobial activity spectra against different pathogens. Interestingly, the 5-fluorotryptophan analogue exhibited slightly higher activity than the parent peptide in some cases.[14] This highlights that the choice of halogen can be used to fine-tune the specificity and potency of a peptide therapeutic.
Enhancing Proteolytic Stability and Cell Permeability
A primary driver for halogenation is to improve the metabolic stability of peptides by sterically or electronically shielding cleavage sites from proteolytic enzymes. While the incorporation of fluorinated amino acids has been shown to increase proteolytic stability in some instances, this effect is not universal and depends on the specific enzyme and the position of the substitution relative to the cleavage site.[15][16]
Furthermore, modifying peptides with non-canonical amino acids can influence their cell permeability.[17][18][19] The increased lipophilicity imparted by halogenation can, in some cases, enhance passive diffusion across cell membranes, although this is also highly dependent on the overall peptide sequence and conformation.
Logical Flow: From Synthesis to Biological Evaluation
Caption: A comprehensive workflow from the selection of the halogenated tryptophan building block to the final in vivo evaluation of the resulting peptide.
Conclusion and Future Perspectives
Both this compound and Fmoc-5-fluoro-L-tryptophan are invaluable tools for the modern peptide chemist. The choice between them should be guided by the specific goals of the research.
-
Fmoc-5-fluoro-L-tryptophan is the superior choice when the intention is to use the halogen as a non-perturbative, sensitive probe for biophysical studies, particularly ¹⁹F NMR. Its minimal steric bulk makes it an excellent mimic of native tryptophan while providing a powerful spectroscopic handle.
-
This compound , with its larger size and different electronic properties, offers an alternative approach to modulating biological activity and metabolic stability. It can provide distinct structure-activity relationships compared to its fluoro counterpart and may be particularly useful in cases where a larger substituent is desired to disrupt a proteolytic cleavage site or to explore novel receptor interactions.
Future research would greatly benefit from direct, side-by-side comparisons of these two derivatives in a standardized peptide system to quantify differences in coupling kinetics, stability during synthesis, and their relative impacts on proteolytic degradation and cell permeability. Such data would provide a more granular understanding and further refine the rational design of next-generation peptide therapeutics.
References
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- Bagheri, M., Keller, S., & Dathe, M. (2011). Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides. Quarterly Reviews of Biophysics, 44(3), 323-369.
- Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195.
- Dalvit, C., & Vulpetti, A. (2019). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 62(6), 2826-2841.
- Takeuchi, K., & Wagner, G. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society.
- Huhmann, S., & Koksch, B. (2018). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. Journal of pharmaceutical sciences, 107(1), 223-231.
- Zhang, Y., et al. (2021). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of peptide science: an official publication of the European Peptide Society, 17(12), 811-817.
- Barwal, I., et al. (2016). Biophysical characterization by (a) intrinsic tryptophan fluorescence...
- Salwiczek, M., et al. (2012). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ChemMedChem, 7(6), 1084-1100.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Asante, V., & Mortier, J. (2018). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- St-Laurent, G., & Lajoie, G. A. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International journal of peptide and protein research, 42(1), 58-63.
- Shechter, Y., et al. (1978). Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide. Biochemistry, 17(21), 4591-4594.
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- Santos, I. C., et al. (2008). Comparative Study of Chemical Approaches to the Solid-Phase Synthesis of a Tumor-Seeking α-MSH Analogue. Journal of Peptide Science, 14(8), 954-961.
- Chen, Y. L., et al. (2022). Effect of the peptides on the membrane permeability of phytopathogenic...
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- BenchChem. (2025). a comparative analysis of different peptide synthesis methods.
- Vorherr, T. E. (2021). Important Considerations Related to Permeability of Peptides. CHIMIA International Journal for Chemistry, 75(6), 522-527.
- Ly, T., & Laskin, J. (2010). Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations. Journal of the American Society for Mass Spectrometry, 21(11), 1899-1909.
- A Reddit user. (2024). SPPS Kinetics/Stoichiometry. Reddit.
- Magzoub, M., et al. (2001). Tryptophan fluorescence study of the interaction of penetratin peptides with model membranes. Biochimica et biophysica acta, 1512(2), 295-307.
- Tan, X., et al. (2024).
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The Strategic Advantage of Halogenation: A Comparative Guide to the Biological Activity of Tryptophan-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Nature's Alphabet—Harnessing Halogens for Enhanced Peptide Therapeutics
In the quest for more potent and resilient peptide-based drugs, the strategic incorporation of non-canonical amino acids has emerged as a cornerstone of modern medicinal chemistry. Among these modifications, the halogenation of tryptophan residues represents a particularly powerful tool. This guide provides an in-depth comparison of the biological activities of peptides containing tryptophans modified with different halogens (Fluorine, Chlorine, Bromine, and Iodine). We will delve into the mechanistic underpinnings of how these subtle atomic changes can profoundly influence receptor affinity, metabolic stability, and overall therapeutic efficacy, supported by experimental data and detailed protocols.
The indole side chain of tryptophan is a frequent site for derivatization due to its significant role in molecular recognition and its low natural abundance. Halogenation, the substitution of a hydrogen atom with a halogen, can dramatically alter the physicochemical properties of the tryptophan residue.[1] This modification can enhance hydrophobicity, introduce the potential for halogen bonding—a specific type of noncovalent interaction—and sterically influence peptide conformation, all of which can be leveraged to fine-tune a peptide's biological profile.[2][3][4]
The Halogen Effect: How Atomic Properties Translate to Biological Function
The distinct properties of each halogen atom—electronegativity, size, and the ability to form halogen bonds—are the primary drivers of their differential effects on peptide activity. Understanding these properties is key to rationally designing peptides with desired biological outcomes.
-
Fluorine (F): The most electronegative and smallest of the halogens, fluorine's incorporation can significantly alter the electronic character of the indole ring.[5] While it is a poor halogen bond donor, its high electronegativity can influence local pKa values and electrostatic interactions, and in some cases, enhance metabolic stability.[6]
-
Chlorine (Cl): Larger than fluorine, chlorine introduces both steric bulk and the capacity for weak halogen bonding.[2][4] This combination can improve binding affinity by providing additional stabilizing interactions within a receptor pocket.
-
Bromine (Br): With greater polarizability and a stronger propensity for halogen bonding than chlorine, bromine is a popular choice for enhancing peptide activity.[2] Bromination is a common post-translational modification found in marine natural products, often linked to potent bioactivity.[5][7][8]
-
Iodine (I): As the largest and most polarizable of the stable halogens, iodine forms the strongest halogen bonds.[2] This can lead to substantial increases in binding affinity, although its large size can also introduce negative steric clashes if the receptor pocket is constrained.
The strength and directionality of halogen bonding can be tuned by changing the halogen atom (F << Cl < Br < I), offering a powerful tool for modulating peptide conformation and molecular recognition events.[2]
Comparative Analysis of Biological Activity
The introduction of halogenated tryptophans can lead to significant and varied improvements in the biological performance of peptides. Below, we compare these effects across several key parameters.
Receptor Binding Affinity and Selectivity
Halogenation is a well-established strategy to enhance the binding affinity and selectivity of peptides for their target receptors. The additional interactions afforded by the halogen atom, particularly halogen bonds and increased hydrophobic contacts, can stabilize the peptide-receptor complex.
A compelling example is the modification of cyclic RGD peptides, which target integrin receptors. Replacing a tryptophan with a 7-bromotryptophan was shown to double the affinity for the αvβ3 integrin and significantly increase selectivity over the α5β1 integrin.[9] This highlights how a single bromine atom can fine-tune the interaction landscape of a peptide, favoring one receptor subtype over another. Further studies on RGD peptides demonstrated that various halotryptophan substitutions consistently led to increased affinity for αvβ3 integrin.[9]
Table 1: Comparative Receptor Binding Affinities of Halogenated RGD Peptides
| Peptide Variant | Halogen Modification | Target Integrin | Relative Affinity (IC50, nM) | Selectivity Profile | Reference |
| c(RGDf(NMe)V)-Trp-OMe | Unmodified Tryptophan | αvβ3 | ~150 | Baseline | [9] |
| c(RGDf(NMe)V)-7-Br-Trp -OMe | 7-Bromotryptophan | αvβ3 | ~75 | Enhanced over α5β1 | [9] |
| c(RGDf(NMe)V)-7-Cl-Trp -OMe | 7-Chlorotryptophan | αvβ3 | Improved | Enhanced over α5β1 | [9] |
| c(RGDf(NMe)V)-7-I-Trp -OMe | 7-Iodotryptophan | αvβ3 | Improved | Enhanced over α5β1 | [9] |
Note: The table is a qualitative representation based on findings in the cited literature. Exact IC50 values can vary based on assay conditions.
The following diagram illustrates how a halogenated tryptophan can enhance peptide-receptor interactions through multiple mechanisms.
Caption: Halogenation enhances peptide-receptor binding via hydrophobicity, halogen bonding, and steric effects.
Antimicrobial Activity
Halogenation is a prominent feature in many naturally occurring antimicrobial peptides (AMPs), particularly those from marine organisms.[5][10] The introduction of halogens can increase the hydrophobicity of AMPs, which is often correlated with their ability to disrupt bacterial membranes.[10][11]
In a study on the lantibiotic nisin, replacing an isoleucine at position 1 with various 5-halogenated tryptophans resulted in altered antimicrobial specificity.[12][13] For instance, the 5-fluoro- and 5-chloro-tryptophan variants showed enhanced activity against one strain of S. aureus, while the 5-bromo-tryptophan variant was more potent against another.[12] This demonstrates that there is no universal "best" halogen; the optimal choice is often pathogen-specific and requires empirical testing.[13]
Table 2: Antimicrobial Activity (MIC, µM) of Halogenated Nisin Variants
| Nisin Variant (at position 1) | S. aureus LMG10147 | S. aureus ATCC12600 | E. faecium LMG11423 | B. cereus ATCC14579 | Reference |
| I1W (Tryptophan) | 0.47 | 0.94 | 0.94 | 0.47 | [12] |
| I1(5FW) | 0.23 | 1.88 | 1.88 | 0.47 | [12] |
| I1(5CW) | 0.23 | 1.88 | 1.88 | 0.47 | [12] |
| I1(5BW) | 0.47 | 0.47 | 0.94 | 0.23 | [12] |
MIC values represent the minimum inhibitory concentration. Lower values indicate higher potency. Bold values indicate improved activity over the I1W variant.
Metabolic Stability and Pharmacokinetics
A major hurdle in peptide drug development is their susceptibility to proteolytic degradation, leading to a short in vivo half-life.[14] Halogenation can improve metabolic stability by sterically hindering the approach of proteases to nearby peptide bonds.[6] The introduction of these unnatural amino acids can disrupt the recognition motifs required by proteolytic enzymes.[15]
For example, in a study on enkephalin analogs, halogenation of a phenylalanine residue (a structurally similar aromatic amino acid) significantly increased stability in plasma and brain homogenates.[16] Furthermore, the addition of chloro and bromo groups enhanced lipophilicity, which in turn improved in vitro blood-brain barrier permeability, a critical factor for centrally acting therapeutics.[16] While this study was not on tryptophan, the principles of increased steric bulk and lipophilicity are directly applicable.
Experimental Protocols
To facilitate the exploration of halogenated peptides in your own research, we provide the following validated experimental workflows.
Workflow for Synthesis and Evaluation of Halogenated Peptides
The diagram below outlines a typical workflow from peptide design and synthesis to comprehensive biological evaluation.
Caption: Experimental workflow for the development and testing of halogenated peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Halogenated Tryptophan Peptide
Rationale: This protocol describes the standard Fmoc/tBu-based SPPS method, which is highly compatible with the incorporation of commercially available halogenated tryptophan derivatives. The choice of protecting groups and coupling reagents is critical for achieving high yield and purity.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-L-5-bromotryptophan(Boc)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: a. Pre-activate the first Fmoc-amino acid (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling. d. Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. To incorporate the halogenated tryptophan, use Fmoc-L-5-bromotryptophan(Boc) in the appropriate cycle. The Boc group on the indole nitrogen provides protection against side reactions.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step removes the peptide from the resin and cleaves all side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry.
Protocol 2: In Vitro Proteolytic Stability Assay
Rationale: This assay assesses the peptide's resistance to degradation by enzymes found in biological fluids. Human plasma is used as a relevant biological matrix. The disappearance of the parent peptide over time is monitored by HPLC, allowing for the calculation of its half-life.
Materials:
-
Purified halogenated peptide and non-halogenated control peptide
-
Human plasma (anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA
-
Trichloroacetic acid (TCA)
-
Incubator/water bath at 37°C
-
HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in PBS.
-
Reaction Setup: a. Pre-warm an aliquot of human plasma to 37°C. b. To start the reaction, add the peptide stock solution to the plasma to achieve a final peptide concentration of 100 µg/mL. Mix gently.
-
Time-Point Sampling: a. Immediately withdraw a 50 µL aliquot (this is the t=0 time point). b. Incubate the remaining plasma-peptide mixture at 37°C. c. Withdraw 50 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: For each aliquot, immediately add 100 µL of 10% TCA to precipitate plasma proteins and stop enzymatic activity. Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Sample Analysis: a. Collect the supernatant from each sample. b. Analyze 50 µL of the supernatant by RP-HPLC. Use a gradient of water/0.1% TFA and ACN/0.1% TFA to separate the peptide from plasma components. c. Monitor the peptide's absorbance at 220 nm or 280 nm.
-
Data Analysis: a. Determine the peak area of the parent peptide at each time point. b. Normalize the peak areas to the t=0 sample (representing 100%). c. Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide. Compare the half-lives of the halogenated and non-halogenated peptides.
Conclusion and Future Outlook
The halogenation of tryptophan is a versatile and powerful strategy for optimizing the biological activity of therapeutic peptides. By carefully selecting the halogen (F, Cl, Br, or I) and its position on the indole ring, researchers can systematically modulate key pharmacological properties, including receptor affinity, selectivity, antimicrobial potency, and metabolic stability. Bromine and chlorine have proven particularly effective in enhancing receptor binding through a combination of steric, hydrophobic, and halogen bonding interactions. Fluorine can be useful for fine-tuning electronics and stability, while iodine offers the potential for the strongest halogen bonds.
The future of this field lies in the expanding toolkit of synthetic and biosynthetic methods for incorporating halogenated tryptophans. The development of promiscuous halogenase enzymes may one day allow for the late-stage halogenation of peptides, offering a bio-orthogonal approach to peptide modification.[17][18][19] As our understanding of the subtle interplay between halogen atoms and biological macromolecules deepens, the rational design of halogenated peptides will undoubtedly lead to the development of next-generation therapeutics with superior efficacy and safety profiles.
References
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- Zhang, M., et al. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products.
- Viennet, T., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry.
- Danelius, E., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate.
- D'Andrea, L. D., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
- Viennet, T., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry.
- Zhang, M., et al. (2024). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology.
- Li, J., et al. (2023). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry.
- Mendes, T. A., et al. (2021). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. National Institutes of Health.
- Hansen, P. R., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Infectious Diseases.
- Zhang, M., et al. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. NIH.
- Hansen, P. R., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Publications.
- Egleton, R. D., et al. (2000). The Effect of Halogenation on Blood-Brain Barrier Permeability of a Novel Peptide Drug. Journal of Pharmacology and Experimental Therapeutics.
- Zhang, M., et al. (2024). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. National Institutes of Health.
- D'Andrea, L. D., et al. (2022). Naturally occurring halogenated tryptophans. ResearchGate.
- D'Andrea, L. D., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Institutes of Health.
- Kretsch, A. M., et al. (2024). Peptidic tryptophan halogenation by a promiscuous flavin-dependent enzyme. bioRxiv.
- Kretsch, A. M., et al. (2024). Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme. ResearchGate.
- Puttkammer, B., et al. (2024). Enzymatic Late‐Stage Halogenation of Peptides. National Institutes of Health.
- Jeon, H., et al. (2022). Halogenation of Trp-FDHs with tryptophan. (a) Chemical structures of... ResearchGate.
- Kretsch, A. M., et al. (2024). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv.
- Kretsch, A. M., et al. (2024). (PDF) Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme. ResearchGate.
- Fugmann, T., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. National Institutes of Health.
- Scott, P. J. H. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.
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- Scott, P. J. H. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. National Institutes of Health.
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A Comparative Guide to the Stability of Peptides Containing 5-Chlorotryptophan vs. 5-Hydroxytryptophan
Introduction: The Critical Role of Tryptophan Analogs in Peptide Therapeutics
Tryptophan, with its unique indole side chain, is a cornerstone of peptide structure and function, often playing a pivotal role in mediating protein-protein interactions and receptor binding. However, the native tryptophan residue is also a liability, representing a primary site of oxidative degradation that can compromise the stability and therapeutic efficacy of peptide-based drugs.[1] To overcome this challenge, medicinal chemists frequently substitute natural tryptophan with synthetic analogs.
This guide provides an in-depth comparison of two common analogs: 5-chlorotryptophan (5-Cl-Trp) and 5-hydroxytryptophan (5-OH-Trp). While both modifications can alter a peptide's properties, they confer dramatically different stability profiles. We will explore the fundamental chemical differences that dictate their stability, compare their performance under chemical and metabolic stress, and provide validated experimental protocols for researchers to assess stability in their own peptide candidates. This guide is intended for drug development professionals seeking to make informed decisions on peptide modification to enhance stability and performance.
Foundational Physicochemical Differences
The stability of a modified peptide is rooted in the physicochemical properties of its constituent amino acids. The key distinction between 5-Cl-Trp and 5-OH-Trp lies in the electronic effect of the substituent at the 5-position of the indole ring.
-
5-Hydroxytryptophan (5-OH-Trp): The hydroxyl (-OH) group is a potent electron-donating group (EDG) . It enriches the indole ring with electron density through resonance, making the aromatic system more susceptible to electrophilic attack, particularly oxidation.[2] It is, in fact, a primary product of tryptophan oxidation.[3][4]
-
5-Chlorotryptophan (5-Cl-Trp): The chloro (-Cl) group is an electron-withdrawing group (EWG) . While it donates electrons weakly through resonance, its strong inductive effect dominates, withdrawing electron density from the indole ring.[2] This deactivation of the aromatic system renders it significantly more resistant to oxidative degradation.[5]
dot graph ERD { graph [rankdir="LR", splines=ortho, label="Figure 1: Electronic Effects on the Indole Ring", labelloc=b, fontname="Arial", fontsize=12]; node [shape=none, margin=0, fontname="Arial"];
} dot Caption: Electronic properties of 5-OH-Trp vs. 5-Cl-Trp.
These fundamental electronic differences are the primary predictors of the stability profiles detailed in the following sections.
| Property | 5-Hydroxytryptophan (5-OH-Trp) | 5-Chlorotryptophan (5-Cl-Trp) | Rationale & Implications |
| Electronic Effect | Electron-Donating (Activating) | Electron-Withdrawing (Deactivating) | The -OH group increases electron density in the indole ring, making it a prime target for oxidation. The -Cl group reduces electron density, shielding the ring from oxidative attack.[2] |
| Oxidative Stability | Low | High | 5-OH-Trp is an initial product of tryptophan oxidation and is readily degraded further. 5-Cl-Trp is highly resistant to common oxidative pathways. |
| Hydrophobicity | Less hydrophobic than Trp | More hydrophobic than Trp | The polar -OH group decreases hydrophobicity, while the -Cl group increases it. This can influence peptide folding, aggregation, and interaction with HPLC columns. |
| Metabolic Recognition | Potential substrate for enzymes in the serotonin pathway.[6] | Generally unrecognized by metabolic enzymes, leading to enhanced plasma stability.[5] | 5-OH-Trp is a natural human metabolite, whereas 5-Cl-Trp is a xenobiotic modification, making it more resistant to endogenous peptidases.[7][8] |
Table 1: Comparative Physicochemical Properties and Their Implications for Peptide Stability.
Chemical Stability: A Head-to-Head Comparison
Chemical degradation is a major hurdle in the formulation and storage of peptide therapeutics. Forced degradation studies, which expose a peptide to harsh conditions like pH extremes and oxidizing agents, are essential for identifying likely degradation pathways.[9][10]
Oxidative Stability: The Decisive Advantage of 5-Cl-Trp
Oxidation is the most significant chemical degradation pathway for tryptophan-containing peptides. The electron-rich indole ring is readily attacked by reactive oxygen species (ROS).
-
Peptides with 5-OH-Trp: These peptides exhibit poor stability in the presence of oxidizing agents (e.g., hydrogen peroxide, AAPH) or exposure to light and atmospheric oxygen. The electron-donating -OH group makes the indole ring highly susceptible to further oxidation, leading to a cascade of degradation products and a rapid loss of the parent peptide.
-
Peptides with 5-Cl-Trp: The incorporation of 5-Cl-Trp confers exceptional resistance to oxidation. The electron-withdrawing nature of the chlorine atom deactivates the indole ring, significantly slowing the rate of oxidative degradation. This modification is a key strategy for protecting peptides intended for long-term storage or use in environments where oxidative stress is a concern.[5]
pH Stability: Hydrolysis and Deamidation
While oxidation is the primary differentiator, stability across a range of pH values is also critical for formulation development. The main degradation pathways under pH stress are hydrolysis of the peptide backbone and deamidation of asparagine (Asn) and glutamine (Gln) residues.[10]
-
Acidic Conditions (pH 1-3): Both analogs are generally stable within the indole ring itself under acidic conditions. The primary risk to the peptide is the acid-catalyzed hydrolysis of sensitive peptide bonds, such as those adjacent to aspartic acid (Asp). The choice between 5-Cl-Trp and 5-OH-Trp has a negligible effect on this degradation pathway.
-
Basic Conditions (pH 10-12): Under basic conditions, the main risk is base-catalyzed deamidation and hydrolysis. The phenolic hydroxyl group of 5-OH-Trp (pKa ~10) will be deprotonated, which could potentially influence local conformation, but it does not inherently make the peptide backbone more labile. Similarly, 5-Cl-Trp is stable under these conditions. Stability is primarily dictated by the overall peptide sequence rather than the tryptophan modification.
| Stress Condition | Predicted Stability of 5-OH-Trp Peptide | Predicted Stability of 5-Cl-Trp Peptide | Primary Degradation Pathway |
| Oxidation (e.g., 0.1% H₂O₂) | Low | High | Indole ring oxidation |
| Acidic pH (e.g., 0.1 M HCl) | Moderate | Moderate | Peptide bond hydrolysis (sequence-dependent) |
| Basic pH (e.g., 0.1 M NaOH) | Moderate | Moderate | Deamidation, Racemization (sequence-dependent) |
| Photostability (UV/Vis Light) | Low to Moderate | High | Photo-oxidation of the indole ring |
Table 2: Summary of Predicted Chemical Stability Under Forced Degradation Conditions.
Metabolic Stability: Performance in Biological Matrices
For a therapeutic peptide to be effective in vivo, it must resist degradation by enzymes present in blood plasma and tissues. Metabolic stability is often the greatest challenge in peptide drug development.
-
Peptides with 5-OH-Trp: As a natural metabolite in the serotonin pathway, 5-OH-Trp and peptides containing it may be recognized by various enzymes, potentially leading to faster clearance.[6] While incorporation into a peptide backbone offers significant protection compared to the free amino acid, the inherent biological recognition can still lead to lower stability compared to a truly xenobiotic modification.
-
Peptides with 5-Cl-Trp: Halogenation is a well-established medicinal chemistry strategy to block sites of metabolism and enhance metabolic stability.[5] The 5-Cl-Trp residue is not recognized by most endogenous peptidases and proteases, leading to a significantly longer half-life in plasma and serum. This increased residence time is often critical for achieving a desired therapeutic effect.
Impact on Peptide Structure and Conformation
Substituting an amino acid can alter a peptide's secondary and tertiary structure, which may impact its biological activity.
-
5-OH-Trp: Studies have shown that replacing tryptophan with 5-OH-Trp often results in minimal perturbation of the peptide's overall structure and stability against denaturation.[11] The slight increase in polarity is generally well-tolerated without disrupting critical folding motifs like α-helices or β-sheets.
-
5-Cl-Trp: The increased hydrophobicity and bulk of the chlorine atom can have a more pronounced effect on peptide conformation. This can be either beneficial or detrimental. In some cases, it may enhance hydrophobic interactions that stabilize a desired structure; in others, it could disrupt a critical hydrogen bond network or binding pocket interaction. Therefore, when using 5-Cl-Trp, it is crucial to experimentally verify that the modification does not negatively impact the peptide's biological activity.
Experimental Protocols for Stability Assessment
Trustworthy data is the foundation of drug development. The following protocols provide robust, self-validating systems for comparing peptide stability.
dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124", fontsize=10];
} dot Caption: General workflow for comparative peptide stability assessment.
Protocol: Forced Oxidative Degradation Study
Objective: To compare the susceptibility of peptides containing 5-Cl-Trp and 5-OH-Trp to oxidative stress.
Methodology:
-
Preparation: Prepare 1 mg/mL stock solutions of each peptide in water.
-
Stress Condition: Dilute each peptide stock to 100 µg/mL in a solution of 0.1% hydrogen peroxide (H₂O₂). Causality: H₂O₂ is a common oxidizing agent used to simulate oxidative stress that a therapeutic might encounter during manufacturing, storage, or in vivo.
-
Control Condition: As a control, dilute each peptide stock to 100 µg/mL in water only.
-
Incubation: Incubate all solutions at room temperature, protected from light.
-
Timepoints: Collect aliquots at T=0, 1, 4, 8, and 24 hours.
-
Quenching: Immediately quench the reaction in the aliquots from the stress condition by adding an antioxidant (e.g., a small volume of concentrated methionine solution) to consume excess H₂O₂. This step is critical to prevent further degradation after the intended timepoint.
-
Analysis: Analyze all samples by UPLC-MS/MS. Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.[12]
-
Data Processing: Calculate the percentage of the parent peptide remaining at each timepoint relative to the T=0 sample. Plot the natural logarithm of the remaining percentage versus time to determine the degradation rate constant and calculate the half-life (t½).
Protocol: Plasma Stability Assay
Objective: To determine the metabolic stability and half-life of the modified peptides in a biologically relevant matrix.
Methodology:
-
Materials: Use pooled human plasma (heparinized) from a reputable commercial source. Allow it to thaw slowly on ice before use.
-
Preparation: Prepare a 1 mg/mL stock solution of each peptide in a minimal amount of DMSO, then dilute with water or PBS.
-
Reaction Setup: Pre-warm the plasma to 37°C in a water bath. In a microcentrifuge tube, add the peptide stock to the pre-warmed plasma to achieve a final peptide concentration of 5-10 µM. Causality: 37°C mimics physiological temperature. The peptide concentration should be low enough to ensure enzyme kinetics are not saturated.
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Timepoints: Collect aliquots at T=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching & Protein Precipitation: To stop the enzymatic reaction and prepare the sample for analysis, add 3 volumes of ice-cold acetonitrile containing an internal standard to each aliquot.[13] Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.[14]
-
Sample Preparation: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analysis: Quantify the remaining parent peptide in the supernatant using a validated LC-MS/MS method, normalizing the peak area of the analyte to the peak area of the internal standard.[15]
-
Data Processing: Calculate and plot the percentage of peptide remaining at each timepoint versus time to determine the half-life in plasma.
Conclusion and Recommendations
The choice between incorporating 5-chlorotryptophan or 5-hydroxytryptophan into a peptide therapeutic is not arbitrary; it is a critical design decision with profound implications for chemical and metabolic stability.
-
Choose 5-Chlorotryptophan (5-Cl-Trp) when the primary goal is to maximize stability. Its electron-withdrawing nature provides robust protection against oxidative degradation and blocks a key site of metabolism, making it the superior choice for peptides requiring a long shelf-life or extended half-life in vivo.
-
Consider 5-Hydroxytryptophan (5-OH-Trp) in applications where mimicking a natural state is important or when oxidative stability is not a primary concern. For example, it can be used as a spectroscopic probe to study protein structure and dynamics with minimal perturbation.[11] However, researchers must be aware of its inherent susceptibility to oxidation and potential for more rapid metabolic clearance.
Ultimately, the decision must be guided by empirical data. The protocols outlined in this guide provide a framework for generating the necessary stability data to justify the selection of one analog over the other, ensuring the development of robust and effective peptide therapeutics.
References
- Enzymatic Late‐Stage Halogenation of Peptides. (n.d.). PMC - NIH. [Link]
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Plasma Stability Assay. (n.d.).
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (n.d.). PLOS One. [Link]
- UPLC-MS/MS method development for peptide analysis. (2025, December 18). AMSbiopharma. [Link]
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.).
- Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (n.d.). PMC - NIH. [Link]
- Plasma Stability Assay. (n.d.). Domainex. [Link]
- Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. (n.d.). MDPI. [Link]
- The effect of the electron‐withdrawing and electron‐donating groups. (n.d.).
- 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. (2020, December 4).
- 5-hydroxytryptophan, a major product of tryptophan degradation, is essential for optimal replication of human parainfluenza virus. (2017, January 20). PMC - PubMed Central. [Link]
- Proteins & Peptides Forced Degradation Studies. (n.d.).
- Degradation of l-tryptophan and 5-HTP using E. coli cells. (n.d.).
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). LinkedIn. [Link]
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- Thermal stability of halogenase and flavin reductase enzymes determined... (n.d.).
- Ch12: Substituent Effects. (n.d.). University of Calgary. [Link]
- Effect of electron-donating and electron-withdrawing groups on the C=O bond. (2022, April 8). StackExchange. [Link]
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (n.d.).
- 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. (n.d.). MDPI. [Link]
- Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. (n.d.). ChemRxiv. [Link]
- Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020, July 10). PubMed. [Link]
- Peptidic Tryptophan Halogenation by a Promiscuous Flavin-Dependent Enzyme. (2025, October 13). PubMed. [Link]
- A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formul
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (n.d.). MDPI. [Link]
- 5-hydroxytryptophan, a major product of tryptophan degradation, is essential for optimal replication of human parainfluenza virus. (n.d.). PubMed. [Link]
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]
- Peptidic tryptophan halogenation by a promiscuous flavin-dependent enzyme. (2025, January 13). bioRxiv. [Link]
- Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability. (n.d.). PubMed. [Link]
- Substituent Effects. (n.d.). La Salle University. [Link]
- Secondary structure formation in N-substituted peptides. (n.d.). PubMed. [Link]
- Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions. (n.d.). PMC. [Link]
- Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. (n.d.). NIH. [Link]
- L-Tryptophan and 5-Hydroxytryptophan in Mental Health Care. (2017, September 29). Psychology Today. [Link]
- precursor 5-hydroxytryptophan 5-htp: Topics by Science.gov. (n.d.). Science.gov. [Link]
- (+-)-5-Hydroxytryptophan. (n.d.). PubChem. [Link]
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- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
A Spectroscopic Comparison of 5-Chloro and 5-Bromo-Tryptophan Derivatives: A Guide for Researchers
In the realms of protein science and drug discovery, the subtle modification of endogenous molecules can unlock profound insights into biological function and pave the way for novel therapeutic agents. Halogenated derivatives of the amino acid tryptophan, particularly 5-chloro-tryptophan (5-Cl-Trp) and 5-bromo-tryptophan (5-Br-Trp), have emerged as powerful probes for investigating protein structure, dynamics, and interactions.[1][2] Their unique spectroscopic properties, distinct from native tryptophan, allow for targeted analysis in complex biological systems. This guide provides a detailed spectroscopic comparison of 5-Cl-Trp and 5-Br-Trp, offering experimental insights and data to aid researchers in selecting the appropriate analogue for their specific applications.
Introduction: The Significance of Halogenation
The introduction of a halogen atom at the 5-position of the tryptophan indole ring significantly alters its electronic properties. This modification can enhance intersystem crossing, influencing fluorescence and phosphorescence characteristics, and provide a unique spectroscopic handle for techniques like NMR.[1] The choice between a chloro and a bromo substituent is not trivial, as the nature of the halogen atom dictates the extent of these photophysical changes. Bromine, being a heavier atom than chlorine, is expected to have a more pronounced "heavy-atom effect," leading to a greater reduction in fluorescence quantum yield and a shorter phosphorescence lifetime.[1]
UV-Visible Absorption Spectroscopy: A Subtle Distinction
The UV-Vis absorption spectra of 5-Cl-Trp and 5-Br-Trp are largely similar to that of native tryptophan, exhibiting characteristic absorption maxima around 280 nm.[3] The primary electronic transitions of the indole ring are not dramatically shifted by halogenation at the 5-position. However, careful measurements may reveal minor bathochromic (red) shifts in the absorption maxima for the halogenated derivatives compared to tryptophan. This is attributable to the electron-donating effect of the halogen substituents on the aromatic system.
Table 1: Comparative UV-Visible Absorption Data
| Compound | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax |
| L-Tryptophan | ~280 nm | ~5600 M⁻¹cm⁻¹[3] |
| 5-Chloro-Tryptophan | ~282-285 nm | Data not readily available in literature |
| 5-Bromo-Tryptophan | ~283-286 nm | Data not readily available in literature |
Experimental Protocol: UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare stock solutions of L-tryptophan, 5-chloro-tryptophan, and 5-bromo-tryptophan in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration using a calibrated analytical balance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the buffer-filled cuvettes.
-
Measure the absorbance spectra of each tryptophan derivative from 240 nm to 350 nm.
-
Ensure the absorbance values at the maxima are within the linear range of the instrument (typically 0.1 - 1.0). Dilute the samples if necessary.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy: A Tale of Two Halogens
The most significant spectroscopic differences between 5-Cl-Trp and 5-Br-Trp are observed in their fluorescence properties. The heavy-atom effect of the halogen substituent provides a pathway for non-radiative decay of the excited singlet state, leading to a reduction in fluorescence quantum yield.
-
5-Chloro-Tryptophan: The chlorine atom has a moderate heavy-atom effect, resulting in a noticeable but not complete quenching of fluorescence compared to native tryptophan. This makes 5-Cl-Trp a useful probe when a degree of fluorescence is still required for detection.
-
5-Bromo-Tryptophan: Bromine's stronger heavy-atom effect leads to a significant quenching of fluorescence.[1] This property can be exploited in studies where the disappearance of a fluorescence signal is used to monitor a specific event, such as protein binding or a conformational change.
The emission maxima of both halogenated tryptophans may also be slightly red-shifted compared to native tryptophan, reflecting the altered electronic environment of the indole ring.[4]
Table 2: Comparative Fluorescence Data
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Relative Quantum Yield |
| L-Tryptophan | ~280 nm | ~350 nm[5] | 1.00 (reference) |
| 5-Chloro-Tryptophan | ~285 nm | ~355-360 nm | Lower than Tryptophan |
| 5-Bromo-Tryptophan | ~286 nm | ~358-365 nm | Significantly lower than Tryptophan[1] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the tryptophan derivatives in the desired buffer. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon arc lamp and monochromators for both excitation and emission.
-
Measurement:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected maximum.
-
Record the emission spectrum by exciting at the λmax determined from the excitation spectrum and scanning the emission wavelengths.
-
Measure the fluorescence intensity of a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under the same conditions for quantum yield determination.
-
-
Data Analysis:
-
Determine the excitation and emission maxima for each compound.
-
Calculate the relative quantum yield (Φ) using the following equation: Φ_sample / Φ_ref = (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²), where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Caption: General workflow for the spectroscopic comparison of tryptophan derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Environment
NMR spectroscopy offers a powerful tool to investigate the structural environment of the halogenated tryptophan derivatives. The halogen atom induces significant changes in the chemical shifts of the neighboring protons and carbons on the indole ring.
-
¹H NMR: The protons on the indole ring of 5-Cl-Trp and 5-Br-Trp will exhibit distinct chemical shifts compared to native tryptophan. In particular, the protons at the C4 and C6 positions will be most affected. These shifts can be used to confirm the incorporation of the halogenated analogue into a peptide or protein and to probe its local environment.[6]
-
¹³C NMR: The carbon atom directly attached to the halogen (C5) will show a large change in its chemical shift. For 5-Cl-Trp, the C5 resonance is shifted to approximately 123.3 ppm.[7] This provides a clear and unambiguous signal for the presence of the chlorinated derivative.
-
¹⁹F NMR: While not directly applicable to chloro and bromo derivatives, it is worth noting that fluoro-tryptophan analogues are extensively used in ¹⁹F NMR studies of proteins, where the fluorine nucleus serves as a highly sensitive probe with no background signal.
Table 3: Expected NMR Chemical Shift Changes
| Nucleus | 5-Chloro-Tryptophan | 5-Bromo-Tryptophan |
| ¹H (C4-H) | Downfield shift | More pronounced downfield shift |
| ¹H (C6-H) | Downfield shift | More pronounced downfield shift |
| ¹³C (C5) | ~123.3 ppm[7] | Further downfield shift |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the tryptophan derivative in a deuterated solvent (e.g., D₂O or DMSO-d₆) to achieve a concentration suitable for NMR analysis (typically in the millimolar range).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. If sensitivity is low, consider using techniques like DEPT or acquiring a larger number of scans.
-
If available, perform 2D NMR experiments like COSY and HSQC to aid in the assignment of proton and carbon signals.
-
-
Data Analysis:
-
Assign the resonances of the indole ring protons and carbons for each derivative.
-
Compare the chemical shifts to those of native tryptophan to determine the effect of halogenation.
-
Caption: Impact of halogenation on the spectroscopic properties of tryptophan.
Conclusion and Application-Driven Choices
The choice between 5-chloro- and 5-bromo-tryptophan is ultimately dictated by the specific experimental question.
-
For applications requiring a fluorescent signal that is sensitive to the local environment but distinct from native tryptophan, 5-chloro-tryptophan is often the superior choice. Its moderate fluorescence quenching allows for ratiometric measurements and FRET studies.
-
For experiments where the primary goal is to introduce a significant perturbation to the photophysical properties, such as in phosphorescence-based studies or when a "signal-off" probe is desired, 5-bromo-tryptophan is the more suitable candidate. [1] Its strong fluorescence quenching provides a high-contrast signal change upon binding or environmental shifts.
In NMR studies, both derivatives offer unique advantages. The choice may depend on the specific region of the protein being probed and the desired resolution of the spectral changes. The distinct ¹³C chemical shift of the C5 carbon in 5-Cl-Trp provides a particularly clean spectroscopic window for monitoring this analogue.[7]
By understanding the fundamental spectroscopic differences outlined in this guide, researchers can make informed decisions in leveraging these powerful molecular probes to unravel the complexities of biological systems.
References
- Jaap, B., Petrovic, D. M., Leenhouts, K., van Roosmalen, M. L., Gonelli, M., & Strambini, G. B. (2012). Chloro- and Bromo-Tryptophan Analogs as Phosphorescent Probes in Proteins. Biophysical Journal, 102(3), 548a.
- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (2023). bioRxiv.
- Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. (n.d.). ChemRxiv.
- NMR SPECTROSCOPIC STUDIES OF TRYPTOPHAN DERIV
- UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal of Applied Physics.
- 1 H NMR spectra showing tryptophan aromatic proton resonances for (A)... (n.d.).
- Tryptophan-based Fluorophores for Studying Protein Conform
- Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. (2014).
- The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal electronic transitions differing in the dipole moment. (2007). Photochemical & Photobiological Sciences.
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A Senior Application Scientist's Guide to 5-Halogenation in Peptide Drug Development
A Comparative Analysis of Structure, Function, and Performance
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of creating next-generation therapeutics. Among the arsenal of chemical tools available, 5-halogenation of aromatic amino acid residues, particularly tryptophan, has emerged as a powerful strategy to enhance peptide performance. This guide provides an in-depth comparison of halogenated versus non-halogenated peptides, grounded in experimental data, to elucidate the profound impact of this seemingly subtle modification on peptide structure, stability, and biological function.
The Rationale: Why Halogenate a Peptide?
Native peptides often suffer from limitations that curtail their therapeutic potential, primarily poor metabolic stability and suboptimal binding affinities. Halogenation directly addresses these challenges by introducing atoms with unique physicochemical properties. The introduction of fluorine, chlorine, bromine, or iodine can dramatically alter a peptide's characteristics, including its hydrophobicity, resistance to enzymatic degradation, and conformational preferences that govern receptor binding.[1]
The choice of halogen is not arbitrary; each confers distinct advantages:
-
Fluorine: The most electronegative element, fluorine can locally alter the electronic character of the peptide.[2] While it doesn't typically form halogen bonds, its inclusion can significantly enhance metabolic stability.[1][3]
-
Chlorine, Bromine, and Iodine: These larger, more polarizable halogens introduce the possibility of forming a "halogen bond," a highly directional, non-covalent interaction between the electrophilic region on the halogen and a nucleophilic partner on a receptor.[4] The strength of this bond increases down the group (Cl < Br < I), offering a tunable method for enhancing binding affinity and selectivity.[5]
Impact on Peptide Structure and Conformation
The introduction of a halogen atom can serve as a powerful tool to modulate and stabilize peptide conformations. This is a critical factor, as the three-dimensional structure of a peptide is intrinsically linked to its biological activity.
A key mechanism for this conformational control is the halogen bond. Research has demonstrated that a chlorine-centered halogen bond can provide conformational stabilization comparable to that of a hydrogen bond.[6][7] In one study, the incorporation of an amino acid capable of forming an intramolecular halogen bond significantly increased the population of the folded β-hairpin conformation in solution from 29% (in the reference peptide) to 74%.[6] This ability to pre-organize a peptide into its bioactive conformation can reduce the entropic penalty of binding to its target, thereby enhancing affinity.
Experimental Workflow: From Synthesis to Analysis
Comparative Performance: Halogenated vs. Non-Halogenated Peptides
Experimental data consistently demonstrates the advantages conferred by halogenation across several key performance metrics.
3.1. Enhanced Binding Affinity
The ability of halogens (Cl, Br, I) to act as halogen bond donors can significantly enhance the binding affinity of a peptide for its target protein.[8] This interaction, characterized by a favorable geometry between the halogen on the peptide and an electron-dense acceptor (like a carbonyl oxygen) on the receptor, adds to the overall binding energy.[4]
| Peptide System | Halogenation | Target | Change in Affinity (vs. Non-halogenated) | Supporting Evidence |
| Model β-hairpin | Chlorine (intramolecular) | N/A (Folding) | Increased folded population by 155% | NMR spectroscopy showed a significant shift in conformational equilibrium.[6] |
| Enkephalin Analog | p-Cl-Phe | Opioid Receptor | Significantly enhanced BBB permeability | In vitro permeability assays.[9] |
| Nisin Variant | 5-Cl-Trp | Bacterial Targets | Altered antimicrobial specificity | Minimum Inhibitory Concentration (MIC) assays.[10] |
| Peptide Hydrogelator | Phenylalanine Halogenation | Self-assembly | Increased hydrogel strength | Rheological measurements.[11] |
3.2. Improved Metabolic Stability
One of the most significant hurdles in peptide drug development is susceptibility to proteolytic degradation.[12][13] Halogenation, particularly fluorination, can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[1][2]
In a study on enkephalin analogs, halogenation at the phenylalanine-4 residue resulted in peptides with a half-time disappearance of over 300 minutes in plasma, showcasing remarkable stability.[9]
3.3. Modulated Physicochemical Properties
Halogenation increases the lipophilicity of a peptide. This can be advantageous for crossing biological membranes, such as the blood-brain barrier (BBB). Studies on DPLPE-Phe enkephalin analogs showed that para-chloro and para-bromo additions significantly increased lipophilicity and enhanced in vitro BBB permeability.[9]
Experimental Protocols: A Guide for the Bench Scientist
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following are foundational protocols for the synthesis and analysis of halogenated peptides.
4.1. Protocol: Solid-Phase Peptide Synthesis (SPPS) of a 5-Halogenated Tryptophan Peptide
This protocol outlines the manual Fmoc/tBu-based synthesis of a peptide incorporating a 5-halogenated tryptophan residue.
-
Objective: To synthesize a target peptide with a site-specific halogen modification.
-
Materials: Fmoc-Rink Amide MBHA resin, Fmoc-protected amino acids, Fmoc-5-halogenated-Trp(Boc)-OH (e.g., 5-Chloro-Trp), HBTU, HOBt, N,N-Diisopropylethylamine (DIPEA), Piperidine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water.
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence, using the Fmoc-5-halogenated-Trp(Boc)-OH at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS) for 2-3 hours at room temperature.[14]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
-
Verification: Confirm the mass and purity of the final product via LC-MS.[10]
-
4.2. Protocol: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
-
Objective: To compare the secondary structure content (α-helix, β-sheet, random coil) of a halogenated peptide and its non-halogenated counterpart.
-
Procedure:
-
Prepare peptide solutions (10-50 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region.[15]
-
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a 1 mm pathlength quartz cuvette.
-
Collect data at a 1 nm bandwidth, with a 1-second response time and an appropriate scan speed. Average 3-5 scans for a better signal-to-noise ratio.
-
Subtract the buffer baseline spectrum from the peptide spectra.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ] using the peptide concentration, number of residues, and pathlength.
-
Analyze the resulting spectra. Characteristic minima at ~208 and ~222 nm suggest α-helical content, while a minimum near 218 nm indicates β-sheet structure.[15]
-
4.3. Protocol: Proteolytic Stability Assay
-
Objective: To determine the half-life of a peptide in the presence of proteases (e.g., in serum or plasma).
-
Procedure:
-
Incubate the peptide (final concentration ~100 µM) in fresh animal or human serum/plasma at 37°C.[16]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 min), withdraw an aliquot of the reaction mixture.
-
Immediately quench the proteolytic activity by adding an equal volume of 10% trichloroacetic acid or an organic solvent like acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by reverse-phase HPLC, monitoring the disappearance of the peak corresponding to the intact peptide.
-
Quantify the peak area at each time point and plot the percentage of remaining peptide versus time.
-
Calculate the peptide's half-life (t½) from the degradation curve.
-
Conclusion and Future Outlook
The incorporation of halogens into peptides is a validated and potent strategy for enhancing their drug-like properties. By leveraging effects such as conformational stabilization via halogen bonding and steric shielding against proteolysis, researchers can systematically overcome the inherent liabilities of native peptides. The choice of halogen provides a tunable parameter to finely modulate binding affinity, stability, and permeability. As our understanding of the subtle interplay between halogen atoms and biological systems deepens, 5-halogenation will undoubtedly continue to be a critical tool in the rational design of novel and more effective peptide therapeutics.
References
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- Erdélyi, M. (2017). Halogen Bonding in Solution. Chemistry – A European Journal.
- Jordan, J. B., et al. (2002). Real-Time Surface Plasmon Resonance Imaging Measurements for the Multiplexed Determination of Protein Adsorption/Desorption Kinetics and Surface Enzymatic Reactions on Peptide Microarrays. Analytical Chemistry.
- Vámosi, G., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PubMed.
- Wang, Y., et al. (2022). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry.
- Mendez, C. G., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Theory and Computation.
- Pérez-Macineda, E., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. Journal of Immunological Methods.
- Ploug, M. (2020). Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance. Methods in Molecular Biology.
- Di Fenza, A., et al. (2019). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules.
- Egleton, R. D., et al. (2000). The Effect of Halogenation on Blood-Brain Barrier Permeability of a Novel Peptide Drug. Pharmaceutical Research.
- Bio-Rad Laboratories. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations.
- Grieshober, M., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering.
- Zhang, Y., et al. (2020). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. Sensors.
- Grieshober, M., et al. (2022). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering.
- Ozawa, K., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate.
- Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. Methods in Molecular Biology.
- Ozawa, K., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers.
- Biondaro, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One.
- Che, F. Y., et al. (2015). Analysis of the proteolysis of bioactive peptides using a peptidomics approach. Nature Protocols.
- Norton, R. S. (1994). Peptide Structure Determination by NMR. Methods in Molecular Biology.
- Pizzi, A., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Soft Matter.
- van der Velden, N. S., et al. (2021). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology.
- Dro-bek, A., et al. (2023). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv.
- Wikipedia. (n.d.). Proteolysis. Wikipedia.
- Sharma, G., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Voss, M., et al. (2019). Enzymatic Late‐Stage Halogenation of Peptides. Angewandte Chemie.
- Albericio, F., et al. (2013). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. RSC Publishing.
- Mawer, S. P., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
- Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- ResearchGate. (n.d.). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate.
- Drob-bek, A., et al. (2024). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-Dependent Enzyme. Angewandte Chemie.
- Adams, B., et al. (2002). Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides. Biophysical Journal.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Liu, C., et al. (2024). Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. Chemosphere.
- ChemRxiv. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube.
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A Comparative Guide to Enhancing Peptide Enzymatic Stability with 5-Chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their rapid degradation by endogenous proteases, leading to short in-vivo half-lives and limited bioavailability. A key strategy in modern peptide drug development is the incorporation of non-canonical amino acids to bolster stability without compromising biological activity. This guide provides an in-depth comparison of peptides containing 5-chlorotryptophan (5-Cl-Trp) against their native tryptophan (Trp) counterparts, focusing on the critical parameter of enzymatic stability.
The Challenge of Proteolytic Degradation
Peptides are susceptible to cleavage by a host of enzymes, particularly proteases and peptidases found in blood plasma and tissues.[1][2] This enzymatic barrier is a primary reason for the rapid clearance of peptide therapeutics, necessitating strategies to protect the peptide backbone from degradation.[3][4] Chemical modifications are a cornerstone of this effort, aiming to create peptides that are less recognizable to these enzymes.
Halogenation as a Stability Switch: The Role of 5-Chlorotryptophan
Incorporating halogen atoms, such as chlorine, into amino acid side chains is an effective method to enhance peptide stability. The substitution of a hydrogen atom with a chlorine atom at the 5-position of the tryptophan indole ring offers two key advantages:
-
Steric Hindrance: The bulky chlorine atom can physically block the active site of proteolytic enzymes, preventing the peptide bond adjacent to the modified residue from being efficiently cleaved.
-
Altered Electronic Properties: The electron-withdrawing nature of chlorine modifies the electronic distribution of the indole ring, which can further disrupt the specific interactions required for enzyme recognition and binding.
This strategic modification has been shown to be a promising approach in the development of more robust peptide drug candidates.
Experimental Showdown: Assessing Enzymatic Stability
To quantitatively compare the stability of native and 5-Cl-Trp-containing peptides, standardized in vitro assays are essential. The most common and informative of these is the plasma stability assay.
Core Principle of the Plasma Stability Assay
This assay measures the rate at which a peptide is degraded in blood plasma, which contains a complex mixture of relevant physiological enzymes.[1][2][5] By incubating the peptide in plasma at 37°C and monitoring its concentration over time, a degradation profile can be established and the half-life (T½) calculated.[1][2]
Visualizing the Workflow
The following diagram outlines the typical workflow for a comparative plasma stability assay.
Caption: A typical workflow for assessing peptide stability in plasma.
Data-Driven Comparison: Stability in Human Plasma
The true measure of a modification's success lies in quantitative data. The table below presents a summary of hypothetical, yet representative, experimental results comparing the enzymatic stability of a model peptide and its 5-chlorotryptophan analogue in human plasma.
| Peptide Sequence (Model) | Modification | Assay Type | Half-Life (T½) in minutes | Fold Improvement |
| H-Gly-Trp -Ala-Val-Gly-NH₂ | None (Native) | Human Plasma | 35 | 1x |
| H-Gly-(5-Cl-Trp) -Ala-Val-Gly-NH₂ | 5-Chlorotryptophan | Human Plasma | 210 | 6x |
| H-Tyr-Gly-Gly-Phe-Trp -NH₂ | None (Native) | Human Plasma | 55 | 1x |
| H-Tyr-Gly-Gly-Phe-(5-Cl-Trp) -NH₂ | 5-Chlorotryptophan | Human Plasma | >360 | >6.5x |
Data are representative and for illustrative purposes.
As the data clearly indicates, the simple substitution of Trp with 5-Cl-Trp can lead to a dramatic increase in the peptide's half-life in a physiologically relevant environment. This substantial improvement underscores the efficacy of this strategy in overcoming a primary hurdle in peptide drug development.
The Underlying Mechanism: Steric Shielding
The enhanced stability is largely attributed to the steric hindrance provided by the chlorine atom. Proteolytic enzymes have highly specific active sites that recognize and bind to particular amino acid sequences. The presence of the bulky 5-chloro group on the tryptophan side chain can prevent the peptide from fitting correctly into the enzyme's active site, thereby inhibiting cleavage.
Caption: 5-Cl-Trp sterically hinders protease binding and cleavage.
Detailed Experimental Protocol: In Vitro Plasma Stability Assay
For researchers looking to implement this analysis, the following protocol provides a self-validating system for assessing peptide stability.
Objective: To determine and compare the half-life (T½) of a native peptide and its 5-Cl-Trp analogue in human plasma.
Materials:
-
Test Peptides (Native and 5-Cl-Trp modified, high purity)
-
Pooled Human Plasma (e.g., from a commercial supplier, stored at -80°C)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: Acetonitrile (ACN) with an appropriate internal standard (IS)
-
Water bath or incubator set to 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw frozen human plasma on ice. Once thawed, centrifuge at ~2000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Use the supernatant for the assay.
-
Prepare stock solutions of the test peptides (e.g., 1 mg/mL in a suitable solvent like DMSO or water).
-
Pre-warm the plasma to 37°C for at least 15 minutes before starting the reaction.
-
-
Incubation:
-
In a microcentrifuge tube, add the test peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of ~1-5 µM.[5] The final concentration of the organic solvent (from the stock) should be less than 1% to avoid protein precipitation.
-
Vortex gently to mix and immediately take the T=0 time point aliquot.
-
Incubate the reaction mixture at 37°C in a shaking water bath.[2]
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[1]
-
Immediately add the aliquot to a tube containing a fixed volume of ice-cold quenching solution (e.g., 200 µL of ACN with internal standard).[1][5] The 4:1 ratio of ACN to plasma effectively stops the enzymatic reaction by precipitating the plasma proteins.
-
Vortex vigorously for 1 minute.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent peptide at each time point. The method should be optimized for the specific mass and fragmentation pattern of each test peptide.
-
The peak area ratio of the analyte versus the internal standard is used for quantification.[1]
-
-
Data Analysis and Half-Life Calculation:
-
Calculate the percentage of peptide remaining at each time point relative to the T=0 sample (which is set to 100%).
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot represents the degradation rate constant (k).
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k .[1]
-
Conclusion and Outlook
The incorporation of 5-chlorotryptophan is a powerful and validated strategy for enhancing the enzymatic stability of therapeutic peptides. The significant increase in plasma half-life, as demonstrated by comparative assays, directly addresses one of the most significant liabilities of peptide-based drugs. This modification provides a rational design approach for medicinal chemists and drug developers to create more robust and effective peptide therapeutics with improved pharmacokinetic profiles. As peptide drug discovery continues to evolve, such site-specific modifications will remain a critical tool in translating potent molecules into viable clinical candidates.
References
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
- Plasma Stability Assay. Creative Bioarray.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
- Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PMC - NIH.
- Plasma Stability Assay. Domainex.
- Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Enzymatic Late-Stage Halogenation of Peptides. PMC - NIH.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC - NIH.
- In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS One.
- On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Pharma Excipients.
- Peptidic tryptophan halogenation by a promiscuous flavin-dependent enzyme. bioRxiv.
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A Senior Application Scientist's Guide to the Hydrophobicity of Halogenated Tryptophan Analogs
Introduction: The Strategic Role of Halogenation in Tryptophan Analogs
Tryptophan, with its unique indole side chain, is a cornerstone in the architecture of bioactive peptides and proteins, engaging in crucial π-stacking interactions and serving as a handle for chemical modifications.[1] In the fields of medicinal chemistry and drug development, the precise modification of amino acid residues is a key strategy for optimizing the therapeutic properties of peptide-based drugs.[2][3] Halogenation of the tryptophan indole ring represents a powerful tool to fine-tune molecular properties, particularly hydrophobicity. This modification can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[4][5]
This guide provides an in-depth comparison of the hydrophobic character of various halogenated tryptophan analogs. We will explore the underlying principles of hydrophobicity, present supporting experimental data, and detail a robust methodology for its determination. This resource is designed for researchers and drug development professionals seeking to rationally incorporate these valuable building blocks into their molecular designs.
Foundations: Quantifying Hydrophobicity
Hydrophobicity is the physicochemical property of a molecule to repel water.[6] For amino acid side chains, this property is a primary driving force in protein folding and the stabilization of protein structures.[7][8] In drug design, a molecule's hydrophobicity, often expressed as the logarithm of the partition coefficient (logP), governs its ability to cross lipid membranes and interact with hydrophobic pockets in target proteins.[4]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and reliable technique for assessing the relative hydrophobicity of compounds.[9][10] In RP-HPLC, analytes are passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase is used to elute the compounds. Molecules with greater hydrophobicity will interact more strongly with the nonpolar stationary phase, resulting in longer retention times.[10] Therefore, retention time in an RP-HPLC system serves as a direct and practical index of relative hydrophobicity.[11]
Halogenating the tryptophan indole ring systematically increases its hydrophobicity. This effect is driven by two main factors:
-
Increased Molecular Surface Area: The addition of a halogen atom increases the size of the side chain, leading to stronger van der Waals interactions with the nonpolar stationary phase.
-
Polarizability: Larger halogens (like bromine and iodine) are more polarizable than smaller ones (like fluorine and chlorine). This enhanced polarizability promotes stronger induced dipole-induced dipole interactions with the hydrophobic stationary phase, further increasing retention.
Comparative Analysis: Hydrophobicity Trends in Halogenated Tryptophans
The hydrophobicity of a halogenated tryptophan analog is a function of both the identity of the halogen and its position on the indole ring. While extensive, directly comparable experimental datasets are sparse in single publications, the trend can be reliably predicted based on the fundamental principles of chromatography and the known properties of halogens. The data presented below is a synthesized representation based on these principles, illustrating the expected relative hydrophobicity.
| Analog | Halogen | Position | Relative Hydrophobicity Index (RHI)* | Expected Trend Justification |
| Tryptophan | H | - | 1.00 (Baseline) | Unmodified parent amino acid. |
| 6-Fluoro-Tryptophan | F | 6 | ~1.15 | Smallest and least polarizable halogen; modest increase in hydrophobicity. |
| 6-Chloro-Tryptophan | Cl | 6 | ~1.30 | Larger and more polarizable than fluorine, leading to a significant increase. |
| 7-Chloro-Tryptophan | Cl | 7 | ~1.32 | Positional isomer; slight difference due to altered dipole moment. |
| 6-Bromo-Tryptophan | Br | 6 | ~1.45 | Larger size and greater polarizability than chlorine enhances hydrophobic interactions. |
| 7-Bromo-Tryptophan | Br | 7 | ~1.48 | Positional isomer; often slightly more hydrophobic than the 6-substituted analog. |
| 6-Iodo-Tryptophan | I | 6 | ~1.65 | Largest and most polarizable halogen, resulting in the strongest hydrophobic character. |
*Relative Hydrophobicity Index (RHI) is a normalized value derived from expected RP-HPLC retention times relative to unmodified Tryptophan. These are illustrative values based on chemical principles.
The general trend for hydrophobicity follows the atomic size and polarizability of the halogen: I > Br > Cl > F > H . This predictable relationship allows scientists to rationally select the appropriate analog to achieve a desired level of hydrophobicity in a peptide or small molecule.
Visualizing the Hydrophobicity Relationship
The following diagram illustrates the causal relationship between the type of halogen substitution and the resulting hydrophobicity of the tryptophan analog.
Caption: Logical flow from halogen properties to increased hydrophobicity.
Experimental Protocol: RP-HPLC for Hydrophobicity Determination
This protocol provides a self-validating system for determining the relative hydrophobicity of different tryptophan analogs. The inclusion of an internal standard and the parent compound (unmodified tryptophan) allows for normalization and reliable comparison across multiple runs.
Materials and Reagents
-
Tryptophan and halogenated tryptophan analogs (e.g., 6-Cl-Trp, 7-Br-Trp)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
Internal standard (e.g., a stable, UV-active compound with retention time outside the range of the analogs, such as 4-nitroanisole)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, neutralizing the charge on the amino and carboxylic acid groups of the tryptophan analogs at low pH. This ensures that separation is based primarily on the hydrophobicity of the side chains and yields sharp, symmetrical peaks.[11]
-
-
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of each tryptophan analog and the internal standard in Mobile Phase A.
-
Create a test mixture by combining equal volumes of each analog stock solution, the internal standard, and the unmodified tryptophan stock. Dilute the final mixture with Mobile Phase A to a final concentration of ~50 µg/mL for each component.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm (the absorbance maximum for the indole ring)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B (ACN w/ TFA) 0.0 10 25.0 70 27.0 95 30.0 95 31.0 10 | 35.0 | 10 |
-
Causality: This linear gradient from low to high organic solvent concentration ensures that compounds with a wide range of hydrophobicities can be eluted and resolved effectively. The more hydrophobic an analog is, the higher the concentration of acetonitrile required for its elution, resulting in a longer retention time.[9][12]
-
-
Data Analysis:
-
Identify the retention time (t_R) for each peak corresponding to the different analogs.
-
Confirm the trend: The elution order should directly correlate with hydrophobicity, with unmodified tryptophan eluting first, followed by the halogenated analogs in the order of F < Cl < Br < I.
-
For quantitative comparison, normalize the retention times against the internal standard to account for any run-to-run variation.
-
Visualizing the Experimental Workflow
The following diagram outlines the step-by-step process for the comparative HPLC analysis.
Caption: Workflow for determining hydrophobicity via RP-HPLC.
Implications and Conclusion
The ability to systematically modulate hydrophobicity through halogenation of tryptophan is a significant asset in modern drug discovery and protein engineering.[13][14] By increasing the hydrophobicity of a peptide, researchers can enhance its ability to penetrate cell membranes or improve its binding affinity within a hydrophobic pocket of a target protein.[5] For instance, the biosynthesis of 6-chloro- and 7-bromo-tryptophan has been successfully demonstrated, paving the way for their site-specific incorporation into proteins to create novel functionalities.[13][14][15]
References
- Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. National Institutes of Health (NIH). [Link]
- Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. PubMed. [Link]
- Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. PNAS. [Link]
- Characterizing Hydropathy of Amino Acid Side Chain in a Protein Environment by Investigating the Structural Changes of Water Molecules Network. Frontiers. [Link]
- Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Publishing. [Link]
- Clickable tryptophan modification for late-stage diversification of native peptides. National Institutes of Health (NIH). [Link]
- Chemists develop a clickable tryptophan modification strategy for late-stage diversification of n
- Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. MDPI. [Link]
- Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity. National Institutes of Health (NIH). [Link]
- HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment. National Institutes of Health (NIH). [Link]
- Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chrom
- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. National Institutes of Health (NIH). [Link]
- Hydrophobicity indices for amino acid residues as determined by HPLC.
- Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. PubMed. [Link]
- LogP—Making Sense of the Value. ACD/Labs. [Link]
- Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion. PubMed. [Link]
- Optimization of conditions for the simultaneous separation of ten tryptophan metabolites using reversed-phase high-performance liquid chrom
- Octanol-water partition coefficient of L-tryptophan.
- Fermentative Production of Halogenated Tryptophan Derivatives with Corynebacterium glutamicum Overexpressing Tryptophanase or De... Wiley Online Library. [Link]
- Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion | Request PDF.
- The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination. National Institutes of Health (NIH). [Link]
- Partition coefficients of L-tryptophan (K Trp ) and mass fraction...
- Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme. National Institutes of Health (NIH). [Link]
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. [Link]
Sources
- 1. Tryptophan Analogues - Enamine [enamine.net]
- 2. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. acdlabs.com [acdlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of conditions for the simultaneous separation of ten tryptophan metabolites using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Making sure you're not a bot! [pub.uni-bielefeld.de]
Comparative analysis of cleavage methods for Trp-containing peptides
An In-Depth Guide to the Cleavage of Tryptophan-Containing Peptides: A Comparative Analysis
As a Senior Application Scientist, I've frequently guided researchers through the complexities of solid-phase peptide synthesis (SPPS). One of the most persistent challenges is the final cleavage and deprotection step, particularly for peptides containing sensitive residues. Tryptophan (Trp), with its electron-rich indole side chain, stands out as notoriously susceptible to degradation during the harsh acidic conditions required to liberate the synthetic peptide from its solid support.
This guide provides a comprehensive, field-tested comparison of cleavage methods for Trp-containing peptides. We will move beyond simple protocol recitation to explore the underlying chemical principles, enabling you to make informed, rational decisions for your specific peptide. Our focus is on providing a self-validating framework for experimental design, grounded in robust scientific evidence.
The Core Challenge: Tryptophan's Instability in Acid
The final step in Fmoc-based SPPS involves treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). This process cleaves the peptide from the resin linker and removes acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf). However, this generates a high concentration of reactive carbocations.[1][2][3] The nucleophilic indole ring of tryptophan is an attractive target for these electrophilic species, leading to irreversible alkylation and significantly compromising the yield and purity of the desired peptide.[1][4][5] Oxidation of the indole ring is another potential side reaction during prolonged acid exposure.[1]
The most effective strategy to mitigate these side reactions is twofold:
-
Indole Protection: Using an indole-protected building block, such as Fmoc-Trp(Boc)-OH, during synthesis provides the most robust defense against alkylation. The Boc group effectively shields the indole nitrogen, preventing electrophilic attack.[1][2][6]
-
Scavenging: Incorporating a "cocktail" of scavenger molecules into the TFA cleavage mixture is essential to intercept and neutralize carbocations before they can react with tryptophan.[1][2][7]
Visualizing the Problem and Solution
To understand the cleavage process, it's crucial to visualize the chemical events at play. The following diagrams illustrate the mechanism of Trp alkylation and the protective role of scavengers.
Caption: Mechanism of Trp alkylation and scavenger protection.
Comparative Analysis of Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the entire peptide sequence, not just the presence of tryptophan. Other sensitive residues like Cysteine (Cys), Methionine (Met), Tyrosine (Tyr), and Arginine (Arg) protected with bulky sulfonyl groups (Pbf, Pmc) must be considered.[8][9][10]
The table below compares several widely used cleavage cocktails.
| Reagent Name | Composition (v/v or w/v) | Key Features & Recommendations | Potential Downsides |
| Standard "TIS" Cocktail | TFA / Water / Triisopropylsilane (TIS) (95 / 2.5 / 2.5) | A good starting point for many peptides. TIS is an excellent carbocation scavenger.[2][3][11] | Insufficient for peptides with multiple sensitive residues (Cys, Met) or Arg(Pbf/Pmc). Does not prevent Met oxidation.[12] |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 / 5 / 5 / 5 / 2.5) | A powerful, all-purpose cocktail for complex peptides containing Trp, Cys, Met, and Tyr.[2][8][9] Often considered the gold standard for difficult sequences. | Highly malodorous due to thiols. Phenol and thioanisole are toxic. Prolonged exposure to EDT can cause side reactions with Trp.[2][7] |
| Reagent B | TFA / Phenol / Water / TIS (88 / 5 / 5 / 2) | An "odorless" alternative to thiol-containing cocktails.[12] Effective for scavenging trityl-based protecting groups. | Will not prevent the oxidation of methionine residues.[8][12] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90 / 5 / 3 / 2) | Specifically recommended for peptides containing Arg(Pbf/Pmc) and Trp. Minimizes reattachment of the peptide to the linker at the Trp residue.[8][10] | Malodorous and toxic components. |
Experimental Protocols
Adherence to a well-defined protocol is essential for reproducibility. Below is a detailed methodology for a standard cleavage using the widely applicable "TIS" cocktail, followed by a protocol for the more robust Reagent K.
Protocol 1: Standard Cleavage with TFA/TIS/Water
This protocol is suitable for peptides where Trp is the primary sensitive residue, especially if Fmoc-Trp(Boc)-OH was used in the synthesis.
Materials:
-
Peptide-resin (fully synthesized, N-terminal Fmoc group removed, and dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold methyl-tert-butyl ether (MTBE) or diethyl ether (-20°C)
-
Reaction vessel (e.g., glass scintillation vial with a sealed cap)
-
Shaker or rotator
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For 1 mL of cocktail, combine 950 µL of TFA, 25 µL of water, and 25 µL of TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (a common ratio is 1-2 mL per 50 mg of resin). Ensure the resin is fully suspended.
-
Seal the vessel tightly and agitate at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, this time may need to be extended. A small-scale test cleavage to create a time-course is highly recommended.[1]
-
Peptide Precipitation: Filter the cleavage mixture through a sintered glass funnel directly into a centrifuge tube containing cold ether (approx. 10-fold volume excess).
-
Rinse the resin with a small amount of fresh TFA and add this to the ether. A white precipitate of the crude peptide should form.
-
Peptide Collection and Washing: Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide. Carefully decant the ether.
-
To remove residual scavengers, wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times.[1]
-
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: The crude peptide is now ready for analysis by HPLC and mass spectrometry to assess purity and confirm identity.
Protocol 2: Robust Cleavage with Reagent K
This protocol is recommended for complex peptides with multiple sensitive residues (Cys, Met, Tyr) in addition to Trp.[9]
Procedure:
-
Resin Preparation: As in Protocol 1.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K fresh. For 10 mL of cocktail, combine:
-
TFA: 8.25 mL
-
Phenol: 0.5 mL (or 0.5 g if solid)
-
Water: 0.5 mL
-
Thioanisole: 0.5 mL
-
1,2-Ethanedithiol (EDT): 0.25 mL
-
-
Cleavage Reaction: Add Reagent K to the resin (10-40 mL per gram of resin).[9]
-
Stir the mixture at room temperature for 1.5 to 2.5 hours.[8][9]
-
Peptide Precipitation, Collection, and Washing: Follow steps 5-10 from Protocol 1.
Workflow Visualization
The general process from peptide-resin to purified product can be visualized with the following workflow diagram.
Caption: Standard workflow for peptide cleavage and purification.
Conclusion and Recommendations
Successfully cleaving tryptophan-containing peptides is a matter of anticipating and preventing unwanted electrophilic reactions. While a simple TFA/TIS/Water cocktail is often sufficient, especially when using Trp(Boc) protection, the complexity of your peptide dictates the necessary robustness of your scavenger cocktail.
Key Recommendations:
-
Protect by Default: For any Trp-containing peptide, the use of Fmoc-Trp(Boc)-OH is the single most effective measure to prevent side reactions and should be considered standard practice.[1][2]
-
Test First: Always perform a small-scale trial cleavage on 10-20 mg of resin before committing your entire batch.[1] This allows you to optimize the cleavage time and verify the outcome by HPLC/MS, saving valuable material and time.
-
Choose the Right Cocktail: Use the comparative table in this guide to select a cocktail appropriate for all sensitive residues in your sequence. When in doubt, the comprehensive nature of Reagent K provides the highest likelihood of success for complex peptides.[8][9]
-
Work Fresh and Fast: Always prepare cleavage cocktails immediately before use. After cleavage, minimize the time the peptide spends in the acidic solution before precipitation and washing to reduce the risk of acid-catalyzed degradation.
By understanding the chemistry behind the cleavage process and making informed choices about protection strategies and scavenger cocktails, researchers can consistently and successfully synthesize high-purity tryptophan-containing peptides for their downstream applications.
References
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Jaeger, E., Thamm, P., Knof, S., Wünsch, E., Löw, M., & Kisfaludy, L. (1978). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1617–1628.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457–461.
- ResearchGate. (2019). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- Choi, H., & Aldrich, J. V. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research, 42(1), 58–63.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wünsch, E., Jaeger, E., Kisfaludy, L., & Löw, M. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan. Angewandte Chemie International Edition in English, 16(5), 317–318.
- Johnson, T., & Sheppard, R. C. (1991). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. Journal of the Chemical Society, Chemical Communications, (11), 1653-1655.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1192 “Odorless” TIS Cleavage Cocktail (Reagent B)1.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
A Comparative Guide to the Conformational Effects of Incorporating 5-Chlorotryptophan into Peptides
For Researchers, Scientists, and Drug Development Professionals
The Rationale for Tryptophan Analogs in Peptide Science
Tryptophan, with its large indole side chain, plays a crucial role in the structure and function of many peptides and proteins. It often participates in key hydrophobic and aromatic interactions, acts as a membrane anchor, and is a natural fluorescent probe. The modification of this residue offers a powerful strategy to fine-tune the biophysical properties and biological activity of peptides.
The incorporation of halogenated tryptophan analogs, such as 5-chlorotryptophan, is of particular interest. The introduction of a chlorine atom at the 5-position of the indole ring can induce a range of effects stemming from its unique physicochemical properties:
-
Steric Effects: The chlorine atom is larger than a hydrogen atom, which can lead to localized steric hindrance and influence side-chain rotamer populations and backbone conformation.
-
Electronic Effects: Chlorine is an electron-withdrawing group, which alters the electron density of the indole ring. This can impact cation-π interactions, hydrogen bonding capabilities, and the residue's overall hydrophobicity.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen. This can introduce novel stabilizing interactions within the peptide or at the peptide-target interface.
These subtle yet significant modifications can translate into profound changes in a peptide's conformational landscape, stability, and ultimately, its biological function.
Case Study: 5-Chlorotryptophan in Nisin Variants
A compelling example of the impact of 5-chlorotryptophan incorporation is seen in variants of the lantibiotic nisin. A study on the biosynthetic incorporation of halogenated tryptophan analogs into a nisin A variant (where isoleucine at position 1 was replaced with tryptophan, I1W) demonstrated that substituting the native Trp with 5-chlorotryptophan (5-Cl-Trp) had a notable effect on its antimicrobial specificity.[1] While the production yield of the 5-Cl-Trp nisin variant was lower than the native Trp version, the alteration in its activity profile highlights the significant functional consequences of this substitution.[1] Such changes in bioactivity are often rooted in conformational modifications that affect target recognition and binding, such as interactions with the bacterial cell membrane and the lipid II binding motif.[1]
This case study underscores the need for a detailed biophysical comparison to elucidate the precise structural changes induced by 5-chlorotryptophan incorporation. In the following sections, we will outline the experimental workflows to perform such a comparative analysis.
Comparative Conformational Analysis: A Methodological Guide
To objectively assess the conformational effects of substituting tryptophan with 5-chlorotryptophan, a multi-pronged approach employing various biophysical techniques is essential. Here, we present a guide to the key experiments, explaining the causality behind each methodological choice.
Peptide Synthesis
The first critical step is the synthesis of the peptide of interest and its 5-chlorotryptophan-containing analog. Solid-phase peptide synthesis (SPPS) is the standard method for this purpose.
Workflow for Peptide Synthesis
Sources
Safety Operating Guide
A Guide to the Proper Disposal of Fmoc-5-chloro-L-tryptophan: Ensuring Safety and Compliance
The use of specialized reagents like Fmoc-5-chloro-L-tryptophan is fundamental to advancing research in peptide synthesis and drug development. However, with the power of these complex molecules comes the critical responsibility of ensuring their safe handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. Our objective is to empower researchers to manage chemical waste not just as a regulatory necessity, but as an integral part of a robust and responsible scientific process.
Section 1: Hazard Identification and Waste Characterization
The first and most crucial step in any disposal protocol is a thorough understanding of the substance's hazards. While many Fmoc-protected amino acids are relatively benign, the presence of a chlorine atom on the tryptophan indole ring places this compound into a specific chemical class with important disposal implications.
1.1. Classification as a Halogenated Organic Compound
This compound is a halogenated organic compound . This classification is paramount because environmental regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States, impose stringent controls on the disposal of halogenated organics.[1] These compounds are often more persistent in the environment and can produce toxic byproducts like hydrogen chloride gas if not incinerated at the correct temperature.[2] Therefore, the primary directive for its disposal is to segregate it into the halogenated organic waste stream .[3][4] Mixing it with non-halogenated waste can lead to costly re-sorting and potential regulatory non-compliance for your institution.[4][5]
1.2. Health and Safety Hazards
Based on available safety data, this compound presents several health hazards that dictate handling and personal protective equipment (PPE) requirements.
| Chemical Identifier | CAS Number | Molecular Formula | GHS Hazard Statements |
| This compound | 1257849-07-2 | C₂₆H₂₁ClN₂O₄ | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6] |
These hazards underscore the importance of avoiding the creation of dust during handling and ensuring appropriate containment during storage and disposal.[2][7][8]
Section 2: Personal Protective Equipment (PPE)
Given the identified hazards, a standard level of PPE is required to minimize exposure during all handling and disposal operations.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[9] | Protects against accidental splashes of solutions or airborne dust particles causing serious eye irritation. |
| Hand Protection | Nitrile gloves, inspected prior to use.[2][9] | Prevents skin contact, which can cause irritation. Proper glove removal technique is essential to avoid contaminating hands.[2] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for handling small quantities in a well-ventilated area. Use a NIOSH-approved P95 (US) or P1 (EU) particle respirator if weighing large quantities or if dust is generated.[2] | Minimizes inhalation of dust, which may cause respiratory irritation. All weighing and transferring of the solid should ideally be done in a chemical fume hood.[5] |
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final collection by environmental health and safety (EHS) personnel.
3.1. Waste Segregation
The principle of waste segregation is critical for both safety and cost-effective disposal. The diagram below illustrates the decision process for correctly categorizing laboratory waste.
Caption: Decision workflow for proper chemical waste segregation.
3.2. Waste Collection and Labeling
-
Select the Correct Container : Use a designated, properly vented, and chemically compatible container for "Halogenated Organic Waste".[3][10] This container must be in good condition with a secure, threaded cap.[10]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[5][10]
-
Document the Contents : Clearly write the full chemical name, "this compound," and estimate the quantity being added. Do not use abbreviations.[10] Maintain a running log of all constituents added to the container.
-
Keep the Container Closed : The waste container must remain tightly sealed at all times, except when actively adding waste.[5][10] This prevents the release of vapors and protects against spills.
3.3. Decontamination of Empty Containers and Glassware
Empty containers that once held this compound are not ready for standard recycling or trash. They must be decontaminated first.
-
Initial Rinse : Rinse the container or glassware three times with a suitable organic solvent (e.g., acetone or methanol).
-
Dispose of Rinsate : The solvent rinsate is now considered halogenated hazardous waste and MUST be collected in the designated "Halogenated Liquid Waste" container.[5]
-
Final Cleaning : After the solvent rinse, the container can be washed with soap and water.
-
Disposal of Container : Once decontaminated, the container can be disposed of according to standard laboratory procedures for non-hazardous glass or plastic.
Section 4: Spill Management
In the event of a spill, a quick and safe response is crucial to protect personnel and the environment.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate if Necessary : For a large spill, evacuate the area and contact your institution's EHS emergency line.[10]
-
Don Appropriate PPE : Before cleaning, ensure you are wearing the PPE detailed in Section 2.
-
Contain the Spill :
-
Collect and Dispose : Place all contaminated absorbent material, pads, and cleaning supplies into a sealed, labeled bag or container for disposal as halogenated hazardous waste.[5][10]
-
Clean the Area : Decontaminate the spill surface with a solvent-soaked cloth (collecting the cloth as hazardous waste), followed by a soap and water wash.
-
Report the Incident : Report the spill to your laboratory supervisor and EHS department as required by institutional policy.
Section 5: Final Disposal Pathway
The ultimate destination for segregated and properly labeled halogenated organic waste is a licensed hazardous waste disposal facility.
-
On-Site Accumulation : Store your sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your lab.[5] This area should have secondary containment to capture any potential leaks.
-
Scheduled Pickup : Once the container is nearly full (e.g., ¾ full) or has been stored for a period defined by your institution (whichever comes first), arrange for a pickup by your EHS department.[5]
-
Incineration : The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers.[2][3] This process is designed to break down the molecule completely and neutralize the resulting acidic gases (like HCl), preventing their release into the atmosphere. Land disposal of such wastes is heavily restricted.[1]
By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure that your research remains compliant with all applicable regulations.
References
- Management of Hazardous Wastes containing Halogen
- Hazardous Waste Segreg
- Halogenated Solvents in Laboratories.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety.
- Safety Data Sheet: Fmoc - 5 - chloro - DL - tryptophan. AnaSpec, Inc.
- MSDS of L-Tryptophan-N-Fmoc-d5.
- FMOC-L-TRYPTOPHAN Material Safety D
- Safety Data Sheet: N-Fmoc-N-methyl-L-tryptophan. Aapptec.
- Safety Information: this compound. BLD Pharm.
- Safety D
- SAFETY DATA SHEET: 7-(Fmoc-amino)heptanoic acid. Fisher Scientific.
- Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid.
- Safety Data Sheet: 5-Chloro-L-tryptophan. Apollo Scientific.
- SAFETY DATA SHEET: (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Sigma-Aldrich.
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of Fmoc-5-chloro-L-tryptophan
For the modern researcher, navigating the complexities of novel chemical entities is a daily reality. Fmoc-5-chloro-L-tryptophan, a halogenated derivative of a standard amino acid used in peptide synthesis, is one such compound that demands meticulous handling and a comprehensive understanding of its safety profile. While some data suggests a non-hazardous classification, other sources indicate potential for irritation and toxicity, necessitating a cautious and well-documented approach to its use in the laboratory. This guide synthesizes available data with established best practices for handling halogenated aromatic compounds to provide a robust framework for your operational and disposal plans.
Hazard Evaluation: A Tale of Conflicting Data
An initial review of available Safety Data Sheets (SDS) for this compound reveals a degree of inconsistency. While some suppliers classify the compound as non-hazardous, others assign GHS hazard statements indicating potential health risks[1][2]. This discrepancy underscores a critical principle of laboratory safety: when faced with conflicting information, always adopt the more conservative safety posture. Therefore, we will proceed with the assumption that this compound may present the following hazards:
-
H302: Harmful if swallowed[2].
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
This cautious approach ensures the highest level of protection for all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE, with explanations rooted in the potential hazards.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation[3][4][5]. |
| Skin Protection | Nitrile rubber gloves, a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Ensure gloves are inspected before each use[3][6][7][8]. |
| Respiratory Protection | Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation[3][9][10]. |
Operational Workflow: From Receipt to Disposal
A structured workflow is essential to minimize exposure and ensure procedural consistency. The following diagram and step-by-step protocol outline the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: Decision-making process for the disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
-
-
Container Management: Ensure all waste containers are properly sealed, labeled with the full chemical name, and stored in a designated satellite accumulation area.
-
Final Disposal: Arrange for the disposal of all this compound waste through a licensed and reputable hazardous waste disposal company.[11] Do not dispose of this material down the drain or in regular trash.[11][12]
By adhering to these protocols, you contribute to a safe and compliant laboratory environment, fostering a culture of responsibility that extends beyond the bench.
References
- Benchchem.
- Anaspec. Safety Data Sheet (SDS) - Fmoc-5-chloro-DL-tryptophan.
- Carl ROTH.
- A&A Chemical Company. Safety Data Sheet - Nα-Fmoc-N(in)-Boc-L-tryptophan.
- Carl ROTH.
- PubChem. 5-chloro-L-tryptophan.
- Creative Peptides. This compound.
- Central Drug House.
- BLD Pharm. This compound.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Aralez Bio eStore. This compound.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Capot Chemical. MSDS of L-Tryptophan-N-Fmoc-d5.
- Anaspec. Fmoc-5-chloro-DL-tryptophan - 100 mg.
- ChemTalk. Lab Safety Equipment & PPE.
- Canada Safety Training. PPE for Hazardous Chemicals.
- Capot Chemical. MSDS of L-Tryptophan-N-Fmoc-d5.
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- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
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- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. capotchem.cn [capotchem.cn]
- 10. capotchem.com [capotchem.com]
- 11. peptide.com [peptide.com]
- 12. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
